4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one
Description
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Properties
IUPAC Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPFBACBJJYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372475 | |
| Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119185-58-9 | |
| Record name | 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119185-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one
Introduction
This compound, a heterocyclic compound with the CAS Number 119185-58-9, belongs to the versatile family of 1,2,4-triazoles.[1][2][3] This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities.[4][5] The incorporation of a cyclohexyl group and a mercapto functionality into the triazole ring system imparts specific physicochemical characteristics that influence its solubility, reactivity, and potential as a pharmacophore. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of this molecule, offering field-proven insights for its utilization in research and development.
Synthesis and Molecular Structure
General Synthetic Protocol:
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Formation of the Hydrazide: The synthesis often commences with the reaction of a cyclohexyl isothiocyanate with a hydrazine derivative to form the corresponding thiosemicarbazide.
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Cyclization: The thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, through intramolecular condensation to form the 1,2,4-triazole ring. The reaction mixture is typically refluxed to drive the reaction to completion.
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Acidification and Isolation: Upon cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired product. The solid product is then collected by filtration, washed with water to remove any inorganic impurities, and dried.
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Recrystallization: For purification, the crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.[7]
Caption: A generalized workflow for the synthesis of the target compound.
The molecular structure of the title compound features a five-membered 1,2,4-triazole ring, which can exist in tautomeric forms (thione and thiol). The presence of the bulky, non-polar cyclohexyl group at the N4 position significantly influences the molecule's conformation and physical properties. X-ray crystallographic studies of similar compounds, such as 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, reveal that the cyclohexyl ring typically adopts a chair conformation.[8]
Physicochemical Properties
A comprehensive dataset of the physicochemical properties of this compound is not extensively reported in the literature. However, based on the properties of structurally related 1,2,4-triazole derivatives, the following characteristics can be anticipated.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₈H₁₃N₃OS |
| Molecular Weight | 199.27 g/mol |
| Appearance | Likely a white to off-white crystalline solid.[7] |
| Melting Point | Expected to be a relatively high melting solid, characteristic of heterocyclic compounds with intermolecular hydrogen bonding capabilities. For comparison, 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a melting point of 156°C.[7] |
| Solubility | Due to the non-polar cyclohexyl group, solubility in water is expected to be low. It is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[7] |
| Tautomerism | The molecule can exist in thione (=S) and thiol (-SH) tautomeric forms. The thione form is generally predominant in the solid state for similar 1,2,4-triazole-3-thiones, as confirmed by spectroscopic and crystallographic data.[8] |
| pKa | The mercapto group is expected to be weakly acidic, while the triazole ring nitrogens can exhibit basic properties. The exact pKa values would require experimental determination. |
Spectral Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3100 | N-H stretching vibration |
| 2930-2850 | C-H stretching (cyclohexyl) |
| ~1600 | C=N stretching vibration |
| ~1280 | C=S stretching vibration |
For instance, related 4,5-disubstituted 1,2,4-triazole-3-thiols exhibit N-H stretching bands around 3200 cm⁻¹ and C=S stretching bands near 1285 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.5-13.5 | Singlet | N-H proton of the triazole ring (can be broad and exchangeable with D₂O) |
| ~1.1-2.0 | Multiplet | Protons of the cyclohexyl ring (CH₂) |
| ~4.5 | Multiplet | Methine proton of the cyclohexyl ring attached to the nitrogen (CH-N) |
In similar compounds, the protons of the cyclohexane system appear as multiplets in the range of 1.11-1.92 ppm for the CH₂ groups and around 2.80 ppm for the CH proton.[6]
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbons of the triazole ring and the cyclohexyl group. The C=S carbon would typically appear at a downfield chemical shift.
Potential Applications in Drug Development
Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[9] The title compound, with its specific substitution pattern, may possess various pharmacological properties.
-
Antimicrobial and Antifungal Activity: The 1,2,4-triazole nucleus is a key component in several antifungal drugs. The mercapto group can also contribute to antimicrobial effects.
-
Anticancer Activity: Many S-substituted 1H-5-mercapto-1,2,4-triazole derivatives have been investigated as antiproliferative agents in various cancer cell lines.[9] They can act as inhibitors of key enzymes in cancer signaling pathways.
-
Other Potential Activities: Computer-based predictions for structurally related compounds have suggested potential as ligase inhibitors, interferon agonists, antihypertensives, and antiviral agents.[6]
Caption: Potential therapeutic areas for the title compound.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characteristics, drawing upon data from closely related compounds where specific information is lacking. The versatile 1,2,4-triazole scaffold, combined with the unique features of the cyclohexyl and mercapto substituents, makes this compound a promising candidate for further investigation and development in various scientific disciplines.
References
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Saidov, N. B., Georgiyants, V. A., & Garna, N. V. (2013). The Search for New Biologically Active Substances Among Derivatives of 3-Mercapto-4-Amino- 5-Cyclohexyl-1,2,4-triazole(4h). J. Org. Pharm. Chem., 11, 33-37. Link
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Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Link
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Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. Link
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PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]
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Bhat, M. A., Ahmed, M. A., & Al-Omar, M. A. (2014). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research, 23(12), 5263–5274. Link
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Mague, J. T., Akkurt, M., Al-Wahaibi, L. H., El-Emam, A. A., & Albayati, M. R. (2015). 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. Link
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Sławiński, J., & Szafrański, K. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 129. Link
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Mioc, M., Ghiulai, R., Bercean, V., Avram, S., & Kurunczi, L. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry, 6, 373. Link
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ResearchGate. (n.d.). Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. Retrieved from [Link]
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PubChem. (n.d.). 4-cyclohexyl-3-[1-(4-methylphenoxy)ethyl]-1h-1,2,4-triazole-5-thione. Retrieved from [Link]
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ResearchGate. (n.d.). The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). Retrieved from [Link]
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Al-Wahaibi, L. H., Blacque, O., Tiekink, E. R. T., & El-Emam, A. A. (2020). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 949–951. Link
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The Pivotal Role of Mercapto-Substituted 1,2,4-Triazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, particularly when substituted with a mercapto group, represents a cornerstone in heterocyclic chemistry with profound implications for medicinal chemistry. These derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the design and development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological importance, and mechanisms of action of mercapto-substituted 1,2,4-triazole derivatives. It aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through meticulously crafted diagrams to facilitate a deeper understanding and inspire further research in this dynamic field.
The Mercapto-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing systems being of particular interest due to their diverse pharmacological profiles. Among these, the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has garnered significant attention. The incorporation of a mercapto (-SH) or thione (=S) group into the 1,2,4-triazole scaffold gives rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This versatility stems from the unique structural and electronic features of the mercapto-triazole core, which allows for diverse chemical modifications and interactions with various biological targets.
The synthesis of mercapto-substituted 1,2,4-triazoles is typically achieved through the cyclization of thiosemicarbazide derivatives with various reagents.[2] A general synthetic pathway involves the reaction of an acylthiosemicarbazide with a base, such as potassium hydroxide, followed by acidification.[2] This straightforward synthesis allows for the generation of a diverse library of derivatives for biological screening.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Mercapto-triazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[4][5]
Mechanism of Action
The primary antifungal mechanism of triazole derivatives involves the inhibition of the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] By inhibiting this enzyme, mercapto-triazoles disrupt the integrity of the fungal cell membrane, leading to cell death.[6][9] The interaction of the triazole nitrogen with the heme iron in the cytochrome P450 active site is a key feature of this inhibitory action.
The antibacterial mechanism is more varied and can involve the inhibition of essential enzymes or the disruption of other cellular processes. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the triazole ring and the mercapto group significantly influence the antimicrobial spectrum and potency.[1]
Caption: PI3K/AKT Pathway Inhibition by Mercapto-Triazoles.
Quantitative Anticancer Data
The following table presents the in vitro cytotoxic activity of representative mercapto-triazole derivatives against human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). [10]
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| MT-5 | MDA-MB-231 | Breast Cancer | 5.2 | [11] |
| MT-6 | A549 | Lung Cancer | 8.7 | [11] |
| MT-7 | HT-29 | Colon Cancer | 3.1 | [12] |
| MT-8 | U937 | Leukemia | 1.5 | [13]|
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds. [10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [10]2. Compound Treatment: Treat the cells with various concentrations of the mercapto-triazole derivative and a vehicle control for 48-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Mercapto-triazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. [1][14]
Mechanism of Action
The anti-inflammatory effects of mercapto-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. [15][16]COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective COX inhibitors. [17][18]
Caption: COX-2 Inhibition by Mercapto-Triazoles.
Quantitative Anti-inflammatory Data
The following table shows the in vivo anti-inflammatory activity of several mercapto-triazole derivatives in a carrageenan-induced rat paw edema model, a standard assay for evaluating anti-inflammatory agents.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| MT-9 | 100 | 73.03 | [1] |
| MT-10 | 50 | 81.81 | [1] |
| MT-11 | 100 | 79.8 | [1] |
| Ibuprofen (Standard) | 50 | 42 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Conclusion and Future Directions
Mercapto-substituted 1,2,4-triazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and identify novel molecular targets. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.
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- 11. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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The Therapeutic Potential of 1,2,4-Triazol-5-one Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole-5-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of 1,2,4-triazol-5-one derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazol-5-one scaffold in their research and development endeavors.
The 1,2,4-Triazol-5-one Scaffold: A Versatile Pharmacophore
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The introduction of a carbonyl group at the 5-position to form the 1,2,4-triazol-5-one core, often existing in tautomeric equilibrium with its 5-hydroxy-1,2,4-triazole form, provides a scaffold with unique physicochemical properties. This includes the ability to participate in hydrogen bonding, dipole-dipole interactions, and pi-stacking, which are crucial for target binding and biological activity. The synthetic tractability of the 1,2,4-triazol-5-one ring allows for the facile introduction of a wide array of substituents at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Applications: Targeting Key Oncogenic Pathways
1,2,4-triazol-5-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multi-faceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action in Oncology
2.1.1. Kinase Inhibition: A significant number of 1,2,4-triazol-5-one compounds exert their anticancer effects through the inhibition of various protein kinases that are aberrantly activated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival.[3] Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[3]
-
BRAF Kinase: The BRAF kinase is a key component of the RAS-RAF-MEK-ERK pathway, and mutations in the BRAF gene are prevalent in various cancers, including melanoma.[4] Novel 1,2,4-triazole compounds have been designed as inhibitors of mutant BRAF, demonstrating their potential in targeted cancer therapy.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of many cancers.[5] 1,2,4-triazol-5-one derivatives have been reported to modulate this pathway, often leading to the induction of apoptosis in cancer cells.
2.1.2. Induction of Apoptosis: Many 1,2,4-triazol-5-one compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of their ability to disrupt key signaling pathways, leading to the activation of caspases and other pro-apoptotic proteins.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of 1,2,4-triazol-5-one derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Key SAR observations include:
-
Substitution at N-4: The introduction of various aryl and substituted aryl groups at the N-4 position has been shown to be crucial for anticancer activity. Electron-withdrawing groups on the phenyl ring can enhance cytotoxicity.
-
Substitution at C-3: The nature of the substituent at the C-3 position plays a vital role in modulating activity. The presence of bulky aromatic or heteroaromatic rings can lead to improved potency.
-
Hybrid Molecules: The conjugation of the 1,2,4-triazol-5-one scaffold with other known anticancer pharmacophores has proven to be a successful strategy for developing novel and potent anticancer agents.[6]
Tabulated Anticancer Activity Data
| Compound ID | Substituent at C-3 | Substituent at N-4 | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | Pyridine | 4-Bromobenzylthio | B16F10 (Melanoma) | 41.12 | [7] |
| HB5 | Mefenamic acid moiety | Substituted phenyl | HepG2 (Hepatocellular Carcinoma) | Low µM range | [3] |
| 7e | Phenyl | 4-Bromophenyl | MCF-7 (Breast), Hela (Cervical), A549 (Lung) | Potent activity | [8] |
| B4 | 2,4-Dichlorophenyl | Amino | MCF-7 (Breast) | 20.35 | [9] |
Signaling Pathway Diagrams
Caption: COX-2 Inflammatory Pathway and Inhibition by 1,2,4-Triazol-5-one Derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of 1,2,4-triazol-5-one derivatives against COX-1 and COX-2 enzymes. [10] Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (1,2,4-triazol-5-one derivatives) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme and Compound Incubation: In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations or a vehicle control (DMSO) in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-triazol-5-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [11]
Mechanism of Action in Antimicrobial Therapy
The antimicrobial mechanism of 1,2,4-triazol-5-one derivatives can vary depending on the specific compound and the target organism.
-
Inhibition of Essential Enzymes: Some derivatives are thought to inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Certain compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to cell lysis.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of 1,2,4-triazol-5-one derivatives is highly dependent on the nature of the substituents on the triazole ring. [11]
-
Halogen and Nitro Groups: The presence of electron-withdrawing groups like halogens and nitro groups on aryl substituents can enhance antibacterial and antifungal activity. [12]* Thione/Thiol Tautomerism: The thione/thiol tautomerism of related 1,2,4-triazole-5-thione derivatives plays a significant role in their antimicrobial action.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell walls and membranes.
Tabulated Antimicrobial Activity Data
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 39c | Fused thiadiazine | E. coli | 3.125 | [13] |
| 39h | Fused thiadiazine | P. aeruginosa | 3.125 | [13] |
| 46a, 47d | Schiff bases | C. albicans | 3.125 | [13] |
| 5b | (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | P. fluorescens | 0.4 - 3.3 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazol-5-one derivatives against bacteria and fungi using the broth microdilution method.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (1,2,4-triazol-5-one derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain according to established guidelines (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis of 1,2,4-Triazol-5-one Derivatives
A variety of synthetic routes have been developed for the preparation of 1,2,4-triazol-5-one derivatives. One common and effective method involves the cyclization of hydrazinecarboxamides.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3,4-disubstituted 1,2,4-triazol-5(4H)-ones.
Experimental Protocol: Synthesis of 3,4-Disubstituted 1,2,4-Triazol-5(4H)-ones
This protocol describes the synthesis of 3,4-disubstituted 1,2,4-triazol-5(4H)-ones via the dehydrocyclization of hydrazinecarboxamides. [1] Step 1: Synthesis of Hydrazinecarboxamides
-
To a solution of the appropriate aralkanoic acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add the corresponding aryl or alkyl isocyanate (1 equivalent).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The resulting hydrazinecarboxamide intermediate can be isolated by filtration or evaporation of the solvent.
Step 2: Dehydrocyclization to form the 1,2,4-Triazol-5-one Ring
-
Dissolve the synthesized hydrazinecarboxamide in a 2 N sodium hydroxide solution.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours).
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 3,4-disubstituted 1,2,4-triazol-5(4H)-one product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Future Perspectives
The 1,2,4-triazol-5-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation in the fields of oncology, inflammation, and infectious diseases. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules and the elucidation of additional mechanisms of action will undoubtedly pave the way for the clinical translation of 1,2,4-triazol-5-one-based therapeutics.
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Investigation of Reaction of Some Ester Ethoxycarbonyl Hydrazones with 1-Adamantyl Amine Bazı Ester Etoksikarbonil Hidrazonlar - DergiPark. [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-Substituted-3-Mercapto-1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2] When functionalized with a mercapto (-SH) or thione (-C=S) group at the 3-position and a variable substituent at the 4-position, this heterocyclic system gives rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted-3-mercapto-1,2,4-triazoles, focusing on how molecular modifications, particularly at the N4-position, dictate their efficacy as antimicrobial, antifungal, and anticancer agents. We will explore the causal links between substituent properties—such as electronics, sterics, and lipophilicity—and biological outcomes, supported by experimental data and mechanistic insights. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The 1,2,4-Triazole-3-thione Scaffold: A Pharmacological Hub
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its dipole character, hydrogen bonding capacity, and metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[5][6] The presence of a mercapto/thione group at the C3-position and a customizable substituent at the N4-position creates three critical domains for modulating biological activity.
-
The Triazole Core: Acts as a rigid scaffold, positioning the other functional groups for optimal interaction with biological receptors. Its polar nature can enhance solubility and improve the overall pharmacological profile of the molecule.[6]
-
The 3-Mercapto/Thione Group: This group is a key pharmacophoric element. It exists in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This functionality is crucial for coordinating with metal ions in metalloenzymes or forming hydrogen bonds with active site residues.[7]
-
The 4-Substituent (R): This is the primary point of diversification and the main determinant of the compound's specific activity and potency. By varying the nature of the R group (alkyl, aryl, heteroaryl, etc.), researchers can fine-tune the molecule's properties to target different biological systems.
Below is a diagram illustrating the core structure and the key points of interaction and modification.
Caption: General workflow for synthesizing the triazole core.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these compounds is profoundly influenced by the nature of the substituent at the N4-position. Below, we dissect the SAR for key therapeutic areas.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. The SAR for this class reveals several key trends:
-
Aromatic Substituents: The presence of an aryl group at the N4-position is often associated with significant antibacterial activity. Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO2) on the phenyl ring tend to enhance activity. [4]This is likely due to increased lipophilicity, which facilitates passage through bacterial cell membranes, and favorable electronic interactions with the target site. For instance, compounds with 4-chlorophenyl or 2-chlorophenyl groups have demonstrated potent activity against strains like Staphylococcus aureus and Bacillus subtilis. [4]* Bulky and Heterocyclic Groups: The introduction of bulky groups or additional heterocyclic rings (like benzothiazole or indole) at the N4-position can also lead to potent antibacterial agents. [8][9]These larger moieties may provide additional binding interactions (e.g., van der Waals, pi-stacking) with the target enzyme or receptor, thereby increasing potency.
-
Schiff Base Formation: The 4-amino substituted triazoles serve as versatile intermediates for creating Schiff bases. Condensation with various aldehydes can yield derivatives with broad-spectrum antibacterial activity. Schiff bases containing nitrophenyl groups have shown particularly strong activity against S. epidermidis. [9] Table 1: Representative SAR Data for Antibacterial Activity
| 4-Substituent (R) | Target Organism | Activity (MIC, µg/mL) | Key Insight | Reference |
| 4-Chlorophenyl | S. aureus | 6.25 - 12.5 | EWG enhances activity. | [4] |
| 4-Nitrophenyl | S. epidermidis | 9 | Potent activity from Schiff base. | [9] |
| Benzothiazolyl-methyl | S. aureus, E. coli | Moderate | Bulky heterocyclic group is favorable. | [1] |
| Adamantyl-Schiff Base | B. subtilis | 1 - 2 | Lipophilic, bulky group shows high potency. | [9] |
Antifungal Activity
The 1,2,4-triazole ring is famously the core of many "azole" antifungal drugs like fluconazole and itraconazole. [10][11]For the 3-mercapto derivatives, the SAR follows specific patterns:
-
Mechanism of Action: A primary target for many azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). The triazole's N4 atom is believed to coordinate with the heme iron atom in the enzyme's active site, inhibiting ergosterol biosynthesis and disrupting the fungal cell membrane.
-
Influence of N4-Aryl Groups: Similar to antibacterial activity, the presence of an aryl group at the N4-position is critical. Studies have shown that electron-withdrawing groups, particularly halogens at the para position of the phenyl ring, result in promising antifungal effects. A 4-(4-chlorophenyl) substituted derivative displayed excellent activity against Candida albicans and Aspergillus fumigatus. [5][8]* Hybrid Molecules: Combining the triazole-thione scaffold with other known antifungal pharmacophores, like benzothiazole, can lead to synergistic effects and highly potent compounds. [5]
Anticancer Activity
The antiproliferative properties of 4-substituted-3-mercapto-1,2,4-triazoles are a significant area of research. [12][13]The SAR for anticancer activity is often cell-line specific but reveals important trends.
-
Aromatic and Heteroaromatic Rings: The introduction of aromatic systems at the N4-position is a common strategy. These planar structures can act as intercalating agents or interact with hydrophobic pockets in enzymes like kinases.
-
Induction of Apoptosis: Mechanistic studies have shown that some derivatives induce apoptosis (programmed cell death) in cancer cells. For example, certain 4-aryl substituted compounds have been shown to trigger the intrinsic apoptotic pathway through caspase-3 activation and mitochondrial membrane depolarization. [12]* Cell Cycle Arrest: Other derivatives have been found to cause cell cycle arrest, often in the G1 or sub-G1 phase, preventing cancer cells from proliferating. [12]* Hydrazone Moiety: The incorporation of a hydrazone moiety, often by modifying the C3-mercapto group, has yielded compounds with potent cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. [6]Derivatives bearing a 2-hydroxy-5-nitrobenzene moiety were identified as particularly active. [6] Table 2: Representative SAR Data for Anticancer Activity
| 4-Substituent (R) | Cell Line | Activity (IC50, µM) | Proposed Mechanism | Reference |
| Phenyl (as part of a larger system) | HCT 116 (Colon) | 4.36 | Cytotoxicity | [3] |
| Adamantyl | Various | Potent & Selective | Cell Cycle Arrest (G1) | [12] |
| 4-Aryl | Various | Varies | Apoptosis Induction | [12] |
| Hydroxylated Substituent | MCF-7 (Breast) | 122.7 | Enzyme Inhibition | [12] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential.
Protocol: General Synthesis of a 4-Aryl-3-mercapto-1,2,4-triazole
Objective: To synthesize 4-(4-chlorophenyl)-3-mercapto-5-substituted-1,2,4-triazole.
Materials:
-
Substituted acid hydrazide (10 mmol)
-
4-chlorophenyl isothiocyanate (10 mmol)
-
Ethanol (50 mL)
-
Sodium Hydroxide (2N solution, 40 mL)
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Step 1: Thiosemicarbazide Formation. A mixture of the acid hydrazide (10 mmol) and 4-chlorophenyl isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC.
-
Step 2: Isolation. After cooling, the precipitated solid (1-(acyl)-4-(4-chlorophenyl)thiosemicarbazide) is filtered, washed with cold ethanol, and dried.
-
Step 3: Cyclization. The dried thiosemicarbazide (8 mmol) is added to a 2N aqueous sodium hydroxide solution (40 mL) and refluxed for 6-8 hours.
-
Step 4: Precipitation and Purification. The reaction mixture is cooled to room temperature and filtered to remove any impurities. The clear filtrate is then carefully acidified with concentrated HCl to a pH of 4-5.
-
Step 5: Final Product. The resulting precipitate (the target triazole) is filtered, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product is recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to yield the pure compound.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized triazole compounds
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin or INT dye (for viability indication)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in the appropriate broth within the wells of a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum), negative (broth only), and standard drug controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: After incubation, a viability indicator (like resazurin) is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism (indicated by no color change).
Conclusion and Future Perspectives
The 4-substituted-3-mercapto-1,2,4-triazole scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for rational drug design:
-
The N4-aryl substituent is a critical determinant of activity, with electron-withdrawing groups often enhancing potency in antimicrobial and antifungal contexts.
-
The incorporation of bulky, lipophilic, and additional heterocyclic moieties can provide new binding interactions and improve the pharmacological profile.
-
The scaffold serves as a versatile platform for creating hybrid molecules and Schiff bases , expanding the accessible chemical space and potential biological targets.
Future research should focus on exploring novel and diverse substitutions at the N4-position, conducting detailed mechanistic studies to identify specific molecular targets, and optimizing lead compounds for improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic system holds significant promise for addressing urgent medical needs, including the rising threat of antimicrobial resistance and the demand for more effective cancer therapies.
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A Technical Guide to the Antifungal Properties of Substituted 1,2,4-Triazoles: From Mechanism to Experimental Validation
Introduction
The rise of invasive fungal infections, particularly in immunocompromised individuals, presents a significant and growing challenge to global public health.[1][2] Compounding this threat is the emergence of multi-drug resistant fungal pathogens, which can render existing therapeutic options ineffective.[1][3] This escalating crisis underscores the urgent need for the development of novel, more potent, and safer antifungal agents.[4][5] In the landscape of medicinal chemistry, the 1,2,4-triazole ring system has emerged as a "privileged scaffold"—a core molecular structure that is a recurring motif in a wide array of clinically successful drugs.[6][7] Its derivatives, including blockbuster drugs like fluconazole and voriconazole, form the backbone of modern systemic antifungal therapy.[2][8]
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. It moves beyond a mere survey of the field to offer a detailed examination of the core mechanism of action, the nuances of structure-activity relationships (SAR), the challenge of fungal resistance, and the validated experimental protocols necessary to advance new chemical entities from the bench to potential clinical relevance.
Chapter 1: The Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The efficacy of 1,2,4-triazole antifungals is rooted in their ability to selectively disrupt a biochemical pathway vital to fungi but absent in humans. The target is the synthesis of ergosterol, the primary sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.[9][10] Ergosterol is critical for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Its depletion compromises the cell membrane, leading to inhibited growth and, ultimately, cell death.[10][11]
The key enzyme in this pathway is a fungal cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][12][13] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in its conversion to ergosterol.[4][9]
Substituted 1,2,4-triazoles function as potent and specific inhibitors of CYP51.[4][13] The mechanism of inhibition is elegant and precise: the nitrogen atom at the N4 position of the triazole ring coordinates directly with the heme iron atom located in the active site of the CYP51 enzyme.[6][14] This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the entire ergosterol biosynthesis pathway.[12] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which further disrupts membrane structure and function.[6][11]
Chapter 2: Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The antifungal potency of a 1,2,4-triazole derivative is not determined by the triazole ring alone but by the intricate interplay of its various substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to the rational design of new, more effective drug candidates.[5][6] The general pharmacophore consists of the essential 1,2,4-triazole head, a flexible N1-substituted linker, and one or more lipophilic side chains that anchor the molecule within the active site of CYP51.
Key Pharmacophoric Elements:
-
The 1,2,4-Triazole Ring: This is the essential component responsible for coordinating with the heme iron of the CYP51 enzyme. Its presence is non-negotiable for this class of antifungals.[6]
-
The Hydroxyl Group: A tertiary hydroxyl group, beta to the triazole ring (as seen in fluconazole and voriconazole), often forms a critical hydrogen bond with amino acid residues in the active site, enhancing binding affinity.
-
The N1-Substituent Core: This linker section, often a propan-2-ol backbone, correctly orients the triazole and the side chains within the binding pocket.
-
Halogenated Phenyl Groups: The presence of one or two halogenated phenyl rings is a hallmark of potent triazoles. These lipophilic groups form extensive hydrophobic and van der Waals interactions within the enzyme's substrate channel.[15] Fluorine atoms are particularly common and can also form hydrogen bonds, as seen with the interaction between the difluorophenyl group of a derivative and Gly307 in Candida albicans CYP51.[15]
-
Side-Chain Modifications: The "third arm" of the molecule, extending from the core, offers significant scope for modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. For instance, the addition of a 4-(4-substitutedphenyl)piperazine side chain has led to novel derivatives with potent activity.[16]
SAR studies have revealed that specific substitutions can dramatically influence antifungal activity. For example, the incorporation of electron-withdrawing groups like -NO₂ and -CF₃ on an aromatic side chain has been shown to result in more effective antifungal activity.[6]
Table 1: Representative SAR Data for Substituted 1,2,4-Triazoles
| Compound Reference | Key Substituents | Test Organism | MIC (µg/mL) | Citation(s) |
| Fluconazole (Control) | - | Candida albicans | 0.25 - 2.0 | [16] |
| Voriconazole (Control) | - | Candida albicans | 0.03 - 0.25 | [16] |
| Voriconazole (Control) | - | Cryptococcus neoformans | 0.0156 | [16] |
| Compound 7 | 4-(4-chlorophenyl)piperazine side chain | C. neoformans | 0.0156 | [16] |
| Compound 21 | 4-(4-fluorophenyl)piperazine side chain | C. neoformans | 0.0156 | [16] |
| 1,2,3-benzotriazine-4-one hybrid | 7-NO₂ group | C. albicans | 0.0156 - 2.0 | [6] |
| 1,2,3-benzotriazine-4-one hybrid | 7-CF₃ group | C. neoformans | 0.0156 - 2.0 | [6] |
| Compound AS-14 | 5-nitrobenzaldehyde derivative | Wheat gibberellic | 5.33 | [17] |
Chapter 3: The Challenge of Antifungal Resistance
The clinical utility of triazoles is increasingly threatened by the global rise of antifungal resistance.[12][18] This resistance can be intrinsic (natural insensitivity of a fungal species) or acquired through prolonged exposure to the drug.[19] Understanding the molecular underpinnings of resistance is crucial for developing next-generation agents that can circumvent these mechanisms.
Primary Mechanisms of Triazole Resistance:
-
Target Site Modification: The most common mechanism involves point mutations in the ERG11/CYP51 gene.[12] These mutations can alter the amino acid sequence of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of triazole drugs while still allowing the natural substrate, lanosterol, to bind.
-
Overexpression of the Target Enzyme: An increase in the cellular concentration of CYP51, often due to upregulation of the ERG11 gene, means that a higher concentration of the triazole drug is required to inhibit a sufficient proportion of the enzyme population to be effective.[3]
-
Active Drug Efflux: Fungi can develop sophisticated membrane transporter proteins that actively pump the triazole drug out of the cell, preventing it from reaching its intracellular target.[19] These efflux pumps are primarily from two major gene families: the ATP-binding cassette (ABC) transporters (encoded by CDR genes) and the major facilitators (encoded by MDR genes).[19]
-
Development of Bypass Pathways: Although less common, fungi may develop alterations in their sterol biosynthesis pathway that reduce their dependence on the specific step blocked by azoles.
These resistance mechanisms can arise de novo within a patient during long-term therapy or be acquired from the environment.[12][18] The widespread use of azole fungicides in agriculture, which are structurally similar to medical triazoles, is thought to be a major driver of environmental resistance, particularly in ubiquitous molds like Aspergillus fumigatus.[12][20]
Chapter 4: Core Experimental Protocols for Evaluation
The rigorous and standardized evaluation of novel 1,2,4-triazole derivatives is paramount. The following protocols represent the foundational assays for determining antifungal potency and confirming the mechanism of action.
Protocol 4.1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that inhibits approximately 80% of visible fungal growth compared to a drug-free control.[15] It is based on the standardized methods published by the Clinical and Laboratory Standards Institute (CLSI).[21]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the synthesized 1,2,4-triazole derivative.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[11] Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, add 100 µL of RPMI 1640 medium (buffered with MOPS) to wells in columns 1-11.
-
Add 200 µL of the appropriate compound concentration (diluted from the stock in RPMI 1640) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the inoculum-only (positive growth) control. Column 12 contains 200 µL of sterile medium only and serves as the negative control.
-
-
Inoculum Preparation:
-
Grow the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ Colony Forming Units (CFU)/mL in the wells.[22]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.[15]
-
-
MIC Determination:
-
Read the plate visually or with a microplate reader at 530 nm.
-
The MIC is the lowest drug concentration that causes a significant reduction (≥80%) in turbidity compared to the positive control well (column 11).
-
Protocol 4.2: Ergosterol Biosynthesis Inhibition Assay
This assay provides direct evidence that a compound's antifungal activity is due to the inhibition of the ergosterol pathway. The protocol involves extracting and quantifying the sterol content of fungal cells after treatment with the test compound.
Step-by-Step Methodology:
-
Fungal Culture and Treatment:
-
Inoculate a flask of Sabouraud Dextrose Broth with the test fungus (C. albicans) and grow to mid-log phase.
-
Add the test compound at a concentration known to be inhibitory (e.g., at its MIC or 2x MIC). Also, prepare a drug-free (DMSO vehicle) control.
-
Incubate for a defined period (e.g., 8-16 hours) to allow for effects on sterol synthesis.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation and wash with sterile water. Record the wet weight of the cell pellet.
-
Add 25% alcoholic potassium hydroxide solution to the cell pellet. This step, known as saponification, breaks open the cells and hydrolyzes fatty esters.
-
Heat the mixture in an 80°C water bath for 1 hour.
-
-
Extraction of Non-Saponifiable Lipids (NSLs):
-
After cooling, extract the NSLs (which include ergosterol and its precursors) by adding n-heptane and sterile water, followed by vigorous vortexing.[23]
-
Centrifuge to separate the phases and carefully collect the upper n-heptane layer containing the sterols. Repeat the extraction process two more times to ensure complete recovery.
-
Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen.
-
-
Sterol Analysis:
-
Re-dissolve the dried lipid extract in a suitable solvent like chloroform.
-
The sterol composition can be analyzed qualitatively and quantitatively.
-
Thin Layer Chromatography (TLC): Spot the extract on a silica gel plate and develop it in a solvent system like benzene:ethyl acetate (9:1).[23] Sterols can be visualized with an appropriate stain. This provides a visual confirmation of the accumulation of precursor sterols and depletion of ergosterol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For precise quantification, derivatize the sterols (e.g., silylation) and analyze by GC-MS. This allows for the identification and quantification of ergosterol and precursor sterols based on their retention times and mass spectra.[21]
-
-
Data Interpretation:
-
Calculate the percentage of ergosterol relative to the total sterol content or per gram of cell wet weight.[24]
-
A significant decrease in the ergosterol percentage in the compound-treated sample compared to the control sample confirms inhibition of the ergosterol biosynthesis pathway.
-
Conclusion and Future Directions
Substituted 1,2,4-triazoles remain one of the most important and successful scaffolds in the fight against invasive fungal diseases. Their well-defined mechanism of action, targeting the fungal-specific enzyme CYP51, provides a solid foundation for rational drug design. However, the persistent challenge of drug resistance necessitates continuous innovation.
Future research in this field will likely focus on several key areas:
-
Design of Novel Derivatives: Synthesizing next-generation triazoles with modified side chains that can form different or stronger interactions within the CYP51 active site to overcome target-site mutations.[5]
-
Development of Hybrid Molecules: Creating hybrid compounds that combine the 1,2,4-triazole pharmacophore with other antifungal moieties to create dual-action agents with novel mechanisms.[6]
-
Inhibitors of Resistance Mechanisms: Designing molecules that can inhibit fungal efflux pumps or other resistance mechanisms, which could be used in combination with existing triazoles to restore their efficacy.
-
Broad-Spectrum Agents: Optimizing structures to achieve potent activity not only against common yeasts like Candida but also against resistant molds such as Aspergillus and emerging pathogens.[4]
By leveraging a deep understanding of the mechanism of action, SAR, and resistance pathways, and by employing robust, validated experimental protocols, the scientific community can continue to develop the 1,2,4-triazole scaffold to produce the next generation of life-saving antifungal therapies.
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An In-Depth Technical Guide to the Anticancer Potential of Novel 1,2,4-Triazole Compounds
Preamble: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1] This five-membered heterocycle, containing three nitrogen atoms, is not merely a passive linker; its unique physicochemical properties, including its polar nature, hydrogen bonding capability, and metabolic stability, make it an active and crucial pharmacophore in drug design.[2][3] Its presence in FDA-approved anticancer drugs like Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy, firmly establishes the therapeutic relevance of this nucleus.[4]
This guide provides an in-depth exploration of the design, mechanism, and preclinical evaluation of novel 1,2,4-triazole compounds as next-generation anticancer agents. We will move beyond simple descriptions to dissect the causal relationships behind experimental design, validate methodologies, and present a clear workflow for researchers and drug development professionals.
Part 1: Rational Design and Synthesis of 1,2,4-Triazole Anticancer Agents
The journey of developing a novel anticancer drug begins with rational design. The 1,2,4-triazole core is synthetically versatile, allowing for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[1][5]
The Scientific Rationale for Molecular Hybridization
A predominant strategy in modern drug design is molecular hybridization, where the 1,2,4-triazole scaffold is combined with other known pharmacophores. The rationale is to create a single molecule that can interact with multiple targets or to enhance the activity of a known pharmacophore by leveraging the favorable properties of the triazole ring.
-
Improving Pharmacokinetics: The polar nature of the triazole nucleus can enhance the aqueous solubility of a ligand, which is a critical factor in improving the drug's pharmacological profile and bioavailability.[2][4][6]
-
Enhancing Target Binding: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, as well as coordinating with metal ions in metalloenzymes.[2][3] This allows for strong and specific interactions with the active sites of target proteins. For instance, in aromatase inhibitors, a nitrogen atom of the triazole ring binds to the iron atom in the heme group of the cytochrome P450 enzyme.[7]
General Synthetic Workflow
The synthesis of novel 1,2,4-triazole derivatives often follows a multi-step pathway that is both robust and adaptable. The choice of reactants and conditions is critical for achieving the desired final compound with a good yield. Below is a generalized workflow for synthesizing 5-mercapto-substituted 1,2,4-triazole-pyridine hybrids, a class of compounds that has shown promising anticancer activity.[8]
Caption: Generalized synthetic workflow for novel 1,2,4-triazole derivatives.
Part 2: Unraveling the Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects through a multitude of mechanisms. Their ability to interfere with various cellular processes makes them attractive candidates for combating the heterogeneity and adaptability of cancer cells.[1]
Key Molecular Targets and Pathways
The anticancer activity of these compounds is often traced back to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and metastasis.
-
Enzyme Inhibition:
-
Kinases: Many 1,2,4-triazoles are designed as kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are critical components of signaling pathways that drive cell growth.[9] Inhibition of these kinases blocks downstream signaling, leading to cell cycle arrest and apoptosis.
-
Aromatase: As previously mentioned, compounds like Letrozole inhibit aromatase, preventing the synthesis of estrogens and thus slowing the growth of hormone-dependent breast cancers.[7]
-
Other Enzymes: Other targets include topoisomerases, carbonic anhydrases, and methionine aminopeptidase, highlighting the broad inhibitory potential of the triazole scaffold.[1][2]
-
-
Tubulin Polymerization Inhibition: Several novel indole-based 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[10] By binding to the colchicine site on tubulin, they disrupt the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[10]
-
Induction of Apoptosis: Many triazole compounds trigger programmed cell death. One key mechanism is the inhibition of anti-apoptotic proteins like Bcl-2.[11] By binding to and inhibiting Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to the activation of caspases and the execution of the apoptotic pathway.[11][12]
Caption: Multi-target anticancer mechanisms of 1,2,4-triazole compounds.
Part 3: A Validated Preclinical Evaluation Workflow
A rigorous, stepwise evaluation process is essential to identify promising lead compounds. Each stage is designed to answer specific questions about the compound's efficacy, selectivity, and mechanism, forming a self-validating system where the results of one experiment inform the design of the next.
Workflow Overview
Caption: Stepwise workflow for preclinical evaluation of 1,2,4-triazoles.
Key Experimental Protocols
This initial screen is fundamental for determining a compound's ability to inhibit cancer cell proliferation. The choice of a panel of cell lines (e.g., lung, breast, colon) provides early insights into the compound's spectrum of activity.[9][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel 1,2,4-triazole compounds against various cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This protocol is employed to understand how a lead compound inhibits cell proliferation. It is a crucial mechanistic step to determine if the compound induces arrest at a specific phase of the cell cycle, a hallmark of agents that interfere with DNA replication or mitosis.[5][10]
Objective: To determine the effect of a lead 1,2,4-triazole compound on the cell cycle distribution of cancer cells.
Methodology:
-
Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and treat them with the lead compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
Data Presentation: Structure-Activity Relationship (SAR)
SAR studies are critical for optimizing lead compounds. By systematically altering the substituents on the triazole core and observing the impact on anticancer activity, researchers can build a model for designing more potent and selective drugs.[7][14]
| Position on Triazole Core | Substituent Type | Effect on Anticancer Activity | Rationale / Insight | Reference |
| N-1 or N-4 | Bulky aromatic groups | Often increases potency | Enhances hydrophobic interactions within the target's binding pocket. | [7] |
| C-3 | Thione/Mercapto group (-SH) | Generally increases potency | The sulfur atom can act as a strong hydrogen bond acceptor or coordinate with metals. | [4] |
| C-5 | Indole moiety | Potent tubulin inhibition | The indole ring system is a known pharmacophore for binding the colchicine site of tubulin. | [10] |
| Various | Electron-withdrawing groups (e.g., -Cl, -F) on attached phenyl rings | Often enhances activity | Can modulate the electronic properties of the molecule, improving target binding or cell permeability. | [7][14] |
Part 4: In Vivo Validation and Future Perspectives
The ultimate test for any potential anticancer agent is its efficacy and safety in a living organism. Promising candidates from in vitro studies must be advanced to preclinical animal models.
In Vivo Efficacy Models
-
Dalton's Lymphoma Ascites (DLA) / Ehrlich Ascites Carcinoma (EAC) Models: These liquid tumor models in mice are useful for initial in vivo screening. The antitumor activity is evaluated by measuring parameters like increased mean survival time, changes in body weight, and analysis of hematological parameters.
-
Xenograft Models: Human cancer cells (e.g., HCT-116, A549) are implanted into immunocompromised mice.[11][15] The lead compound is then administered, and its effect on tumor volume and weight is monitored over time compared to a control group. This model provides a more clinically relevant assessment of a compound's solid tumor efficacy.
Challenges and Future Directions
The development of 1,2,4-triazole-based anticancer agents is a promising and active field of research.[16] However, challenges remain, including optimizing selectivity to minimize off-target effects and overcoming drug resistance mechanisms.
Future research will likely focus on:
-
Multi-target Drug Design: Creating single hybrid molecules that can simultaneously inhibit multiple key cancer pathways (e.g., a dual kinase and tubulin inhibitor).
-
Targeted Delivery: Conjugating triazole compounds to tumor-targeting moieties (e.g., antibodies, peptides) to increase their concentration at the tumor site and reduce systemic toxicity.
-
Combination Therapies: Evaluating the synergistic effects of novel triazole derivatives with existing chemotherapy drugs or immunotherapies.
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Topic: Antibacterial Screening of 4-Cyclohexyl-1,2,4-Triazole Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have demonstrated a wide spectrum of biological activities and represent a promising avenue for research.[1][2] This technical guide provides a comprehensive framework for the antibacterial screening of a specific subclass, 4-cyclohexyl-1,2,4-triazole derivatives. We delve into the rationale behind methodological choices, present detailed, field-proven protocols for both qualitative and quantitative evaluation, and offer insights into the interpretation of results. This document is designed to equip researchers in medicinal chemistry and microbiology with the necessary tools to rigorously assess the antibacterial potential of these novel chemical entities, from initial synthesis to the determination of bactericidal activity.
Introduction: The Rationale for Targeting 1,2,4-Triazoles
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that confers unique physicochemical properties and the ability to engage in various biological interactions.[1][2][3] Derivatives of this scaffold are known to possess diverse therapeutic properties, including antifungal, antiviral, anticancer, and, critically, antibacterial activities.[3][4][5] The hybridization of the 1,2,4-triazole core with other pharmacophores has been shown to be a potent strategy for developing novel drugs capable of overcoming resistance mechanisms in pathogenic bacteria.[4]
The incorporation of a cyclohexyl group at the N-4 position introduces a lipophilic, non-planar moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This modification can enhance membrane permeability or alter the binding affinity to bacterial targets. Therefore, a systematic and robust screening methodology is paramount to elucidating the structure-activity relationships (SAR) and identifying lead compounds within this chemical series.
Synthesis Pathway for 4-Cyclohexyl-1,2,4-Triazole Derivatives
While numerous synthetic routes to 1,2,4-triazoles exist, a common and effective method involves the reaction of diacylhydrazines with primary amines.[5] The following is a representative, multi-step pathway for synthesizing the core structure of 4-cyclohexyl-3,5-disubstituted-4H-1,2,4-triazoles, which can be adapted for various derivatives.
-
Plate Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. [6][7]2. Compound Dilution:
-
Add 100 µL of the test compound stock solution (prepared at 2x the highest desired final concentration) to the first well (Column 1). [7] * Mix the contents of Column 1 thoroughly by pipetting up and down.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well. [6] * Repeat this process sequentially down to Column 10. Discard 100 µL from Column 10. [7] * Column 11 will serve as the growth control (no compound). [7] * Column 12 will serve as the sterility control (no compound, no bacteria). [7]3. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. [8]4. Inoculation:
-
Within 15 minutes of preparation, inoculate each well (from Column 1 to 11) with 100 µL of the diluted bacterial suspension. [6] * This step dilutes the compound concentrations by half, achieving the final test concentrations, and brings the final inoculum density to the target of ~5 x 10⁵ CFU/mL in each well. [9]5. Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [6][10]6. Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. [11][9]The growth control well (Column 11) must be turbid, and the sterility control well (Column 12) must be clear for the assay to be valid. [6]
-
Minimum Bactericidal Concentration (MBC)
The MBC test is a crucial follow-up to the MIC assay that distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [12]The MBC is defined as the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum. [12][13][14]
-
Subculturing: Following the MIC reading, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations). [15][16]2. Plating: Spot-plate each aliquot onto a separate, labeled section of a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFUs) that have grown from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count. [12]
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured table.
Table 1: Example Antibacterial Activity Data for 4-Cyclohexyl-1,2,4-Triazole Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| XYZ-01 | S. aureus ATCC 29213 | 18 | 8 | 16 | Bactericidal (2) |
| XYZ-01 | E. coli ATCC 25922 | 12 | 32 | >128 | Bacteriostatic (>4) |
| XYZ-02 | S. aureus ATCC 29213 | 22 | 4 | 8 | Bactericidal (2) |
| XYZ-02 | E. coli ATCC 25922 | 15 | 16 | 32 | Bactericidal (2) |
| Cipro | S. aureus ATCC 29213 | 25 | 1 | 2 | Bactericidal (2) |
| Cipro | E. coli ATCC 25922 | 30 | 0.25 | 0.5 | Bactericidal (2) |
-
Interpretation: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. [12]A ratio > 4 suggests the agent is bacteriostatic . This distinction is critical for drug development, as bactericidal agents are often preferred for treating serious infections.
Structure-Activity Relationship (SAR) Insights
Systematic screening of a library of derivatives allows for the development of an SAR. Analysis of the data may reveal that certain substitutions on the aryl rings or modifications to the cyclohexyl moiety significantly impact antibacterial potency or spectrum. [3][17]For example, the addition of electron-withdrawing groups to the phenyl rings has been shown in some triazole series to enhance activity. [3]These insights are vital for guiding the rational design of next-generation compounds with improved efficacy.
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An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole-3-thione Compounds
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2][3] When this five-membered heterocyclic ring is functionalized with a thione group at the 3-position, a class of compounds known as 1,2,4-triazole-3-thiones emerges. These molecules exhibit a remarkable breadth of biological activities, positioning them as compelling candidates for drug development.[1][4] Their unique structural and electronic properties, particularly the thione/thiol tautomerism and the presence of multiple nitrogen atoms, enable them to interact with a diverse array of biological targets, primarily through enzyme inhibition.[1][5][6] This guide provides an in-depth exploration of the core mechanisms of action of 1,2,4-triazole-3-thione compounds, with a focus on their interactions with key enzymes and their therapeutic implications.
Core Mechanism: A Tale of Enzyme Inhibition
The pharmacological versatility of 1,2,4-triazole-3-thiones stems from their ability to act as potent inhibitors of various enzymes. The triazole ring itself, with its capacity for hydrogen bonding and dipole interactions, serves as a crucial pharmacophore for binding to biological receptors.[6] The exocyclic thione group is a key player, often implicated in coordinating with metal ions within enzyme active sites. This section will dissect the mechanisms of inhibition for several key enzyme families targeted by these compounds.
Metallo-β-Lactamases (MBLs): Combating Antibiotic Resistance
The rise of bacterial resistance to β-lactam antibiotics is a critical global health threat, largely driven by the production of metallo-β-lactamases (MBLs).[7] These enzymes possess a di-zinc active site that hydrolyzes the β-lactam ring, rendering the antibiotics ineffective.[7] 1,2,4-triazole-3-thione derivatives have emerged as promising MBL inhibitors.[7][8][9]
Mechanism of Inhibition: The inhibitory action of 1,2,4-triazole-3-thiones against MBLs is centered on the interaction of the triazole-thione scaffold with the catalytic zinc ions in the enzyme's active site.[7][8] The thione moiety is believed to directly coordinate with one or both zinc ions, displacing the nucleophilic hydroxide ion required for β-lactam hydrolysis.[10] The nitrogen atoms of the triazole ring can further stabilize this interaction through hydrogen bonding with active site residues.[11] Structure-activity relationship (SAR) studies have revealed that substituents at the N-4 and C-5 positions of the triazole ring significantly influence inhibitory potency and spectrum.[8][9] For instance, bulky aryl substituents can enhance binding affinity through hydrophobic interactions with the L3 loop of the enzyme.[8]
Experimental Protocol: Assessing MBL Inhibition
A standard approach to evaluate the inhibitory potential of 1,2,4-triazole-3-thione compounds against MBLs involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Purified MBL enzyme is pre-incubated with varying concentrations of the 1,2,4-triazole-3-thione inhibitor in a suitable buffer (e.g., HEPES or MOPS) for a defined period to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of nitrocefin.
-
Spectrophotometric Monitoring: The hydrolysis of nitrocefin results in a color change that can be monitored by measuring the increase in absorbance at a specific wavelength (typically 482 nm) over time.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to achieve 50% inhibition) are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices:
-
Nitrocefin as a Substrate: Nitrocefin is chosen due to its distinct color change upon hydrolysis, providing a sensitive and continuous measure of enzyme activity.
-
Pre-incubation Step: This step is crucial to allow the inhibitor to reach equilibrium binding with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potency.
-
Determination of IC50: The IC50 value is a standardized metric for quantifying the potency of an inhibitor, allowing for the comparison of different compounds.
Signaling Pathway Visualization: MBL Inhibition
Caption: Inhibition of MBL by 1,2,4-triazole-3-thiones preserves β-lactam antibiotic efficacy.
Tyrosinase: Modulating Melanin Production
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[12][13] Its overactivity can lead to hyperpigmentation disorders. 1,2,4-triazole-3-thione derivatives have been identified as potent tyrosinase inhibitors.[14][15]
Mechanism of Inhibition: The inhibitory mechanism of these compounds against tyrosinase is attributed to the ability of the nitrogen atoms within the triazole ring to chelate the copper ions in the enzyme's active site.[12] This coordination disrupts the catalytic activity of the enzyme. Furthermore, the overall structure of the molecule, including substituents on the phenyl ring, can engage in van der Waals interactions with hydrophobic residues in the active site, enhancing binding affinity.[12] Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors.[16]
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory activity of 1,2,4-triazole-3-thiones against mushroom tyrosinase is commonly assessed using L-DOPA as a substrate.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, mushroom tyrosinase, and varying concentrations of the inhibitor is prepared.
-
Pre-incubation: The mixture is pre-incubated to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The reaction is started by the addition of L-DOPA.
-
Spectrophotometric Measurement: The formation of dopachrome, an intermediate in the melanin pathway, is monitored by measuring the increase in absorbance at 475 nm.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as described for the MBL assay.
Causality Behind Experimental Choices:
-
Mushroom Tyrosinase: It is a commercially available and widely used model for screening tyrosinase inhibitors due to its structural similarity to human tyrosinase.
-
L-DOPA as Substrate: L-DOPA is a natural substrate for tyrosinase, and its oxidation to dopachrome provides a convenient and reliable method for monitoring enzyme activity.
Carbonic Anhydrases: A Target in Cancer and Other Diseases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[17] Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[17][18] 1,2,4-triazole derivatives have been investigated as inhibitors of these tumor-associated CAs.[17][18][19][20]
Mechanism of Inhibition: The inhibitory action of 1,2,4-triazole-based compounds against CAs often involves the interaction of a sulfonamide group (if present) with the active site zinc ion. However, for 1,2,4-triazole-3-thiones lacking this group, the triazole moiety itself can play a crucial role in orienting the molecule within the active site to facilitate interactions with key amino acid residues.[20] The thione group can also potentially interact with the zinc ion. The selectivity of these inhibitors for different CA isoforms is a critical aspect of their development.[17][19]
Urease: Targeting Bacterial Infections
Urease is a nickel-containing enzyme produced by various pathogenic bacteria, such as Helicobacter pylori. It hydrolyzes urea to ammonia and carbon dioxide, leading to an increase in local pH that facilitates bacterial survival and virulence. Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria.[21] Several 1,2,4-triazole-3-thione derivatives have demonstrated potent urease inhibitory activity.[21][22]
Mechanism of Inhibition: The proposed mechanism of urease inhibition by these compounds involves the chelation of the nickel ions in the active site by the thione group and/or the nitrogen atoms of the triazole ring.[23] This interaction blocks the access of the substrate, urea, to the catalytic site. Molecular docking studies have supported this binding mode, highlighting the importance of the triazole-thione scaffold for effective inhibition.[23]
Anticancer and Antimicrobial Activities: Broader Mechanistic Insights
Beyond specific enzyme inhibition, 1,2,4-triazole-3-thiones exhibit a wide range of pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Mechanisms: The anticancer activity of these compounds is multifaceted. Some derivatives have been shown to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as EGFR and BRAF.[24] Others can act as tubulin polymerization inhibitors, disrupting the mitotic spindle and inducing apoptosis.[24] The ability of the 1,2,4-triazole-3-thione scaffold to interact with diverse biomolecular targets underscores its potential in the development of novel anticancer agents.[5][6]
Antimicrobial Mechanisms: The antimicrobial properties of 1,2,4-triazole-3-thiones are not limited to urease and MBL inhibition. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][11][25][26][27] The precise mechanisms can vary, but they often involve the disruption of essential cellular processes. For instance, the N1 nitrogen of the triazole ring has been suggested to play a crucial role in hydrogen bonding with target enzymes in fungi.[11]
Experimental Workflow: General Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining the cytotoxic effects of 1,2,4-triazole-3-thione compounds.
Quantitative Data Summary
| Compound Class | Target Enzyme | Reported IC50/Ki Values | Reference |
| Aryl-substituted 1,2,4-triazole-3-thiones | Metallo-β-Lactamases (VIM, NDM) | Micromolar to sub-micromolar range | [7][8][9] |
| 1,2,4-triazol-3-ylthio acetamides | Mushroom Tyrosinase | As low as 0.0048 µM | [14] |
| 1,2,4-triazole derivatives | Carbonic Anhydrases (hCA IX, XII) | Nanomolar to micromolar range | [19][20] |
| Phenyl-substituted 1,2,4-triazole-3-thiones | Urease | Potent, often outperforming standards | [21][22] |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Cancer Cell Lines (Melanoma, Breast, Pancreatic) | EC50 values in the range of 2–17 µM | [6] |
Conclusion
1,2,4-triazole-3-thione compounds represent a versatile and potent class of molecules with a wide spectrum of biological activities. Their primary mechanism of action revolves around the effective inhibition of various metalloenzymes, including metallo-β-lactamases, tyrosinase, carbonic anhydrases, and urease. The characteristic triazole-thione scaffold is adept at coordinating with metal ions in enzyme active sites, while the overall molecular structure allows for diverse interactions that enhance binding affinity and specificity. Furthermore, their ability to modulate key signaling pathways and cellular processes contributes to their promising anticancer and antimicrobial properties. The continued exploration of the structure-activity relationships and mechanistic details of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
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Abdel-Ghani, T. M., et al. (2019). Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives of Flurbiprofen, Ibuprofen and 4-tert-butylbenzoic Hydrazide: Design, Synthesis, Characterization, Biochemical Evaluation, Molecular Docking and Dynamic Simulation Studies. Medicinal Chemistry, 15(3), 298-310. [Link]
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Aksenova, I. V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 123. [Link]
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Bhat, M. A., et al. (2021). Synthesis and biological evaluation of 1,2,4-triazole-3-thione and 1,3,4-oxadiazole-2-thione as antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 164-175. [Link]
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Khan, K. M., et al. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 664-672. [Link]
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Sonawane, V. R., et al. (2021). Synthesis and biological evaluation of 1,2,4-triazole-3-thione and 1,3,4-oxadiazole-2-thione as anti-mycobacterial agents. ResearchGate. [Link]
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El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3237. [Link]
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Verdirosa, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Molecules, 28(23), 7896. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-134. [Link]
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Gavara, L., et al. (2021). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. European Journal of Medicinal Chemistry, 226, 113873. [Link]
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Yilmaz, M., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(6), 1-8. [Link]
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Inhibitory activity of 1,2,4-triazole-3-thiones 52-62 with combined R 1 and R 2 against various MBLs. ResearchGate. [Link]
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Rasool, N., et al. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Biology Reports, 47(7), 5227-5238. [Link]
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Khan, K. M., et al. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Merck Millipore. [Link]
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Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate. [Link]
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Plausible mechanism for formation of 1,2,4-triazole-3-thiones. ResearchGate. [Link]
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Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
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Khan, I., et al. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. RSC Advances, 14(22), 15633-15646. [Link]
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Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). RSC Medicinal Chemistry. [Link]
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Tyrosinase inhibition results (% inhibition at 25 µM) for compounds... ResearchGate. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Semantic Scholar. [Link]
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Binding mode of the 1,2,4-triazole-3-thione moiety of compounds IIIA... ResearchGate. [Link]
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Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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Sharma, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry, 16(7), 569-585. [Link]
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Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 406-421. [Link]
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Al-Salahi, R., et al. (2015). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Molecules, 20(8), 14786-14798. [Link]
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Yilmaz, M., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. PubMed Central. [Link]
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Plech, T., et al. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 358-387. [Link]
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Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. Semantic Scholar. [Link]
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Inhibitoryactivities of 1,2,4-triazole-3-thiones against glyoxalase II from P. falciparum. ResearchGate. [Link]
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Menteşe, E., et al. (2018). Synthesis, in Vitro Urease Inhibition and Molecular Docking Studies of Some Novel quinazolin-4(3H)-one Derivatives Containing Triazole, Thiadiazole and Thiosemicarbazide Functionalities. Bioorganic Chemistry, 81, 575-583. [Link]
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Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. ResearchGate. [Link]
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Khan, A., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 331. [Link]
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Yar, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6523. [Link]
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Methodological & Application
Synthesis Protocol for 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one: An Application Note
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a key feature in numerous pharmacologically active molecules, exhibiting a wide array of biological activities.[1][2] This protocol details a reliable synthetic route, elucidates the underlying chemical principles, and provides insights into key experimental parameters. The methodology is designed to be reproducible and scalable for research and development applications.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a mercapto group and a cyclohexyl moiety at specific positions on the triazole ring can significantly influence the compound's physicochemical properties and biological activity. This application note outlines a robust and well-established method for the synthesis of this compound, proceeding through a key thiosemicarbazide intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a two-step process:
-
Formation of a Thiosemicarbazide Intermediate: The synthesis commences with the reaction of cyclohexyl isothiocyanate with thiocarbohydrazide. This nucleophilic addition reaction forms the open-chain intermediate, 1-(cyclohexylcarbamothioyl)thiocarbohydrazide.
-
Intramolecular Cyclization: The thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction under basic conditions to yield the desired this compound. This step involves the elimination of a molecule of hydrogen sulfide.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Cyclohexyl isothiocyanate | Reagent Grade, 98% | Commercially Available |
| Thiocarbohydrazide | Reagent Grade, 98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available |
| Distilled Water | In-house |
Safety Precautions: Cyclohexyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Step 1: Synthesis of 1-(Cyclohexylcarbamothioyl)thiocarbohydrazide
Rationale: This step involves the nucleophilic attack of the terminal nitrogen of thiocarbohydrazide on the electrophilic carbon of the isothiocyanate group of cyclohexyl isothiocyanate. Ethanol is a suitable solvent for this reaction as it dissolves both reactants and facilitates the reaction.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiocarbohydrazide (0.1 mol) in ethanol (100 mL).
-
To this solution, add cyclohexyl isothiocyanate (0.1 mol) dropwise over a period of 15 minutes with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
Rationale: The cyclization of the thiosemicarbazide intermediate is facilitated by a strong base, such as potassium hydroxide. The base promotes the deprotonation of the hydrazinic nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the triazole ring and the elimination of hydrogen sulfide.[5][6]
Procedure:
-
In a 250 mL round-bottom flask, suspend the 1-(cyclohexylcarbamothioyl)thiocarbohydrazide (0.05 mol) obtained from Step 1 in an aqueous solution of potassium hydroxide (8%, 100 mL).
-
Heat the mixture to reflux for 4-6 hours with constant stirring. The evolution of hydrogen sulfide gas (rotten egg smell) will be observed. The reaction should be performed in a well-ventilated fume hood.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The desired product will precipitate out of the solution.
-
Collect the solid product by filtration, wash thoroughly with cold distilled water until the washings are neutral, and then dry the product in a vacuum oven at 60 °C.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a purified product.[1]
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C=S (or S-H) vibrations. The thione-thiol tautomerism can be investigated through the presence or absence of a C=S band (around 1166-1258 cm⁻¹) and an S-H band (around 2550-2700 cm⁻¹).[3]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction or loss during workup. | Increase reflux time in Step 1. Ensure efficient cooling before filtration to maximize precipitation. |
| Incomplete cyclization | Insufficient base or reaction time. | Ensure the correct concentration of KOH is used. Extend the reflux time in Step 2 and monitor for H₂S evolution. |
| Product is oily or impure | Incomplete reaction or presence of byproducts. | Ensure complete acidification in Step 2. Recrystallize the product from a suitable solvent. |
| No precipitate upon acidification | Product may be soluble in the acidic medium. | Extract the aqueous layer with an organic solvent like ethyl acetate after acidification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in drug discovery and development. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
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- Sci-Hub. (1980). Reactions of α,β-unsaturated acyl isothiocyanates with phenylhydrazine. Collection of Czechoslovak Chemical Communications, 45(6), 1692–1703.
- Journal of the Chemical Society C - RSC Publishing. (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones.
- ResearchGate. (n.d.). (a) Cyclodesulfurization reaction between p-nitrophenyl isothiocyanate....
Sources
Introduction: The Significance of the 1,2,4-Triazole-3-thione Scaffold
An Application Guide for the Efficient One-Pot Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiones
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole-3-thione, in particular, have garnered significant attention from researchers in drug development for their remarkably broad spectrum of biological activities. These activities include potent antifungal, antibacterial, anticonvulsant, anti-inflammatory, antitumor, and antioxidant properties.[2][3][4] The therapeutic potential of this heterocyclic system makes the development of efficient and scalable synthetic routes a high-priority objective for synthetic and medicinal chemists.
Traditionally, the synthesis of these compounds involves multi-step procedures that can be time-consuming and generate significant waste.[5] This application note details a highly efficient, one-pot synthetic protocol that addresses these limitations. By combining starting materials in a single reaction vessel, this approach simplifies the procedure, reduces reaction times, and often leads to higher yields, making it an invaluable tool for rapid library synthesis and lead optimization in a drug discovery context. We will explore a modern iteration of this synthesis that leverages solid-support catalysis and microwave irradiation to further enhance reaction rates and efficiency.[2][6][7][8]
Mechanistic Rationale: A Two-Step Cascade in a Single Pot
The one-pot synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is a sequential process that proceeds through two key mechanistic steps: the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
-
Formation of the Thiosemicarbazide Intermediate: The reaction initiates with the nucleophilic addition of an acid hydrazide to the electrophilic carbon of an alkyl or aryl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the central carbon of the isothiocyanate, leading to the formation of a 4-substituted-1-aroyl thiosemicarbazide intermediate.
-
Base-Catalyzed Dehydrative Cyclization: In the presence of a base, such as potassium hydroxide (KOH), the thiosemicarbazide intermediate undergoes an intramolecular cyclization. The base facilitates the deprotonation of a nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon. This cyclization event is followed by the elimination of a water molecule (dehydration), resulting in the formation of the stable, aromatic 1,2,4-triazole-3-thione ring.[3][4]
The use of microwave irradiation provides rapid, uniform heating, which significantly accelerates the rate of both reaction steps.[2] Furthermore, conducting the reaction on a solid support like silica gel or montmorillonite K10 can enhance reaction efficiency and simplify product isolation.[6][7]
Caption: Plausible reaction mechanism for the one-pot synthesis.
Experimental Protocol: Microwave-Assisted Synthesis on Solid Support
This protocol describes a general and robust one-pot method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones utilizing microwave irradiation and a solid support, adapted from established procedures.[2][6]
Materials and Reagents
-
Acid Hydrazide (e.g., Benzhydrazide): 2 mmol
-
Isothiocyanate (e.g., Phenyl isothiocyanate): 2 mmol
-
Potassium Hydroxide (KOH) solution: 10% aqueous solution, 2-3 mL
-
Solid Support: Silica gel or Montmorillonite K10, 2 g
-
Extraction Solvent: Ethyl acetate, ACS grade
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
-
Recrystallization Solvent: Ethanol (95%)
-
Equipment: Mortar and pestle, open Pyrex beaker, domestic or laboratory microwave oven (e.g., 750 W), TLC plates (silica gel 60 F₂₅₄), rotary evaporator, filtration apparatus.
Step-by-Step Procedure
Caption: Workflow for the one-pot synthesis protocol.
-
Preparation of Reaction Mixture: In a mortar, combine the acid hydrazide (2 mmol), the isothiocyanate (2 mmol), the solid support (2 g of silica gel or montmorillonite K10), and 2-3 mL of the 10% KOH solution.
-
Homogenization: Grind the mixture thoroughly with a pestle for 2-3 minutes until a homogeneous paste is formed.
-
Microwave Irradiation: Transfer the mixture into an open Pyrex beaker and place it in the center of the microwave oven. Irradiate the mixture at an appropriate power setting (e.g., 750 W) for the time specified in Table 1 . Caution: Perform this step in a well-ventilated fume hood as solvent vapors may be generated.
-
Reaction Monitoring: After irradiation, allow the mixture to cool to room temperature. The progress of the reaction can be monitored by TLC by taking a small sample, dissolving it in ethyl acetate, and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Product Extraction: Once the reaction is complete, transfer the solid mixture to a flask and add 250 mL of ethyl acetate. Stir vigorously for 15-20 minutes to extract the product.
-
Work-up: Filter the mixture to remove the solid support. Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) to remove any remaining KOH, and then dry the organic layer over anhydrous MgSO₄.
-
Isolation and Purification: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from hot ethanol to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thione.[2][6]
Data Presentation: Scope and Efficiency
The presented one-pot protocol is versatile and provides good to excellent yields for a variety of substrates. The choice of solid support can influence the reaction time, with montmorillonite K10 often leading to shorter reaction times compared to silica gel, without a significant impact on the chemical yield.[6]
Table 1: Representative Yields and Reaction Times for One-Pot Synthesis [6]
| Product | R-Group (from Hydrazide) | R'-Group (from Isothiocyanate) | Solid Support | Time (min) | Yield (%) |
| 4a | Phenyl | Phenyl | SiO₂ | 4.0 | 85 |
| K10 | 2.5 | 87 | |||
| 4b | Phenyl | Methyl | SiO₂ | 4.0 | 80 |
| K10 | 2.5 | 82 | |||
| 4c | 4-Chlorophenyl | Phenyl | SiO₂ | 3.5 | 90 |
| K10 | 2.0 | 92 | |||
| 4d | 4-Chlorophenyl | Methyl | SiO₂ | 3.5 | 88 |
| K10 | 2.0 | 88 | |||
| 4e | 4-Nitrophenyl | Phenyl | SiO₂ | 3.0 | 92 |
| K10 | 1.5 | 95 | |||
| 4f | 4-Nitrophenyl | Methyl | SiO₂ | 3.0 | 90 |
| K10 | 1.5 | 93 |
Reaction conditions: Microwave irradiation at 750 W.
Conclusion and Outlook for Drug Development
The one-pot, microwave-assisted synthesis on a solid support represents a significant advancement for the production of 4,5-disubstituted-1,2,4-triazole-3-thiones.[2][6] This method is characterized by its operational simplicity, drastically reduced reaction times, and high product yields. For researchers and scientists in drug development, this protocol provides a powerful and efficient tool to rapidly synthesize libraries of novel triazole derivatives for biological screening. The broad applicability and efficiency of this synthesis will undoubtedly continue to facilitate the discovery of new therapeutic agents based on this versatile heterocyclic scaffold.
References
-
Rostamizadeh, S., Mollahoseini, K., & Moghadasi, S. (2006). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1839-1845. [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF | A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. Retrieved from [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
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El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones. Molecules, 22(3), 433. [Link]
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ResearchGate. (n.d.). Plausible mechanism for formation of 1,2,4-triazole-3-thiones. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega, 6(39), 25684–25695. [Link]
-
PubMed. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
BioMed Central. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antimicrobial Assay for Novel Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Triazole Antimicrobials
Triazole antifungals represent a critical class of therapeutic agents, primarily targeting fungal pathogens by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Their mechanism of action involves the inhibition of the enzyme 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and function.[3][4][5] However, the escalating emergence of drug-resistant fungal strains necessitates the continuous development of novel triazole derivatives with improved efficacy and a broader spectrum of activity.[6][7][8]
These application notes provide a comprehensive guide to the in vitro antimicrobial evaluation of novel triazole derivatives, focusing on foundational assays that are crucial for early-stage drug discovery and development. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling researchers to generate reliable data on the antimicrobial potential of their synthesized compounds.
Understanding the Target: Fungal vs. Bacterial Cells
A fundamental consideration in antimicrobial drug development is the distinction between prokaryotic (bacterial) and eukaryotic (fungal) cells. While both possess a plasma membrane, cytoplasm, ribosomes, and genetic material, key structural differences influence the mechanism of action and selective toxicity of antimicrobial agents.[9][10][11][12]
| Feature | Prokaryotic Cell (Bacteria) | Eukaryotic Cell (Fungi) |
| Nucleus | Absent; genetic material in a nucleoid region.[9][10][13] | Present; membrane-bound nucleus.[9][10][13] |
| Membrane-Bound Organelles | Absent.[9][11][13] | Present (e.g., mitochondria, endoplasmic reticulum).[9][11] |
| Cell Wall | Typically contains peptidoglycan.[9] | Composed of chitin, glucans, and mannans. |
| Sterols in Plasma Membrane | Generally absent (except for some species). | Ergosterol is the predominant sterol.[3] |
| Ribosomes | Smaller (70S).[10] | Larger (80S).[10] |
The presence of ergosterol in fungal cell membranes, as opposed to cholesterol in mammalian cells, provides a specific target for triazole antifungals, contributing to their selective toxicity.
Core Assays for Antimicrobial Susceptibility Testing
Two primary methods form the cornerstone of in vitro antimicrobial susceptibility testing: broth microdilution and disk diffusion. These assays provide quantitative and qualitative data, respectively, on the antimicrobial activity of novel compounds.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[14][15][16] This assay is considered a gold standard for susceptibility testing and provides valuable data for comparing the potency of different compounds.[17][18]
The assay involves preparing two-fold serial dilutions of the triazole derivative in a liquid growth medium within a 96-well microtiter plate.[18][19] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[14][20]
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
Novel triazole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., RPMI-1640 for fungi)[20]
-
Standardized microbial inoculum (0.5 McFarland standard)[19]
-
Positive control antimicrobial (e.g., fluconazole for fungi)
-
Negative control (growth control, sterility control)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Triazole Dilutions:
-
Prepare a stock solution of the novel triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this standardized suspension to the final working concentration as per CLSI guidelines.[21]
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the triazole derivative to the first well and perform serial dilutions across the plate.
-
Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Include a positive control (a known antimicrobial) and a negative growth control (inoculum without any antimicrobial).
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the triazole derivative that shows no visible growth.[14]
-
Disk Diffusion Assay: A Qualitative Screening Method
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[23][24] It is a valuable tool for initial screening of a large number of compounds and for observing the general effectiveness of an antimicrobial.[22][25]
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.[25] A paper disk impregnated with a known concentration of the novel triazole derivative is then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk.[23][26][27] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[26][28]
Caption: Workflow for the Disk Diffusion Assay.
Materials:
-
Novel triazole derivatives
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates or other appropriate agar
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antimicrobial disks
-
Forceps
-
Ruler or calipers
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply the paper disks impregnated with the novel triazole derivatives to the surface of the inoculated agar plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the zones of inhibition. A maximum of 6 disks on a 90mm plate is recommended.[28]
-
-
Incubation:
-
Invert the plates and incubate them at the appropriate temperature and duration for the test organism.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[29] The measurement should include the diameter of the disk.
-
Data Interpretation and Reporting
Interpreting MIC Values
The MIC value is a direct measure of the potency of the triazole derivative. A lower MIC value indicates greater antimicrobial activity.[15][30] When reporting MIC data, it is crucial to also report the MICs of control organisms to ensure the validity of the results. It is important to note that the MIC of one drug cannot be directly compared to the MIC of another without considering their respective breakpoints.[15][30]
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Novel Triazole A | 0.5 | 1 |
| Novel Triazole B | 2 | 4 |
| Fluconazole (Control) | 1 | 8 |
Interpreting Zones of Inhibition
The diameter of the zone of inhibition provides a qualitative assessment of antimicrobial activity. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[23][26][28] However, the size of the zone can be influenced by factors such as the compound's diffusion rate in the agar and its molecular weight.[28] Therefore, while useful for screening, zone diameters should be interpreted with caution and are often correlated with MIC values for a more complete picture. It's also important to be aware that a very large zone of inhibition could indicate instability and a tendency for the antimicrobial to migrate.[31]
| Compound | Candida albicans Zone of Inhibition (mm) | Aspergillus fumigatus Zone of Inhibition (mm) |
| Novel Triazole A | 22 | 18 |
| Novel Triazole B | 15 | 12 |
| Fluconazole (Control) | 20 | 14 |
Challenges and Considerations
The in vitro evaluation of novel triazole derivatives can present several challenges:
-
Solubility: Novel synthetic compounds may have poor solubility in aqueous media, which can affect the accuracy of the results. It is essential to use an appropriate solvent, such as DMSO, and to ensure that the final solvent concentration does not inhibit microbial growth.
-
Standardization: Strict adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring the reproducibility and comparability of results.[17][21][32]
-
Resistance Development: The potential for the development of resistance to new triazole derivatives should be considered.[6][7] Further studies, such as time-kill assays and resistance frequency determination, can provide valuable insights into this aspect.[33]
Conclusion
The in vitro antimicrobial assays described in these application notes provide a robust framework for the initial evaluation of novel triazole derivatives. By following these detailed protocols and considering the key principles of antimicrobial susceptibility testing, researchers can generate reliable and meaningful data to guide the development of the next generation of antifungal agents.
References
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- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 3.2 Comparing Prokaryotic and Eukaryotic Cells – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
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- 11. Khan Academy [khanacademy.org]
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- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. idexx.com [idexx.com]
- 16. Use of Antimicrobial Susceptibility Data to Guide Therapy | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. microchemlab.com [microchemlab.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 26. bio.libretexts.org [bio.libretexts.org]
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- 31. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
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Application Note: A Validated HILIC-UV Method for the Quantitative Analysis of 1,2,4-Triazole
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2,4-triazole. Due to its high polarity, 1,2,4-triazole is poorly retained on traditional reversed-phase (RP) columns. This application note overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar compounds.[1][2][3] The method utilizes a HILIC stationary phase with an isocratic mobile phase of acetonitrile and an aqueous buffer, offering excellent peak shape, sensitivity, and reproducibility. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications in pharmaceutical and chemical industries.[4][5][6]
Introduction
1,2,4-triazole is a key heterocyclic compound and a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antifungal agents, and various agrochemicals.[7][8] Its presence as a starting material, intermediate, or potential impurity necessitates a reliable analytical method for its quantification. The high polarity of 1,2,4-triazole presents a significant challenge for conventional RP-HPLC methods, where it typically elutes in or near the solvent front with little to no retention.[9][10]
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective solution for separating highly polar analytes.[1][2][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[11] A water-enriched layer forms on the surface of the stationary phase, and analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[11] This "aqueous normal-phase" mode allows for the strong retention of polar compounds that are unretained in reversed-phase chromatography.[3] This application note describes a complete HILIC-UV protocol for the accurate and precise determination of 1,2,4-triazole.
Experimental
Instrumentation and Materials
-
Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (CDS) software.
-
Analytical Column: HILIC Column (e.g., Amide, Silica, or other polar bonded phase), 4.6 x 150 mm, 5 µm particle size.
-
Chemicals & Reagents:
-
1,2,4-Triazole reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The chromatographic parameters were optimized to achieve a suitable retention time, peak symmetry, and resolution for 1,2,4-triazole.
| Parameter | Condition |
| HPLC Column | HILIC Amide Column, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm[12] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality Behind Choices:
-
HILIC Column: An amide-based HILIC column was selected to provide strong retention for the polar 1,2,4-triazole analyte.[3]
-
High Organic Mobile Phase: A high percentage of acetonitrile (90%) is essential in HILIC to facilitate the formation of the aqueous layer on the stationary phase, which drives the partitioning and retention of the polar analyte.[1][11]
-
Aqueous Buffer: A 10 mM ammonium formate buffer adjusted to pH 3.0 ensures consistent ionization of the analyte and any residual silanols on the stationary phase, leading to reproducible retention times and improved peak shape.[9]
-
Detection Wavelength: The UV detection wavelength was set to 205 nm. While 1,2,4-triazole has weak chromophores, it exhibits absorbance in the low UV range. A wavelength of 205 nm provides a balance between sensitivity and mobile phase transparency.[12] Note that mobile phase purity is critical at this wavelength to minimize baseline noise.[13]
Protocols
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 0.63 g of ammonium formate and dissolve it in 100 mL of deionized water.
-
Adjust the pH of the aqueous solution to 3.0 using formic acid.
-
Add 900 mL of acetonitrile to the prepared aqueous buffer.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of 1,2,4-triazole reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This ensures solubility and compatibility with the HILIC mobile phase.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
-
A recommended concentration range for validation is 2.5 µg/mL to 50 µg/mL.[12]
-
Sample Preparation
-
Accurately weigh the sample containing 1,2,4-triazole.
-
Dissolve the sample in a diluent compatible with the HILIC mobile phase, such as a high-organic mixture (e.g., 90:10 acetonitrile:water).[7]
-
Ensure the final concentration of 1,2,4-triazole is within the validated linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
System Suitability Test (SST)
Before starting any analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject a working standard solution (e.g., 15 µg/mL) six times consecutively.
-
Calculate the system suitability parameters based on the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
These criteria ensure that the chromatographic system is performing adequately for the intended analysis.[14]
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[5][6] The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (Range) | 2.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): < 1.5%Intermediate Precision (Inter-day): < 2.0% |
| Limit of Detection (LOD) | 0.8 µg/mL[12] |
| Limit of Quantitation (LOQ) | 2.5 µg/mL[12] |
| Specificity | No interference observed from blank matrix components. |
-
Linearity: A linear relationship between peak area and concentration was established across the specified range.[5]
-
Accuracy: Assessed by spiking a blank matrix with known concentrations of 1,2,4-triazole at three levels (low, medium, high) and was reported as percent recovery.[5]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.[5]
Visualization of Workflows
Caption: General experimental workflow for the HILIC-UV analysis of 1,2,4-triazole.
Caption: Logic diagram for selecting HILIC for polar analyte analysis.
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note is a highly effective and reliable approach for the quantitative analysis of 1,2,4-triazole. By overcoming the retention challenges associated with traditional reversed-phase methods, this protocol provides excellent chromatographic performance. The method has been thoroughly validated, demonstrating high levels of linearity, accuracy, and precision, confirming its suitability for routine use in quality control laboratories and for research purposes where the accurate quantification of this important chemical entity is required.
References
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- Chyba, M., & Šatínský, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- Thermo Fisher Scientific - IO. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- Zhang, K., & Fan, R. (n.d.). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.
- SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid.
- Al-Achi, A., & Greenwood, R. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. NIH.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
- ResearchGate. (2025). Selective thin-layer chromatography of 4-R-1,2,4-triazoles | Request PDF.
- ResearchGate. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
- European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Triazole Compounds
Introduction: The Therapeutic Promise of Triazole Compounds in Oncology
Triazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] In oncology, this five-membered heterocyclic ring system is a cornerstone in the design of novel therapeutics due to its unique physicochemical properties that allow for versatile interactions with various biological targets.[2] Numerous studies have highlighted the potential of triazole-containing compounds to exert potent anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and modulation of the cell cycle.[3][4][5] Several FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, underscoring its clinical significance.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer activity of novel triazole compounds. The experimental design detailed herein encompasses a multi-faceted approach, from initial in vitro screening to preliminary in vivo efficacy assessment. The protocols are designed to be self-validating, with an emphasis on understanding the scientific rationale behind each experimental step to ensure data integrity and reproducibility.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel triazole compound's anticancer potential is typically performed using a panel of human cancer cell lines. This in vitro phase is crucial for determining the compound's cytotoxic and cytostatic effects and for elucidating its mechanism of action at the cellular level.
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[6][7]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cells of interest in a 96-well flat-bottom plate at a predetermined optimal seeding density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the triazole compound in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM) to determine the effective dose range.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the triazole compound.
-
Include a vehicle control (e.g., DMSO, if used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
-
Data Presentation: Cytotoxicity of a Hypothetical Triazole Compound (TC-1)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.3 |
| 10 | 51.3 ± 4.8 |
| 50 | 22.1 ± 3.9 |
| 100 | 8.7 ± 2.5 |
-
IC₅₀ Value: ~10 µM
Elucidating the Mechanism of Cell Death: Apoptosis Assays
A key objective is to determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, making it a desirable mechanism for anticancer drugs.
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the triazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
To further confirm the induction of apoptosis and to investigate the underlying molecular pathway, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting. The Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax), are critical regulators of the intrinsic apoptotic pathway.[12] Caspases are a family of proteases that execute the apoptotic process, with caspase-3 being a key executioner caspase.[13]
Protocol: Western Blot for Bcl-2, Bax, and Cleaved Caspase-3
-
Protein Extraction:
-
Treat cells with the triazole compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Expected Results: An effective pro-apoptotic triazole compound would be expected to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This would be accompanied by an increase in the level of cleaved (active) caspase-3.[14]
Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Fixation:
-
Treat cells with the triazole compound at appropriate concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[4][15]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, collecting the PI fluorescence in the linear scale.
-
Use pulse processing (e.g., plotting pulse area vs. pulse width) to exclude cell doublets and aggregates from the analysis.
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: A triazole compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase (e.g., G2/M phase), which can be quantified as a percentage of the total cell population.[5]
Part 2: Mechanistic Insights into Triazole Compound Activity
To further characterize the anticancer properties of a triazole compound, it is essential to investigate its effects on specific molecular targets and signaling pathways that are often dysregulated in cancer.
Kinase Inhibition Assays
Protein kinases are a major class of enzymes that are frequently overactive in cancer, and many triazole compounds have been developed as kinase inhibitors.[16] In vitro kinase assays can directly measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol: In Vitro Kinase Assay (General)
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being tested.
-
Dilute the purified kinase and its substrate to their optimal concentrations in the kinase buffer.
-
Prepare serial dilutions of the triazole compound.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, the triazole compound (or vehicle control), and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
-
Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measure the incorporation of ³²P- or ³³P-labeled phosphate from ATP into the substrate.
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.[17]
-
Luminescence-based assays: Measure the amount of ATP consumed during the reaction (e.g., Kinase-Glo® assay).[16]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the compound against the specific kinase.
-
Anti-Angiogenesis Assays: Tube Formation Assay
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.
Protocol: Tube Formation Assay
-
Plate Coating:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®).
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the solidified gel in the presence of various concentrations of the triazole compound.
-
Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
-
Incubation and Visualization:
-
Incubate the plate for 4-24 hours at 37°C to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops, often using specialized image analysis software.
-
Expected Results: An effective anti-angiogenic triazole compound will inhibit the formation of these capillary-like structures in a dose-dependent manner.
Part 3: In Vivo Evaluation of Anticancer Efficacy
Promising triazole compounds identified through in vitro screening should be further evaluated for their anticancer efficacy in vivo using animal models. Human tumor xenograft models in immunocompromised mice are the most commonly used preclinical models for this purpose.[1]
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form solid tumors. The efficacy of the triazole compound is then assessed by its ability to inhibit tumor growth.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the triazole compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of distress.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the triazole compound.
-
Data Presentation: In Vivo Efficacy of a Hypothetical Triazole Compound (TC-1)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| TC-1 (10 mg/kg) | 750 ± 90 | 50% |
| TC-1 (30 mg/kg) | 300 ± 50 | 80% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: A streamlined workflow for the initial in vitro evaluation of triazole compounds.
Simplified Signaling Pathway Targeted by Triazole Compounds
Many triazole compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the VEGFR and PI3K/Akt pathways.[2]
Sources
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- 3. [PDF] 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking | Semantic Scholar [semanticscholar.org]
- 4. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxyamido-triazole inhibits proliferation of human breast cancer cells via G(2)/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking [mdpi.com]
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- 10. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation | Semantic Scholar [semanticscholar.org]
- 14. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protocol for molecular docking studies of 1,2,4-triazole derivatives
An Application Guide to In Silico Drug Discovery: Protocol for Molecular Docking Studies of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole nucleus is a renowned privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] As the quest for novel and more potent drug candidates continues, computational methods like molecular docking have become indispensable for accelerating discovery.[1][2] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 1,2,4-triazole derivatives. It is designed for researchers and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each step. We will cover the complete workflow from system preparation and ligand docking to the essential validation and post-docking refinement techniques that ensure the scientific rigor and predictive power of your results.
Foundational Principles: The "Why" of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 1,2,4-triazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex.[3] The primary objectives are to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a binding energy or score.[1][4] This process is fundamental to structure-based drug design, allowing scientists to:
-
Screen virtual libraries of compounds to identify potential hits.
-
Understand structure-activity relationships (SAR) by correlating binding modes with experimental activity.[1]
-
Guide the optimization of lead compounds to enhance potency and selectivity.
-
Propose a mechanism of action by visualizing interactions with key residues in the target's active site.[5]
The accuracy of a docking study is not merely a function of the software used; it is critically dependent on a meticulously executed and validated protocol.
The Core Protocol: A Step-by-Step Workflow
This protocol is structured to be a self-validating system, ensuring that the generated results are both reproducible and reliable. We will use a combination of widely accessible and powerful tools as examples.
Phase I: System Preparation - Building a Valid Foundation
The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out.
A. Target Protein Preparation
-
Structure Acquisition: Obtain the three-dimensional crystal structure of your target protein from a reputable database, such as the Protein Data Bank (PDB).[1] Select a high-resolution structure (<2.5 Å) if available, preferably with a co-crystallized ligand bound in the active site. The native ligand is crucial for validating your docking protocol.
-
Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio). The first step is to "clean" the structure.[1]
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity. Water molecules can interfere with the docking algorithm unless their displacement is specifically being studied.
-
Handle Multiple Chains/Models: If the PDB file contains multiple protein chains (in a multimer) or NMR models, retain only the chain and model relevant to your study.
-
Inspect for Missing Residues/Atoms: Check the structure for missing loops or side-chain atoms. These may need to be modeled using tools like SWISS-MODEL or Modeller if they are near the binding site.
-
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in PDB files. This is a critical step, as hydrogen bonds are a primary driver of protein-ligand recognition.[4] Ensure that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).
-
Receptor File Preparation: Convert the cleaned and protonated protein structure into the specific file format required by your docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning partial charges using a defined force field.
B. 1,2,4-Triazole Ligand Preparation
The flexible and nitrogen-rich nature of the 1,2,4-triazole ring requires careful preparation.
-
2D to 3D Conversion: Start with a 2D representation of your triazole derivative. Use software like ChemDraw or Marvin Sketch to create the 2D structure.[6] This structure is then converted into a 3D conformation.
-
Tautomer and Protonation State: At a physiological pH of 7.4, the triazole ring can exist in different tautomeric and protonation states. It is crucial to enumerate and consider the most likely states, as this will directly affect the molecule's ability to form hydrogen bonds.
-
Energy Minimization: The initial 3D structure is not energetically favorable. Perform a thorough energy minimization using a suitable molecular mechanics force field.[6]
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. This is vital for calculating the electrostatic interaction energy, a key component of the docking score.
-
Ligand File Preparation: Save the optimized 3D structure in the format required by the docking software (e.g., PDBQT), which includes charge information and defines the rotatable bonds.
Phase II: Docking Execution - Predicting the Interaction
-
Defining the Binding Site: The search space for the docking algorithm must be defined. This is typically done by creating a "grid box" that encompasses the active site of the target protein. The most reliable way to define this box is to center it on the co-crystallized ligand from your prepared PDB structure.
-
Configuring the Docking Algorithm: Set the parameters for the docking run. In software like AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort spent searching for the lowest-energy binding pose. Higher exhaustiveness increases the likelihood of finding the true energy minimum but requires more time.
-
Running the Simulation: Initiate the docking process. The software will systematically explore different conformations and orientations of the flexible ligand within the rigid receptor's active site.[4][6]
-
Pose Generation and Scoring: The output will be a set of predicted binding poses (typically 9-10) for each ligand, ranked by a scoring function.[4] The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction.[5]
Workflow for Molecular Docking of 1,2,4-Triazole Derivatives
Caption: High-level workflow for a robust molecular docking study.
The Validation Imperative: Ensuring Trustworthy Results
A docking protocol is meaningless without validation. Validation confirms that your chosen software, parameters, and preparation steps can accurately reproduce experimentally known binding modes.
A. Re-docking of the Co-crystallized Ligand
The most fundamental validation check is to re-dock the native ligand that was co-crystallized with the protein.
-
Procedure: Extract the native ligand from the original PDB file and prepare it using the exact same protocol as your 1,2,4-triazole derivatives. Then, dock it back into the active site.
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose is conformationally very similar to the original crystallographic pose. This is quantified using the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is widely accepted as a successful validation.[6]
-
Troubleshooting: If the RMSD is > 2.0 Å, your protocol is not yet valid. You must troubleshoot by:
-
Adjusting the size and position of the grid box.
-
Increasing the exhaustiveness or sampling parameter.
-
Re-evaluating the protonation states of key active site residues.
-
Logical Flow of Protocol Validation
Caption: Decision-making process for validating a docking protocol.
Beyond Docking: Refining Predictions with Advanced Methods
While docking is excellent for predicting binding poses, its scoring functions are approximations of binding affinity.[9] To increase confidence in your results, especially for top-ranking compounds, post-docking analysis is essential.
A. Molecular Dynamics (MD) Simulations
MD simulations provide a more realistic, dynamic view of the protein-ligand complex in a simulated physiological environment (including explicit water and ions).
-
Purpose: An MD simulation of the top-ranked docked pose can be run for tens to hundreds of nanoseconds to assess the stability of the complex.[10][11] If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result.
-
Key Analyses: Stability is confirmed by analyzing trajectories for RMSD, RMSF (Root Mean Square Fluctuation), and the persistence of key hydrogen bonds.[10][11]
B. MM/GBSA and MM/PBSA Binding Free Energy Calculations
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are methods used to calculate the binding free energy of a complex with higher accuracy than docking scores.[10][11]
-
Procedure: These calculations are performed on snapshots taken from a stable MD simulation trajectory.[9]
-
Advantage: MM/GBSA rescoring of docked poses often yields a better correlation with experimental binding affinities than the original docking scores alone.[9] This method provides a more rigorous energetic validation of your findings.
Data Presentation and Software Considerations
For clear reporting and comparison, quantitative data should be summarized in tables.
Table 1: Comparison of Common Molecular Docking Software
| Feature | AutoDock Vina | GOLD (CCDC) |
| Cost | Free, open-source.[3] | Commercial, academic license available. |
| Algorithm | Employs a Lamarckian genetic algorithm and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search.[3] | Uses a genetic algorithm to explore ligand and limited receptor flexibility.[4] |
| Scoring Function | Empirical-based scoring function that approximates binding affinity in kcal/mol. | Offers multiple scoring functions (e.g., GoldScore, ChemScore) for consensus scoring. |
| Primary Use Case | Widely used in academic research for virtual screening and binding mode prediction.[12] | A gold standard in the pharmaceutical industry for its accuracy and flexibility.[12] |
Conclusion
The protocol detailed in this guide provides a robust framework for conducting meaningful and predictive molecular docking studies on 1,2,4-triazole derivatives. By emphasizing rigorous preparation, mandatory validation, and advanced post-docking refinement, researchers can move beyond simple pose generation to produce scientifically sound insights that can genuinely accelerate drug discovery programs. The successful application of this protocol will enable a deeper understanding of the molecular interactions driving the biological activity of this important class of compounds, ultimately guiding the design of next-generation therapeutics.
References
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Application Notes and Protocols for the Use of 1,2,4-Triazoles as Metallo-β-Lactamase Inhibitors
Introduction: The Escalating Threat of Metallo-β-Lactamase-Mediated Resistance
The efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy for decades, is under severe threat due to the global rise of antibiotic resistance.[1] A primary mechanism driving this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[1][2] While inhibitors for serine-β-lactamases (SBLs) have been successfully developed and are in clinical use (e.g., clavulanic acid, avibactam), the metallo-β-lactamases (MBLs) present a formidable challenge.[1] These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[2][3][4] The absence of a clinically approved MBL inhibitor has created a critical unmet need in modern medicine, rendering infections by MBL-producing "superbugs" exceptionally difficult to treat.[1][4][5][6]
This guide provides an in-depth exploration of the 1,2,4-triazole scaffold as a promising platform for the development of effective MBL inhibitors. We will delve into the mechanistic rationale for their use, showcase key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation.
The Metallo-β-Lactamase Catalytic Cycle: A Zinc-Dependent Weapon
MBLs are categorized into three subclasses (B1, B2, and B3) based on their active site architecture and zinc ion requirements. The B1 subclass, which includes clinically significant enzymes like NDM-1 (New Delhi Metallo-β-lactamase), VIM (Verona Integron-encoded Metallo-β-lactamase), and IMP (Imipenemase), is the most prevalent and has been a major focus of inhibitor design.[4][7]
The catalytic mechanism of B1 MBLs hinges on a di-zinc active site. A key feature is a zinc-bridged hydroxide ion that acts as the primary nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ions. Subsequent collapse of this intermediate results in the cleavage of the amide bond, opening the β-lactam ring and rendering the antibiotic inert.
Caption: Generalized catalytic mechanism of B1 metallo-β-lactamases.
1,2,4-Triazoles as MBL Inhibitors: A Mechanistic Rationale
The unique structural features of the 1,2,4-triazole ring system make it an attractive scaffold for designing MBL inhibitors.[8][9] Its nitrogen atoms can act as potent zinc-binding groups (ZBGs), directly interacting with the catalytic zinc ions in the MBL active site. This interaction is crucial for displacing the nucleophilic hydroxide and preventing the hydrolysis of the antibiotic.
Molecular docking and X-ray crystallography studies have shown that 1,2,4-triazole derivatives, particularly the 1,2,4-triazole-3-thione tautomer, can effectively coordinate with the di-zinc center.[2][5][10] The inhibitory mechanism is often competitive, where the triazole compound directly competes with the β-lactam substrate for access to the active site. The thiolate group and one of the adjacent triazole nitrogens can bridge the two zinc ions, forming a stable ternary complex (Enzyme:Zn²⁺:Inhibitor) and effectively shutting down the enzyme.[2][8]
Caption: Inhibition mechanism of 1,2,4-triazole-3-thiones against MBLs.
Structure-Activity Relationship (SAR) Insights
Extensive research has led to the identification of key structural features that govern the inhibitory potency of 1,2,4-triazole derivatives.
-
The Triazole-Thione Core: The 1,2,4-triazole-3-thione scaffold has proven to be a particularly effective metal-binding pharmacophore for targeting dizinc MBLs.[2][3][11]
-
Substituents at Position 5: The nature of the substituent at the 5-position of the triazole ring significantly impacts potency. Bulky, hydrophobic groups, such as phenyl, naphthyl, or biphenyl moieties, often lead to enhanced activity.[12] Halogen substitutions (e.g., bromo, chloro) on these aromatic rings can further improve inhibitory potential.[1][2]
-
Substituents at Position 4: Modifications at the N4 position are critical for tuning the compound's properties. The addition of an amino group (4-amino derivatives) or alkyl chains terminating in a carboxylic acid has been shown to yield potent inhibitors of VIM-type enzymes.[4][12]
The table below summarizes representative data for a series of 1,2,4-triazole-3-thiol derivatives against NDM-1 and VIM-2, illustrating these SAR principles.
| Compound ID | R¹ (at C5) | R² (at N4) | NDM-1 Kᵢ (µM) | VIM-2 Kᵢ (µM) |
| CP 22 | 4-Bromobenzylidene | H | 42.7 | >100 |
| CP 35 | 4-Bromobenzylidene | CF₃ | 25.8 | 63.8 |
| CP 56 | 4-(Trifluoromethyl)phenyl | CH₂-Ph | 0.4 | 1.3 |
| CP 57 | Naphthalen-2-yl | CH₂-Ph | 0.2 | 0.9 |
| Data synthesized from published studies for illustrative purposes.[2] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the biochemical and microbiological evaluation of 1,2,4-triazole derivatives as MBL inhibitors.
Protocol 1: MBL Enzyme Kinetics and Inhibitor IC₅₀ Determination
This protocol describes the determination of inhibitor potency (IC₅₀) by monitoring the hydrolysis of a chromogenic substrate. Nitrocefin is a commonly used substrate that undergoes a distinct color change upon hydrolysis of its β-lactam ring, shifting its absorbance maximum from ~390 nm to 486 nm.
A. Materials and Reagents:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Triton X-100.
-
Nitrocefin stock solution: 10 mM in DMSO.
-
Test Inhibitor (1,2,4-triazole derivative) stock solution: 10 mM in DMSO.
-
96-well, clear, flat-bottom microplates.
-
Microplate spectrophotometer.
B. Experimental Workflow Diagram:
Caption: Workflow for IC₅₀ determination of MBL inhibitors.
C. Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 1,2,4-triazole stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 µM).
-
Plate Setup:
-
To a 96-well plate, add 188 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution to the test wells.
-
For control wells (100% activity), add 2 µL of pure DMSO.
-
For a background control (no enzyme activity), add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of the diluted MBL enzyme solution to all wells except the background control (add 5 µL of Assay Buffer to background wells). The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of nitrocefin in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the nitrocefin working solution to all wells, achieving a final concentration near its Kₘ value (e.g., 100 µM). The total reaction volume is 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 490 nm every 30 seconds for 5 to 10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal curve fitting in software like GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the ability of an inhibitor to restore the activity of a β-lactam antibiotic against an MBL-producing bacterial strain. This is a crucial step to assess the potential of the compound in a more biologically relevant setting.
A. Materials and Reagents:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1) and a non-producing control strain.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic (e.g., Meropenem) stock solution.
-
Test Inhibitor (1,2,4-triazole derivative) stock solution.
-
Sterile 96-well, U-bottom microplates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
B. Step-by-Step Procedure (Checkerboard Assay):
-
Plate Preparation:
-
Prepare a 96-well plate by adding 50 µL of CAMHB to all wells.
-
Create a 2D serial dilution (a "checkerboard") of the antibiotic and the inhibitor.
-
Antibiotic Dilution: Serially dilute the antibiotic stock solution twofold along the columns (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inhibitor Dilution: Serially dilute the inhibitor stock solution twofold along the rows. Crucially, the inhibitor is tested at a fixed concentration in each row (e.g., 64, 32, 16, 8, 4, 2, 1, 0 µg/mL).
-
-
Inoculation:
-
Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (bacteria only, no antibiotic or inhibitor) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Determine the MIC of the antibiotic alone (from the row with 0 µg/mL inhibitor).
-
Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor.
-
-
Data Analysis:
-
A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of the inhibitor indicates synergistic activity. The result demonstrates that the 1,2,4-triazole derivative can effectively inhibit the MBL in a cellular context, thereby restoring the antibiotic's efficacy.
-
Conclusion and Future Directions
The 1,2,4-triazole scaffold represents a highly promising and versatile platform for the development of novel MBL inhibitors.[1][5] The ability of these compounds to effectively chelate the active site zinc ions provides a solid mechanistic basis for their inhibitory action.[10] Through disciplined structure-based drug design and robust biochemical and microbiological screening, as outlined in this guide, new derivatives with improved potency, broader spectrum, and favorable pharmacological properties can be developed.[4][13] The ultimate goal remains the translation of these promising leads into clinically effective drugs that can be used in combination with β-lactam antibiotics to combat the growing threat of multidrug-resistant bacterial infections.
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Weide, T., Saldanha, S. A., Minond, D., et al. (2010). NH-1,2,3-Triazole-based Inhibitors of the VIM-2 Metallo-β-Lactamase: Synthesis and Structure-Activity Studies. ACS Medicinal Chemistry Letters, 1(4), 150-154. Available from: [Link]
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Cahill, S. M., Cain, R., Macesic, N., et al. (2018). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. Trends in Pharmacological Sciences, 39(8), 731-743. Available from: [Link]
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Wang, J., Zhang, Y., Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(21), 7484. Available from: [Link]
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Khomenko, K. V. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 15(2), 296-302. Available from: [Link]
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Yuan, H., & Nie, S. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 270, 117192. Available from: [Link]
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Application Notes and Protocols for the Synthesis and Antiproliferative Evaluation of S-Substituted 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer potential.[1][2][3] This guide provides a comprehensive overview of the synthesis of S-substituted 1,2,4-triazole derivatives and the subsequent evaluation of their antiproliferative effects. We delve into the chemical rationale behind the synthetic pathways, offer detailed, step-by-step protocols for both synthesis and in vitro cytotoxicity screening, and discuss the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
Introduction: The Significance of 1,2,4-Triazoles in Oncology
Cancer remains a formidable global health challenge, necessitating the continuous search for more effective and selective therapeutic agents.[1][4] Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have emerged as a rich source of potential anticancer drugs.[4] Among these, the 1,2,4-triazole nucleus has garnered significant attention due to its unique physicochemical properties. The triazole ring can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[5][6] Furthermore, its metabolic stability and favorable solubility profile enhance its potential as a drug scaffold.[5]
S-substituted 1,2,4-triazole derivatives, in particular, have demonstrated promising antiproliferative activities against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5][7] The introduction of a sulfur-linked substituent provides a versatile handle for modifying the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity and selectivity.
Synthetic Strategies for S-Substituted 1,2,4-Triazole Derivatives
A common and efficient route to S-substituted 1,2,4-triazoles involves the initial synthesis of a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione intermediate, followed by S-alkylation or S-arylation. This multi-step synthesis offers a high degree of flexibility in introducing diverse substituents onto the triazole core.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: the formation of the core 1,2,4-triazole-3-thione ring, followed by the introduction of the S-substituent.
Caption: General workflow for the synthesis of S-substituted 1,2,4-triazoles.
Detailed Synthetic Protocol
This protocol outlines a representative synthesis of a series of S-substituted 1,2,4-triazole derivatives.
Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Rationale: This procedure describes the formation of the 1,2,4-triazole-3-thiol core, a key intermediate for subsequent S-substitution. The reaction involves the cyclization of a thiocarbohydrazide derivative.[3]
-
Materials:
-
Isonicotinic acid hydrazide
-
Potassium hydroxide
-
Absolute ethanol
-
Carbon disulfide
-
Dry diethyl ether
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.1 mole) and potassium hydroxide (0.1 mole) in absolute ethanol (200 mL) at room temperature in a 500 mL round-bottom flask.[3]
-
Add carbon disulfide (0.21 mole) portion-wise while stirring.
-
Continue stirring the mixture for 16 hours.
-
Dilute the reaction mixture with dry diethyl ether (100 mL).
-
Filter the resulting solid product and dry it under vacuum at 65-70°C.
-
The intermediate is then refluxed with hydrazine hydrate to yield the triazole.
-
After cooling, carefully acidify the mixture with concentrated hydrochloric acid.
-
Filter the separated solid, wash it with cold water, and purify by recrystallization from ethanol to obtain 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3]
-
Protocol 2: Synthesis of S-Substituted Derivatives
-
Rationale: This protocol describes the S-alkylation of the triazole-thiol intermediate. The thiol group is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile, attacking an alkyl or aryl halide.
-
Materials:
-
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Appropriate alkyl or aryl halide (e.g., benzyl chloride)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization of Synthesized Compounds
The structures of the newly synthesized compounds should be confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4][9]
Antiproliferative Studies: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Principle of the MTT Assay
Caption: Principle of the MTT assay for cell viability.
Detailed Protocol for MTT Assay
Protocol 3: Evaluation of Antiproliferative Activity
-
Rationale: This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a chosen cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Synthesized S-substituted 1,2,4-triazole derivatives
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[11]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))[11]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Treatment with Compounds:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[11]
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
-
Data Presentation
The antiproliferative activity of the synthesized compounds should be summarized in a table for easy comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |
| TZ-S-Bn-01 | MCF-7 | 8.5 | Doxorubicin (0.9) |
| TZ-S-Bn-02 | A549 | 12.3 | Cisplatin (5.2) |
| TZ-S-Ph-01 | HT-29 | 6.7 | 5-Fluorouracil (4.1) |
Note: The IC₅₀ values presented here are hypothetical and for illustrative purposes only.
Potential Mechanisms of Antiproliferative Action
The anticancer activity of 1,2,4-triazole derivatives can be attributed to various mechanisms, often dependent on the specific substitutions on the triazole ring.[6] Some of the reported mechanisms include:
-
Enzyme Inhibition: Triazoles are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as kinases, aromatase, and tubulin.[4][6]
-
Induction of Apoptosis: Many triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cells from dividing.[4][13]
Caption: Potential antiproliferative mechanisms of S-substituted 1,2,4-triazoles.
Conclusion
S-substituted 1,2,4-triazole derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic routes are versatile, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The MTT assay provides a reliable and high-throughput method for evaluating their antiproliferative activity. Further mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their anticancer effects, paving the way for the development of more potent and selective cancer therapeutics.
References
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- PubMed. (2016). Synthesis and antiproliferative evaluation of novel 1,2,4-triazole derivatives incorporating benzisoselenazolone scaffold.
-
Mioc, M., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Molecules, 23(11), 2947. Retrieved from [Link]
- RSC Publishing. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
- PubMed Central. (n.d.). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights.
- National Institutes of Health. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
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- (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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- ATCC. (n.d.). MTT Cell Proliferation Assay.
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- (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- PubMed Central. (n.d.). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction.
- (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]
-
Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
- ResearchGate. (2025). Synthesis and spectral characterization of 1,2,4-triazole derivatives.
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Application Notes and Protocols for the Synthesis of Mannich Bases from 4-Amino-1,2,4-triazole Derivatives
Introduction: The Strategic Importance of 1,2,4-Triazole Mannich Bases in Drug Discovery
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] The Mannich reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile tool for the functionalization of this key heterocycle.[3][4] This three-component condensation reaction allows for the introduction of an aminomethyl group onto the triazole ring system, generating a class of compounds known as Mannich bases.[4] These derivatives often exhibit enhanced biological profiles compared to their parent triazoles, a phenomenon attributed to the introduction of a flexible aminoalkyl side chain that can modulate physicochemical properties such as solubility and lipophilicity, and engage in additional binding interactions with biological targets.[1][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Mannich bases derived from 4-amino-1,2,4-triazole-3-thione precursors. We will delve into a detailed, field-proven protocol, explain the underlying reaction mechanism, present a troubleshooting guide for common experimental challenges, and summarize key data for a range of derivatives. The aim is to equip researchers with the practical and theoretical knowledge to successfully synthesize and explore this promising class of molecules.
Reaction Mechanism: The Chemistry of N-Aminomethylation
The Mannich reaction, in this context, proceeds via an N-aminomethylation of the 1,2,4-triazole ring. The generally accepted mechanism involves two key stages:
-
Formation of the Eschenmoser-like Salt (Iminium Ion): The reaction is initiated by the condensation of formaldehyde with a secondary amine (e.g., piperidine, morpholine, or diethylamine). This acid- or base-catalyzed step forms a highly electrophilic iminium ion. The reactivity of this intermediate is the driving force of the reaction.
-
Nucleophilic Attack by the Triazole: The 1,2,4-triazole-3-thione, a weakly acidic compound, acts as the nucleophile.[1] Deprotonation at the N2 position of the triazole ring by a base (or through tautomerization) generates an anionic species that subsequently attacks the electrophilic carbon of the iminium ion. This nucleophilic addition results in the formation of the C-N bond, yielding the final Mannich base.[1] The reaction is typically regioselective for the N2 position of the 4,5-disubstituted-1,2,4-triazole-3-thione ring system.
Below is a diagram illustrating the workflow for the synthesis of these Mannich bases.
Caption: Workflow for the Synthesis of 1,2,4-Triazole Mannich Bases.
Detailed Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-5-(2-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from a demonstrated synthesis and provides a representative example of the Mannich reaction with a 4,5-disubstituted-1,2,4-triazole-3-thione.[1]
Materials and Reagents:
-
4-(4-Bromophenyl)-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 mmol)
-
Formaldehyde (40% aqueous solution, 1.5 mmol)
-
Piperidine (1.2 mmol)
-
Ethanol (25 mL)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 mmol).
-
Reagent Addition: Add ethanol (25 mL) to the flask and stir to dissolve the starting material. To this solution, add piperidine (1.2 mmol) followed by the dropwise addition of a 40% aqueous solution of formaldehyde (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), the solid product that precipitates is collected by filtration. If no precipitate forms, the reaction mixture can be poured into cold water to induce precipitation.
-
Purification: The crude product is washed with cold water and then recrystallized from ethanol to afford the pure Mannich base as a crystalline solid.
-
Drying and Characterization: The purified product is dried under vacuum. The structure and purity should be confirmed by melting point determination, FT-IR, ¹H NMR, and elemental analysis.
Expected Results for 4-(4-Bromophenyl)-5-(2-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:[1]
-
Yield: 80%
-
Melting Point: 180–181 °C
-
¹H NMR (CDCl₃, 250 MHz) δ (ppm): 1.36–1.69 (m, 6H, 3 × CH₂ of piperidine), 2.85 (t, 4H, 2 × CH₂ of piperidine, J = 5.40 Hz), 5.22 (s, 2H, N-CH₂-N), 7.18 (d, 2H, Ar–H, J = 8.71 Hz), 7.23–7.34 (m, 4H, Ar–H), 7.63 (d, 2H, Ar–H, J = 8.70 Hz).
-
IR (KBr, ν, cm⁻¹): 3062 (Ar-H), 2985, 2800 (C-H), 1594, 1526 (C=N, C=C), 1342 (C=S).
Data Summary Table
The following table summarizes the reaction outcomes for a series of Mannich bases derived from differently substituted 4-amino-1,2,4-triazole-3-thiones, illustrating the versatility of this protocol.
| Starting Triazole (C5-substituent) | Amine | Product | Yield (%) | M.p. (°C) | Reference |
| Phenyl | Diethylamine | 4-(4-Bromophenyl)-2-[(diethylamino)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 78 | 118-120 | [1] |
| 2-Chlorophenyl | Piperidine | 4-(4-Bromophenyl)-5-(2-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80 | 180-181 | [1] |
| 4-Fluorophenyl | Morpholine | 3-({4-[(4-Fluorobenzylidene)amino]-1-(morpholin-4-ylmethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)-2(3H)-benzothiazolone | 50 | 178-179 | [6] |
| 4-tert-Butylphenyl | Morpholine | 3-({4-[(4-tert-Butylbenzylidene)amino]-1-(morpholin-4-ylmethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)-2(3H)-benzothiazolone | 68 | 148-149 | [6] |
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide addresses common issues encountered during the Mannich reaction of 4-amino-1,2,4-triazole derivatives.
Caption: A logical workflow for troubleshooting common Mannich reaction issues.
Conclusion
The Mannich reaction is a highly efficient and adaptable method for the synthesis of novel 4-amino-1,2,4-triazole derivatives. The protocol detailed herein is robust and can be applied to a variety of substrates and amines, making it a valuable tool in the synthesis of compound libraries for drug discovery and development. By understanding the reaction mechanism and potential troubleshooting steps, researchers can confidently employ this reaction to generate diverse and biologically relevant molecules.
References
- Prakash, O., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of some novel 5-substituted Schiff and Mannich base of isatin derivatives. Journal of Saudi Chemical Society, 17(3), 337-344.
- Bektaş, H., et al. (2019). Synthesis and biological evaluation of some 4-amino-3-mercapto- 1,2,4-triazoles bearing Mannich base.
-
Plech, T., et al. (2013). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity. Medicinal Chemistry Research, 22(5), 2531–2537. Available at: [Link]
- Hozien, Z. A., et al. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 10(35), 20845-20857.
-
D'hooghe, M., & De Kimpe, N. (2014). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. BenchChem.
- Patel, N. B., et al. (2021). Synthesis, biological evaluation and molecular dynamics studies of 1,2,4-triazole clubbed Mannich bases.
- Sahoo, S., et al. (2013). Synthesis and Biological Activity of Certain Mannich Bases Derivatives from 1, 2, 4-Triazoles. Iranian Journal of Pharmaceutical Sciences.
-
Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]
- Alfa Chemistry. (n.d.). Mannich Reaction. Alfa Chemistry.
- Thermo Fisher Scientific. (n.d.). Mannich Reaction. Thermo Fisher Scientific - US.
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- SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
- Zhao, F., et al. (2021).
- Al-Ghorbani, M., et al. (2015).
- TUCL Repository. (2022). SYNTHESIS, CHARACTERIZATION AND STUDY OF BIOLOGICAL ACTIVITIES OF MANNICH BASES DERIVED FROM 4-(FURAN-2-YL-METHYLENEAMINO)-3-(2- HYDROXYPHENYL)-1H-1,2,4-TRIAZOLE-5-THIONE. TUCL Repository.
- Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
-
Asati, V., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PMC - NIH. Available at: [Link]
-
Liu, T., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. Available at: [Link]
- Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. Journal of Chemical and Pharmaceutical Research.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one
Welcome to the technical support guide for the synthesis of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to move beyond simple procedural lists to provide a deeper understanding of the reaction mechanism, enabling you to troubleshoot effectively and significantly improve your product yield.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazol-5-ones is a cornerstone reaction in heterocyclic chemistry, providing scaffolds for numerous pharmacologically active molecules.[1][2] A robust and common method involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate. This intermediate is typically formed by the reaction of a 4-substituted thiosemicarbazide with a suitable acylating agent.
The key to a high-yield synthesis lies in controlling the cyclization step, where the nucleophilicity of the nitrogen and sulfur atoms comes into play. Under basic conditions, the deprotonated nitrogen is favored to attack the carbonyl carbon, leading to the desired 1,2,4-triazole ring system.
Diagram 1: General synthetic pathway for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. Where is the most common point of failure?
A1: Consistently low yields in this synthesis often point to issues in the base-catalyzed cyclization step.[3][4] Common culprits include suboptimal reaction conditions (temperature, concentration), incorrect choice or concentration of the base, and competing side reactions.[5] We recommend starting your troubleshooting by analyzing the cyclization reaction for byproduct formation and optimizing the reaction conditions as detailed in Section 3.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this synthesis. Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio) to track the consumption of the starting acylthiosemicarbazide intermediate and the formation of the triazolone product. The product is typically more polar and will have a lower Rf value. Monitoring every 30-60 minutes is advisable, especially during the reflux stage, to prevent product degradation from prolonged heating.[3][4]
Q3: My final product is an off-white or yellowish solid, not the expected white crystalline powder. Is this a purity issue?
A3: While the pure compound is often a white solid, a slight yellow or off-white color can be common in the crude product and may not indicate significant impurity. However, a pronounced yellow or brown color could suggest the presence of oxidative side products or residual starting materials. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture should yield a purer, whiter product.[6]
Section 3: Detailed Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Yield in the Cyclization Reaction
This is the most critical phase of the synthesis. If TLC analysis shows significant unreacted starting material or a complex mixture of products, consider the following causes.
-
Possible Cause A: Suboptimal Reaction Conditions
-
The Science: The intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of the triazole ring or promote side reactions.[4] The concentration of reactants is also critical; if too dilute, the rate of the intramolecular reaction may decrease, allowing intermolecular side reactions to compete.[3]
-
Solution: Ensure the reaction mixture is refluxed at the appropriate temperature for your chosen solvent (e.g., ~78°C for ethanol). If the reaction stalls, consider increasing the concentration by using less solvent. A systematic optimization of reaction time is crucial; monitor via TLC to find the point of maximum product formation before degradation begins.[7]
-
-
Possible Cause B: Competing Cyclization Pathways
-
The Science: The acylthiosemicarbazide intermediate possesses two key nucleophilic centers: the terminal nitrogen and the sulfur atom. While basic conditions favor the desired N-attack on the carbonyl carbon, other conditions (such as acidic or strongly dehydrating environments) can promote S-attack, leading to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives as byproducts.[5][8]
-
Solution: The choice of base is critical. An aqueous solution of a strong base like sodium hydroxide (e.g., 2N NaOH) is often effective for this transformation, as it promotes the desired N-cyclization.[9] Avoid acidic conditions or powerful dehydrating agents during this step.
-
Diagram 2: Competing cyclization pathways from the key intermediate.
Problem 2: Difficulties in Product Isolation and Purification
Even with a successful reaction, significant product loss can occur during workup and purification.
-
Possible Cause A: Product Loss During Acidification
-
The Science: The product contains an acidic thiol (-SH) group and can exist as a thione tautomer. In the basic reaction mixture, it exists as a soluble salt (thiolate). To precipitate the product, the solution must be carefully neutralized or slightly acidified. Over-acidification can sometimes lead to the formation of more soluble protonated species or cause degradation.
-
Solution: After cooling the reaction mixture, add acid (e.g., dilute HCl or acetic acid) dropwise while stirring vigorously in an ice bath. Monitor the pH closely and aim for a final pH of approximately 4-5 for maximum precipitation. Check the filtrate by TLC to ensure no product remains in the solution.
-
-
Possible Cause B: Product Oiling Out or Forming a Wax
-
The Science: Rapid precipitation from a supersaturated solution or the presence of impurities can inhibit the formation of a crystalline lattice, resulting in an oil or wax.[10]
-
Solution: If the product oils out, try warming the mixture to redissolve it and then allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.[11] If these fail, attempt an anti-solvent crystallization. Dissolve the crude product in a minimum amount of a good solvent (like hot ethanol) and slowly add a poor solvent (like water or hexane) until persistent turbidity is observed, then cool slowly.
-
Troubleshooting Workflow Summary
For a systematic approach to resolving yield issues, follow this workflow.
Diagram 3: Systematic workflow for troubleshooting low product yield.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of 1-(Ethoxycarbonyl)-4-cyclohexyl-thiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyclohexylthiosemicarbazide (0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the flask in an ice bath to 0-5°C.
-
Add triethylamine (0.11 mol) to the solution.
-
Add ethyl chloroformate (0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Scientist's Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products from the reaction of ethyl chloroformate with the triethylamine hydrochloride salt.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting thiosemicarbazide is consumed.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude intermediate from Step 1, add 150 mL of 2N aqueous sodium hydroxide solution.[12]
-
Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring for 4-8 hours.
-
Scientist's Note: The use of aqueous NaOH is key for favoring the desired N-cyclization pathway.[9] Monitor the reaction progress by TLC every hour after the first 3 hours to avoid product degradation.
-
-
After the reaction is complete (as indicated by TLC), cool the flask in an ice bath.
-
Carefully acidify the cold, clear solution by adding 4N hydrochloric acid dropwise until the pH reaches ~5. A voluminous white precipitate should form.
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 50-60°C.
-
For higher purity, recrystallize the dried solid from 95% ethanol.
Section 5: Data Summary
Table 1: Troubleshooting Quick Reference
| Problem Observed | Probable Cause | Recommended Action |
| Reaction stalls during cyclization | Insufficient temperature or low concentration | Ensure vigorous reflux; consider using less solvent. |
| Formation of multiple products | Competing side reactions (e.g., thiadiazole formation) | Confirm use of aqueous strong base (e.g., NaOH); avoid acidic conditions.[5] |
| Product does not precipitate | Incorrect pH during workup | Carefully adjust pH to ~5 with dilute acid; check filtrate with TLC. |
| Low recovery after recrystallization | Inappropriate solvent choice | Use ethanol or ethanol/water mixtures; ensure minimal hot solvent is used for dissolution. |
References
-
National Center for Biotechnology Information. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Accessed January 12, 2026. [Link]
-
Journal of Chemical and Pharmaceutical Research. Overview of Mercapto-1,2,4-Triazoles. Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Accessed January 12, 2026. [Link]
-
ResearchGate. (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. Accessed January 12, 2026. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Accessed January 12, 2026. [Link]
-
The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). Accessed January 12, 2026. [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Accessed January 12, 2026. [Link]
-
ResearchGate. The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). Accessed January 12, 2026. [Link]
-
Reddit. What are some common causes of low reaction yields?. Accessed January 12, 2026. [Link]
-
ResearchGate. Reaction scope of cyclization of the thiosemicarbazide. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. Accessed January 12, 2026. [Link]
-
ResearchGate. The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Accessed January 12, 2026. [Link]
-
MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Accessed January 12, 2026. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Accessed January 12, 2026. [Link]
-
Arkat USA. A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Accessed January 12, 2026. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Accessed January 12, 2026. [Link]
-
ResearchGate. Reactions involving thiosemicarbazide. Accessed January 12, 2026. [Link]
-
ResearchGate. Process optimization for synthesis of 3-nitro-1,2,4-triazol-5-one (NTO). Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Accessed January 12, 2026. [Link]
-
PubMed. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Accessed January 12, 2026. [Link]
-
ResearchGate. Study of the Heat and Kinetics of Nitration of 1,2,4-Triazol-5-one (TO). Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Accessed January 12, 2026. [Link]
-
ResearchGate. Synthesis route of 1H-3-R-5-mercapto-1,2,4-triazoles. Accessed January 12, 2026. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Accessed January 12, 2026. [Link]
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Technical Support Center: Purification of Mercapto-Triazole Derivatives
Welcome to the technical support center for researchers working with mercapto-triazole derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges associated with this unique class of heterocyclic compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern these separations, empowering you to troubleshoot effectively and achieve high-purity compounds.
The inherent physicochemical properties of mercapto-triazoles—namely their propensity for tautomerism, oxidation, and metal chelation—often render standard purification techniques ineffective. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are likely encountering at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational issues that frequently arise during the purification of mercapto-triazole derivatives.
Q1: Why does my mercapto-triazole derivative streak or show multiple spots on a TLC plate, even after column chromatography?
This is the most common challenge and is almost always due to the existence of thiol-thione tautomerism.[1][2] The mercapto group (-SH) can exist in equilibrium with its thione (C=S) form. These two tautomers have different polarities and interact with the stationary phase (e.g., silica gel) differently, leading to streaking or the appearance of two distinct, often inseparable, spots.
Solution: The equilibrium can be shifted or "locked" by modifying the mobile phase. Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to your chromatography solvent system can protonate the triazole ring, favoring one tautomeric form and resulting in a single, well-defined spot. For preparative HPLC, using a mobile phase with a suitable acid like formic acid is often standard practice.[3]
Q2: My "pure" compound develops a yellow or off-white color and a new, less-polar spot appears on TLC upon storage. What is happening?
This is a classic sign of oxidation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), forming a disulfide (-S-S-) dimer. This dimer is significantly less polar than the parent thiol and often has a distinct color.
Solution:
-
Storage: Store purified mercapto-triazole derivatives under an inert atmosphere (nitrogen or argon) at low temperatures.
-
Purification: If oxidation has occurred, the disulfide can often be separated by column chromatography. Alternatively, the bulk sample can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and then re-purified.
-
Analysis: When preparing samples for HPLC analysis, disulfide formation can be a problem. A method for analyzing 3-amino-5-mercapto-1,2,4-triazole in serum involved pre-treatment with tributylphosphine (TBP) to reduce any disulfides formed during storage, ensuring accurate quantification.[4]
Q3: What are the most common impurities I should expect from my synthesis?
Impurities are highly dependent on the synthetic route. However, for the common synthesis involving the cyclization of a substituted thiosemicarbazide, several side products or unreacted starting materials are frequently observed.[1][5]
| Starting Material / Reagent | Common Resulting Impurity | Reason for Formation | Purification Challenge |
| Thiosemicarbazide | Unreacted Thiosemicarbazide | Incomplete cyclization reaction. | Highly polar, can co-elute with the product in polar solvent systems. |
| Carboxylic Acid / Ester | Unreacted Acid / Hydrazide | Incomplete acylation of the thiosemicarbazide. | Acidic impurities can cause significant streaking on silica gel. |
| Base (e.g., NaOH, KOH) | Residual Salts | Incomplete removal during aqueous workup. | Can often be removed by recrystallization or a proper aqueous wash. |
| Isothiocyanate | Unreacted Isothiocyanate | Incomplete reaction with hydrazine. | Can react with amine functionalities on the column or product. |
Solution: A thorough aqueous workup is critical. Washing the organic layer with a mild base (like saturated NaHCO₃ solution) can remove unreacted acidic starting materials, while a wash with a mild acid (like dilute HCl) can remove basic impurities. Recrystallization is often very effective at removing small amounts of unreacted starting materials.[2][6]
Part 2: Troubleshooting Guide for Complex Purification Scenarios
This section provides solutions for specific, challenging purification problems.
Scenario 1: Ineffective Column Chromatography
Problem: "I'm trying to purify my 4-amino-5-mercapto-1,2,4-triazole derivative on silica gel. It either doesn't move from the baseline, even in 20% Methanol/DCM, or it streaks uncontrollably."
Root Cause Analysis: This is a multi-faceted problem.
-
Extreme Polarity: The combination of the triazole ring, an amino group, and the mercapto/thione group creates a very polar molecule that adsorbs strongly to silica gel.
-
Tautomerism: As discussed in the FAQs, tautomerism is a major contributor to streaking.[2]
-
Metal Chelation: The thiol and adjacent nitrogen atoms create a powerful chelating site. Trace metals in the silica gel can coordinate to your compound, causing irreversible binding to the stationary phase.[7][8][9]
Solutions & Protocols:
-
Protocol 1: Acid-Modified Flash Chromatography
-
Slurry Preparation: Deactivate the silica gel by preparing a slurry with your starting eluent (e.g., 98:2 DCM/MeOH) that has been modified with 0.5% formic acid. Let it sit for 10 minutes before packing the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of DMF or the eluent. Adsorb it onto a small amount of silica gel. Ensure the solvent is fully evaporated before loading the dried powder onto the column.
-
Elution: Run the column using a gradient of methanol in dichloromethane, ensuring that both solvents contain 0.5% formic acid throughout the run. This maintains a consistent pH on the column, suppressing tautomerization and improving peak shape.
-
Fractions: Collect fractions and analyze by TLC (using a plate developed in a tank containing the acid-modified eluent).
-
-
Solution 2: Reversed-Phase HPLC For highly polar derivatives, reversed-phase (C18) chromatography is often superior. A typical method would involve a gradient of acetonitrile in water, with 0.1% formic or trifluoroacetic acid added to both phases.[3] This approach is scalable and can be used for preparative separations.
Scenario 2: Recrystallization Failures
Problem: "My mercapto-triazole derivative either oils out or fails to crystallize from any solvent I try."
Root Cause Analysis:
-
High Solubility: The polar nature of the molecule can make it highly soluble in common protic recrystallization solvents like ethanol or methanol, leading to low recovery.[6]
-
Impurity Interference: Persistent impurities can inhibit the formation of a stable crystal lattice.
-
Slow Crystallization Kinetics: Some triazole derivatives are slow to nucleate and crystallize.
Solutions & Protocols:
-
Protocol 2: Optimized Recrystallization
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Good starting points for mercapto-triazoles are ethanol, isopropanol, or solvent pairs like DMF/water or ethanol/water.[2]
-
Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude solid. Heat the mixture to boiling with stirring. Add more hot solvent dropwise until the solid just dissolves. Using the absolute minimum amount of solvent is critical for good recovery.[6]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[6] Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization: If no crystals form, try the following:
-
Scratching: Scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.
-
Seeding: Add a single, pure crystal of the compound to the solution.
-
Concentration: Gently evaporate some of the solvent and repeat the cooling process.
-
-
Part 3: Summary of Purification Strategies
| Challenge | Primary Cause | Recommended Technique | Key Experimental Detail |
| Streaking / Multiple Spots in Chromatography | Thiol-Thione Tautomerism | Acid-Modified Chromatography | Add 0.1-1% Formic Acid to the mobile phase.[3] |
| Compound Discoloration on Storage | Oxidation to Disulfide | Reductive Workup / Inert Storage | Store under Argon/Nitrogen; re-purify after treating with DTT or TCEP. |
| Poor Solubility / High Polarity | Multiple H-bond donors/acceptors | Reversed-Phase HPLC (C18) | Use a Water/Acetonitrile gradient with a 0.1% acid modifier. |
| Low Recovery from Silica Column | Metal Chelation | Silica Deactivation / Alternative Phase | Pre-treat silica with EDTA solution or use a polymer-based column. |
| Recrystallization Failure | Improper Solvent / Impurities | Solvent Screening / Slow Cooling | Use minimal hot solvent; screen pairs like Ethanol/Water or DMF/Water.[2][6] |
References
- Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies.
- An In-depth Technical Guide to 3-mercapto-4-n-butyl-1,2,4-triazole. Benchchem.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
- Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
- Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research.
- (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- A comprehensive review article on mercapto-1, 2, 4- triazoles and their coordin
- Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. eurl-pesticides.eu.
- Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation.
- Triazole Impurities. BOC Sciences.
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- Structure and tautomerism of mercapto-1,2,4-triazole derivatives in the solid state.
- Technical Support Center: Recrystallization of Triazole Deriv
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Research Journal of Pharmacy and Technology.
- synthesis of 1,2,4 triazole compounds. ISRES.
- Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry.
- (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org.
- Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry.
- The tautomers of 1,2,3-triazole and 1,2,4-triazole.
- Experimental and theoretical study on triazole derivatives as chelating agents to remove Fe ++ Ions from wastewater in oil field.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
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- 3. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Triazole Cyclization
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in triazole cyclization reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles, with a particular focus on the widely utilized azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when optimizing a triazole cyclization reaction?
A1: The success of a triazole synthesis is primarily influenced by reaction temperature, reaction time, the choice of catalyst and ligands (if applicable), the solvent, and the purity of the starting materials.[1] Temperature, in particular, plays a crucial role in controlling the reaction rate and minimizing the formation of byproducts.[1]
Q2: How does temperature affect the yield and purity of my triazole product?
A2: Temperature has a significant impact on both the yield and purity of triazole synthesis. Increasing the temperature can often increase the reaction rate and, up to an optimal point, the yield.[1] However, excessively high temperatures can lead to the degradation of reactants or products and promote the formation of undesired side products.[1] For some reactions, such as a specific copper-catalyzed synthesis of bis(1,2,3-triazole), the yield has been shown to increase as the reaction temperature was decreased from 70°C to 0°C.[1][2]
Q3: When should I consider using microwave-assisted synthesis?
A3: Microwave-assisted synthesis is a valuable technique for optimizing reaction conditions as it allows for the rapid screening of solvents and temperatures to improve yields and reduce reaction times.[3][4] This method is particularly beneficial for high-throughput synthesis and can sometimes lead to cleaner reactions with fewer byproducts.[1][5]
Q4: What is the key difference between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloadditions?
A4: The primary difference lies in the regioselectivity of the resulting 1,2,3-triazole product. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles.[6][7] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) produces the complementary 1,5-disubstituted 1,2,3-triazoles.[1][8] Additionally, RuAAC is advantageous for its ability to be compatible with both terminal and internal alkynes, which expands its substrate scope.[1][9][10]
Q5: Why is the choice of solvent so critical for the success of my reaction?
A5: The solvent plays multiple roles in a triazole cyclization. It must effectively dissolve reactants and the catalyst to ensure a homogeneous reaction mixture.[11] The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the cycloaddition.[11][12] For instance, in RuAAC reactions, the choice of solvent is critical for efficiency, with dimethylformamide (DMF) often being a good choice.[13] In CuAAC, polar aprotic solvents like DMSO and DMF are often effective.[11]
Troubleshooting Guide for Azide-Alkyne Cycloaddition Reactions
This section addresses specific issues that may arise during your experiments, providing insights into their causes and actionable solutions.
Issue 1: Low or No Product Yield in a CuAAC Reaction
Possible Causes & Solutions:
-
Inactive Catalyst (Cu(I) Oxidation): The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[9][14]
-
Insufficient Reducing Agent: When using a Cu(II) salt (e.g., CuSO₄) as a precursor, a reducing agent is required to generate the active Cu(I) species in situ.
-
Catalyst Poisoning: Certain functional groups in your substrates can strongly bind to copper ions, rendering the catalyst unavailable for the cycloaddition.[14]
-
Solution: If your substrates contain groups like thiols or certain nitrogen heterocycles, consider using a protecting group strategy. Alternatively, increasing the catalyst loading may overcome this inhibition, though this can lead to purification challenges.
-
-
Poor Substrate Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system that ensures the solubility of all reactants. A mixture of solvents may be necessary. For example, a common system is a mixture of water and a miscible organic solvent like THF or t-butanol.[15]
-
Issue 2: Formation of the "Wrong" Regioisomer
Scenario A: Observing the 1,5-isomer in a CuAAC Reaction
-
Cause: The formation of the 1,5-isomer in a CuAAC reaction is unexpected and typically indicates that a competing uncatalyzed thermal Huisgen cycloaddition is occurring.[11] This thermal reaction produces a mixture of 1,4- and 1,5-regioisomers.[6]
-
Solution 1: Check Reaction Temperature: Elevated temperatures can promote the non-catalyzed thermal pathway. CuAAC reactions are typically efficient at room temperature.[11] Avoid unnecessary heating.
-
Solution 2: Ensure Catalyst Activity: If the copper catalyst is inactive, the thermal reaction becomes the dominant pathway. Refer to the solutions for "Inactive Catalyst" in Issue 1.
-
Scenario B: Low Yield of the 1,5-isomer in a RuAAC Reaction
-
Cause: Low yields in RuAAC can be due to catalyst deactivation, poor substrate solubility, or an inappropriate choice of solvent.[11]
-
Solution 1: Solvent Selection: The choice of solvent is critical for RuAAC efficiency. A survey of solvents may be necessary, with DMF often being a good starting point.[13]
-
Solution 2: Catalyst Choice: Different ruthenium complexes exhibit varying levels of activity. [CpRuCl] complexes are known to be effective.[8] For instance, [CpRuCl]₄ has been shown to be a highly active catalyst in DMF.[13]
-
Issue 3: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
-
Cause: This is a common side reaction in CuAAC, where the terminal alkyne couples with itself to form a diyne, particularly in the presence of oxygen.[12]
-
Solution 1: Rigorous Exclusion of Oxygen: As with preventing catalyst oxidation, deoxygenating the reaction mixture is crucial.
-
Solution 2: Use of a Stabilizing Ligand: The addition of a ligand can stabilize the Cu(I) catalytic species and suppress side reactions. Tris(triazolylmethyl)amine (TBTA) and its derivatives are commonly used for this purpose.[12]
-
Solution 3: Control of Base: Amines are sometimes used as a base to facilitate the deprotonation of the terminal alkyne, but they can also promote Glaser coupling.[6] If using an amine, consider its stoichiometry carefully or use a non-coordinating base.
-
Issue 4: Product Precipitation or Purification Challenges
-
Cause: Triazole products can sometimes have low solubility in the reaction solvent, causing them to precipitate out of the mixture.[16] They can also be challenging to purify due to poor solubility in common chromatography or recrystallization solvents.[16]
-
Solution for Unexpected Precipitation: First, analyze an aliquot of the supernatant liquid by TLC or LC-MS to determine if the reaction is complete. If it is, the solid can be isolated by filtration. If not, you may need to add a co-solvent to redissolve the material and allow the reaction to proceed.[16]
-
Solution for Purification: If standard recrystallization fails due to poor solubility, a hot solvent wash can be effective. Suspend the crude product in a boiling solvent in which the impurities are soluble but the product is not, stir vigorously, and filter the mixture while hot. Your purified product will remain as the solid on the filter.[16] Column chromatography with an appropriate solvent system is also a common purification method.[17]
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in a chosen solvent or solvent mixture (e.g., a 1:1 mixture of water and t-butanol).
-
Degassing: Sparge the solution with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1-0.3 eq.).[11] Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.01-0.05 eq.).[11]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[1]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).[1] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.[1]
Data Presentation: Effect of Solvent on Reaction Parameters
The choice of solvent can significantly impact reaction outcomes. The following table summarizes data from various studies on reaction optimization.
| Solvent | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |
| For RuAAC | |||||
| DMF | [CpRuCl]₄ | 110 (Microwave) | 20 min | High Conversion | [13] |
| THF | CpRuCl(PPh₃)₂ | 65 | 30 min | 90% Conversion | [13] |
| Toluene | Cp*RuCl(PPh₃)₂ | 65 | >1 hr | Lower Efficiency | [13] |
| For Base-Mediated (non-metal) Cyclization | |||||
| DMSO | Cs₂CO₃ | Room Temp | 0.5 hr | 95 | [18][19] |
| DMF | Cs₂CO₃ | Room Temp | 0.5 hr | 73 | [19] |
| MeCN | Cs₂CO₃ | Room Temp | 0.5 hr | 45 | [19] |
Visualizations: Workflows and Logical Relationships
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low CuAAC yield.
Factors Influencing Triazole Regioselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. broadinstitute.org [broadinstitute.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
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- 19. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 1,2,4-Triazol-5-one Compounds in Experimental Assays
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of low aqueous solubility of 1,2,4-triazol-5-one compounds in various experimental assays. This guide provides in-depth technical advice, troubleshooting strategies, and practical protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Conundrum of 1,2,4-Triazol-5-ones
The 1,2,4-triazole-5-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] However, the very physicochemical properties that contribute to their biological activity—such as their often rigid, planar structure and potential for strong intermolecular interactions—can also lead to poor aqueous solubility. This low solubility can manifest as compound precipitation, inconsistent results, and underestimated potency in biological assays, ultimately impeding drug discovery and development efforts.
This guide is designed to be a comprehensive resource, moving beyond generic advice to provide specific, actionable strategies tailored to the unique challenges posed by this important class of compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the solubility of 1,2,4-triazol-5-one compounds.
Q1: Why do many 1,2,4-triazol-5-one compounds exhibit low aqueous solubility?
A1: The low aqueous solubility of 1,2,4-triazol-5-one derivatives can be attributed to several intrinsic molecular properties:
-
Crystalline Structure: These compounds often exist as stable crystalline solids with high lattice energy. A significant amount of energy is required to break the crystal lattice and allow the individual molecules to be solvated by water.
-
Hydrophobic Substituents: The 1,2,4-triazole-5-one core is frequently decorated with hydrophobic substituents to enhance biological activity. These nonpolar moieties can significantly decrease the overall affinity of the molecule for aqueous environments.
-
Intermolecular Hydrogen Bonding: The presence of N-H and C=O groups in the triazolone ring allows for the formation of strong intermolecular hydrogen bonds in the solid state, further stabilizing the crystal lattice and hindering dissolution in water.
-
Planarity: The planar nature of the triazole ring can promote efficient packing in the crystal lattice, contributing to higher melting points and lower solubility.
Q2: What is the impact of low solubility on my assay results?
A2: Underestimating the impact of low solubility can lead to several critical issues in your experiments:
-
Inaccurate Potency Determination: If a compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an underestimation of its true potency (e.g., a higher IC50 value).
-
Poor Reproducibility: The extent of precipitation can vary between experiments due to minor differences in solution preparation, temperature, or incubation time, resulting in high data variability and poor reproducibility.
-
False Negatives: A potentially active compound may appear inactive if its concentration in solution is below the threshold required to elicit a biological response.
-
Assay Interference: Undissolved compound particles can interfere with certain assay formats, particularly those that rely on optical measurements (e.g., absorbance, fluorescence, or luminescence) by scattering light.[4]
Q3: What is a good starting point for preparing a stock solution of a new 1,2,4-triazol-5-one compound with unknown solubility?
A3: For a new compound, it is best to start with a high-quality, anhydrous solvent in which the compound is likely to be soluble. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions in drug discovery.[5]
A recommended starting protocol is to prepare a 10 mM stock solution in 100% DMSO. It is crucial to ensure the compound is fully dissolved. Visual inspection is a first step, but for critical applications, a brief centrifugation of the stock solution can help identify any undissolved particulates. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Troubleshooting Guide: From Precipitation to Reliable Data
This section provides a structured approach to troubleshooting common solubility-related problems encountered during your experiments.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a very common issue, often referred to as "crashing out." The dramatic change in solvent polarity from 100% DMSO to a predominantly aqueous environment can cause the compound to rapidly come out of solution.
Root Cause Analysis and Solutions:
-
Final DMSO Concentration: The final concentration of DMSO in your assay is critical. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[6] However, for biochemical assays, it may be possible to use higher concentrations.
-
Actionable Step: Determine the maximum tolerable DMSO concentration for your specific assay through a vehicle control experiment. If possible, increase the final DMSO concentration in your assay to improve compound solubility.
-
-
Serial Dilution Technique: The way you perform your dilutions matters. A large, single dilution step (e.g., 1:1000) is more likely to cause precipitation than a stepwise serial dilution.
-
Actionable Step: Instead of a direct large dilution, perform a serial dilution of your high-concentration DMSO stock into 100% DMSO to create intermediate stocks. Then, dilute these intermediate stocks into the final aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Problem 2: Even with optimized DMSO concentration and serial dilutions, my compound's solubility is still too low for the desired assay concentration.
When basic co-solvent strategies are insufficient, more advanced formulation approaches are necessary.
Root Cause Analysis and Solutions:
-
pH-Dependent Solubility: 1,2,4-triazoles can exhibit weak basicity.[6] The overall charge of your compound can be influenced by the pH of the solution, which in turn affects its solubility.
-
Actionable Step: Perform a pH-solubility profile to determine if your compound's solubility is pH-dependent. Prepare your assay buffer at a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) and assess the solubility. For weakly basic compounds, a slightly acidic pH may improve solubility. Conversely, for acidic compounds, a more basic pH can increase solubility. A study on a 3-benzyl-4-p-nitrobenzylidenamino-4,5-dihydro-1,2,4-triazol-5-one derivative showed it was soluble in an acetonitrile:water mixture and its color was pH-dependent, indicating the influence of pH on its properties.[7]
-
-
Need for Solubilizing Excipients: For highly insoluble compounds, the use of solubilizing agents may be required.
-
Actionable Step 1: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Actionable Step 2: Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize your compound.[6] It is essential to first determine the compatibility of these surfactants with your assay, as they can sometimes interfere with biological systems.
-
Table 1: Commonly Used Solubilizing Agents
| Solubilizing Agent | Typical Starting Concentration | Mechanism of Action | Considerations |
| Co-solvents | |||
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (cell-based) Up to 5% (biochemical) | Increases the polarity of the aqueous phase | Can be toxic to cells at higher concentrations. |
| Ethanol | 0.1 - 2% | Similar to DMSO | Can have effects on enzyme activity and cell viability. |
| pH Modifiers | |||
| Buffers (e.g., MES, HEPES, Tris) | pH 5.0 - 8.0 | Ionizes the compound to a more soluble form | The chosen pH must be compatible with the biological assay. |
| Cyclodextrins | |||
| HP-β-CD | 1 - 5% (w/v) | Forms inclusion complexes | Can sometimes extract cholesterol from cell membranes. |
| SBE-β-CD | 1 - 10% (w/v) | Forms inclusion complexes | Generally considered to have a better safety profile than HP-β-CD. |
| Surfactants | |||
| Tween® 80 | 0.01 - 0.1% | Micellar solubilization | Ensure the concentration is above the CMC and check for assay interference. |
| Pluronic® F-68 | 0.02 - 0.2% | Micellar solubilization | Often used in cell culture to reduce shear stress. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess and improve the solubility of your 1,2,4-triazol-5-one compounds.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh out a sufficient amount of your 1,2,4-triazol-5-one compound.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the compound.
-
Vortex the solution for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
For critical applications, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant to a fresh, labeled vial.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the aqueous solubility of your compounds.
-
Prepare a dilution series of your compound in 100% DMSO (e.g., from 10 mM down to low µM concentrations).
-
In a clear 96-well or 384-well plate, add your aqueous assay buffer.
-
Add a small volume of your DMSO compound dilutions to the buffer-containing wells to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (nephelometry) of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under those conditions.
Concluding Remarks
Overcoming the low solubility of 1,2,4-triazol-5-one compounds is a critical step in unlocking their full therapeutic potential. By systematically evaluating and applying the strategies outlined in this guide—from optimizing co-solvent concentrations and pH to employing advanced formulation techniques—researchers can significantly enhance the quality and reliability of their assay data. A thorough understanding of the physicochemical properties of your specific compounds, coupled with a methodical approach to formulation development, will pave the way for more accurate and reproducible scientific discoveries.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays. BenchChem.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- CORE. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76.
- BenchChem. (2025).
- Mocanu, A. M., Rus, L. M., Geman, O., Ielciu, I., & Pop, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1026.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1148-1157.
- Sykes, M. L., et al. (2015). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 58(21), 8450-8460.
- N.A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Brouwers, J., et al. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 100(5), 1879-88.
- Bulut, V. N., et al. (2010). A triazole derivative as a new acid-base indicator. Bulletin of the Chemical Society of Ethiopia, 24(3), 457-460.
- LibreTexts. (2025). 2.5: Preparing Solutions.
- National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
- Pragathi, G., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics, 1-15.
- Sykes, M. L., et al. (2015). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 58(21), 8450-8460.
- Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 73-98.
- Sigma-Aldrich. (n.d.). 1 2 4-triazole solubility.
- BenchChem Technical Support Team. (2025).
- Tian, J., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 61(17), 7804-7818.
- Tatar, E., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 17, 181-186.
- Early, J. G., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 6(45), 30421-30441.
- Weatherwax, A., et al. (2022). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 13(33), 9789-9795.
-
Stoykova, S., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][6][8][9]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules, 26(11), 3328.
- Michael, S., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Biomolecular Screening, 13(8), 745-755.
- Spallarossa, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2533.
- Kunapuli, P., et al. (2008). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Frontiers in Bioscience, 13, 2784-91.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Pragathi, G., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Biomolecular Structure and Dynamics, 1-15.
- Khusnutdinova, A. N., & Ward, V. (2022). Strategies for production of hydrophobic compounds. Current Opinion in Biotechnology, 75, 102681.
- Kumari, M., et al. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Scientific Reports, 12(1), 1332.
- BenchChem Technical Support Team. (2025).
- Yüksek, H., et al. (2023). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
- Abdulghani, S. M., Al-Rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 58-65.
Sources
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- 8. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
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Troubleshooting isomeric mixture formation in Einhorn-Brunner reaction
Technical Support Center: Einhorn-Brunner Reaction
Welcome to the technical support guide for the Einhorn-Brunner reaction. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to synthesize 1,2,4-triazoles and encounter challenges with the formation of isomeric mixtures. This guide provides in-depth, mechanism-based troubleshooting strategies and practical, step-by-step protocols to help you gain control over your reaction's regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two isomers in my Einhorn-Brunner reaction. Why is this happening?
A1: The formation of an isomeric mixture is an inherent challenge in the Einhorn-Brunner reaction when using an unsymmetrical diacylamine (imide). The root cause lies in the reaction mechanism itself. The reaction proceeds through a key intermediate formed after the initial condensation of the hydrazine with the imide. This intermediate has two distinct carbonyl groups, and the subsequent intramolecular cyclization—the step that forms the triazole ring—can proceed via two competing pathways.
The hydrazine's primary amine attacks one of the two carbonyl carbons of the protonated imide. When the imide is unsymmetrical (i.e., has two different acyl groups), this initial attack is not random. It preferentially targets the more electrophilic carbonyl carbon. The acyl group that is more electron-withdrawing, which corresponds to the stronger carboxylic acid, makes its adjacent carbonyl carbon a better target for nucleophilic attack.[1]
Following dehydration and a proton shift, a critical branching point is reached where a second nucleophilic attack occurs. This time, the secondary nitrogen of the hydrazine intermediate attacks one of the two available carbons to close the five-membered ring. The choice of which carbon is attacked determines which isomer is formed.
Below is a diagram illustrating this mechanistic divergence that leads to the two possible 1,2,4-triazole isomers.
Caption: Mechanistic fork leading to isomeric products.
Q2: How do the electronic properties of my imide's acyl groups affect the isomer ratio?
A2: The electronic properties of the two different acyl groups (R¹CO- and R²CO-) on the imide are the primary determinant of regioselectivity. [2] The reaction's outcome is dictated by the relative acid strengths of the carboxylic acids corresponding to these acyl groups.[3]
-
Rule of Thumb: The acyl group derived from the stronger carboxylic acid will preferentially direct the substitution pattern, ultimately residing at the 3-position of the 1,2,4-triazole ring.
-
Causality: A stronger parent acid implies that the corresponding acyl group is more electron-withdrawing. This increased electron-withdrawing character makes the carbonyl carbon it's attached to more electrophilic and, therefore, a more favorable site for the initial nucleophilic attack by the hydrazine.[1]
Practical Application: If you want to favor one isomer, you should design your unsymmetrical imide such that one acyl group is significantly more electron-withdrawing than the other. For example, using a trifluoroacetyl group alongside a benzoyl group will strongly favor the formation of the isomer where the trifluoromethyl group is at the 3-position.
| Acyl Group (R-CO) | Corresponding Acid (R-COOH) | pKa (approx. in H₂O) | Electrophilicity of Carbonyl | Expected Position in Triazole |
| Trifluoroacetyl | Trifluoroacetic Acid | 0.5 | Very High | 3-Position (Strongly Favored) |
| Formyl | Formic Acid | 3.75 | High | 3-Position |
| Benzoyl | Benzoic Acid | 4.2 | Moderate | Dependent on other group |
| Acetyl | Acetic Acid | 4.76 | Low | 5-Position |
Q3: Can I control the isomer ratio by changing the reaction conditions like temperature?
A3: Yes, manipulating reaction conditions, especially temperature, is a key strategy for controlling the isomer ratio by exploiting the principles of kinetic versus thermodynamic control. [4]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), the reaction is generally under kinetic control. This means the major product will be the one that is formed fastest.[5] The kinetic product arises from the reaction pathway with the lower activation energy.[6] In the Einhorn-Brunner reaction, this is often the pathway initiated by the hydrazine attacking the most sterically accessible or most electronically activated carbonyl group.
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., reflux), the reaction can become reversible, allowing equilibrium to be established.[5] Under these conditions, the major product will be the most thermodynamically stable isomer, even if it forms more slowly.[4] The thermodynamic product may be favored due to factors like reduced steric hindrance in the final ring structure or more favorable electronic delocalization.
If you observe that your isomer ratio changes significantly with temperature, it's a strong indicator that your system is susceptible to kinetic and thermodynamic control.
Caption: Workflow for temperature-based optimization.
Troubleshooting Protocols
Protocol 1: Systematic Study of Temperature Effects
This protocol is designed to determine if the regioselectivity of your Einhorn-Brunner reaction can be controlled by temperature.
Objective: To identify whether a kinetic or thermodynamic product can be preferentially formed.
Materials:
-
Your unsymmetrical imide (1.0 eq)
-
Your hydrazine derivative (1.1 eq)
-
Glacial Acetic Acid (or another suitable high-boiling solvent like toluene or xylene)
-
Three parallel reaction setups (e.g., round-bottom flasks with reflux condensers)
-
Standard workup and purification supplies
-
Analytical instrument for determining isomer ratio (e.g., ¹H NMR, LC-MS)
Procedure:
-
Setup: Prepare three identical reaction vessels, each charged with the imide (1.0 eq) and solvent.
-
Reaction Initiation:
-
Vessel 1 (Kinetic): Cool the vessel to 0 °C in an ice bath. Slowly add the hydrazine derivative. Maintain the temperature at 0 °C and monitor the reaction over 24 hours.
-
Vessel 2 (Intermediate): Place the vessel in a room temperature water bath. Add the hydrazine derivative and stir. Monitor the reaction over 12-18 hours.
-
Vessel 3 (Thermodynamic): Heat the vessel to reflux (e.g., ~118 °C for acetic acid).[1] Once at temperature, add the hydrazine derivative. Maintain reflux and monitor the reaction for 4-8 hours.[1]
-
-
Monitoring: For each reaction, take small aliquots at regular intervals (e.g., every 2 hours) and analyze by TLC or LC-MS to track the consumption of starting material and the formation of products.
-
Workup: Once each reaction is deemed complete (starting material consumed), cool the mixture to room temperature. Precipitate the crude product by pouring the mixture into ice-cold water.[1]
-
Isolation & Analysis: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the product. Prepare a sample for analysis (e.g., dissolve in DMSO-d₆ for NMR) and carefully integrate the characteristic signals for each isomer to determine the product ratio.
Interpreting the Results:
-
If Vessel 1 gives a high ratio of one isomer (e.g., >10:1), you have successfully isolated the kinetic product .
-
If Vessel 3 gives a high ratio of the other isomer, you have identified the thermodynamic product .
-
If the ratio does not change significantly across the temperatures, the selectivity in your system is likely governed purely by the strong electronic bias of the imide and is less sensitive to thermal conditions.
References
-
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.
-
Einhorn–Brunner reaction. Wikipedia.
-
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.
-
Thermodynamic and kinetic reaction control. Wikipedia.
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
Sources
Technical Support Center: Catalyst Selection for Regioselective Synthesis of 1,2,4-Triazoles
Welcome to the technical support center for the regioselective synthesis of 1,2,4-triazoles. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, challenges that researchers, scientists, and drug development professionals encounter. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your synthetic strategy.
Section 1: Troubleshooting Poor Regioselectivity
One of the most frequent challenges in 1,2,4-triazole synthesis is controlling which nitrogen atom participates in bond formation, leading to mixtures of isomers. This section addresses how to diagnose and solve these regioselectivity issues.
Q1: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I control the outcome?
A1: Catalyst choice is the most powerful tool for controlling this specific aspect of regioselectivity, particularly in [3+2] cycloaddition reactions involving isocyanides and diazonium salts. The metal's identity directly influences the electronic interactions of the intermediates, dictating the final isomeric ratio.
-
Mechanism Insight: The regioselectivity arises from the way the metal catalyst coordinates and activates the reactants. Silver(I) and Copper(II) catalysts exhibit different electronic properties and coordination geometries, leading to distinct transition states that favor one isomer over the other.
-
Troubleshooting & Optimization:
-
For 1,3-Disubstituted 1,2,4-Triazoles: Employ a Silver(I) catalyst, such as Ag₂O or AgOAc. Ag(I) catalysis has been shown to selectively produce 1,3-disubstituted isomers in high yields.[1][2]
-
For 1,5-Disubstituted 1,2,4-Triazoles: Switch to a Copper(II) catalyst, like Cu(OAc)₂ or CuCl₂.[1][2][3] Cu(II) catalysis favors the formation of the 1,5-disubstituted product.[4][5]
-
| Catalyst System | Predominant Isomer | Typical Yield | Reference |
| Ag(I) Catalysis | 1,3-disubstituted | High | [2][5] |
| Cu(II) Catalysis | 1,5-disubstituted | High | [2][4][5] |
Q2: I'm performing an N-arylation of an unsubstituted 1,2,4-triazole and getting a mixture of N1 and N4 isomers. How can I improve selectivity?
A2: This is a classic problem rooted in the similar nucleophilicity of the N1 and N4 positions. Achieving high regioselectivity often requires fine-tuning the reaction conditions, particularly the catalyst, ligands, and base.
-
Mechanism Insight: The N1 position is generally more sterically accessible, while the N4 position can be favored under certain conditions due to electronic effects or coordination with the catalyst. The choice of ligand is critical as it modulates the steric and electronic environment around the copper center, influencing which nitrogen atom can effectively couple with the aryl halide.[6]
-
Troubleshooting & Optimization:
-
Ligand Selection: For copper-catalyzed N-arylation, the use of specific N-ligands is often necessary to achieve high yields and selectivity.[6] While ligand-free systems using CuO nanoparticles have been reported, they may not solve regioselectivity issues in all cases.[7][8][9] Experiment with bidentate nitrogen ligands, which can effectively shield one of the reactive sites.
-
Solvent and Base: The solubility of the triazole salt, which is dependent on the solvent and base combination, can significantly impact the reaction.[6] Aprotic polar solvents like DMF are often effective.[6] Strong, non-nucleophilic bases like Cs₂CO₃ are commonly used to deprotonate the triazole.
-
Steric Hindrance: If your substrate allows, introducing a bulky protecting group at a position adjacent to one of the nitrogens can sterically direct the arylation to the more accessible nitrogen.
-
Q3: My main side product is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?
A3: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when using acylhydrazines as starting materials.[3]
-
Mechanism Insight: Acylhydrazines can undergo an intramolecular cyclization via dehydration, especially under acidic or high-temperature conditions. This pathway directly competes with the desired intermolecular reaction needed to form the 1,2,4-triazole ring.
-
Troubleshooting & Optimization:
-
Control Temperature: Avoid excessively high temperatures, which can promote the dehydration pathway. Traditional Pellizzari reactions often require temperatures exceeding 250°C, leading to product decomposition and side reactions.[3]
-
Microwave Irradiation: Consider using microwave irradiation. This technique provides rapid and uniform heating, often reducing reaction times from hours to minutes and increasing the yield of the desired triazole by minimizing the time for side reactions to occur.[3]
-
pH Control: Ensure the reaction is not overly acidic, as this can catalyze the cyclization to the oxadiazole. Use a suitable base to neutralize any acidic byproducts.
-
Section 2: Overcoming Low Yield and Reaction Failure
A low yield or a complete lack of product can be disheartening. This section provides a systematic approach to diagnosing and resolving these issues based on the chosen catalytic system.
Q1: My copper-catalyzed synthesis of a 3,5-disubstituted-1,2,4-triazole from nitriles and hydroxylamine is giving a low yield. What are the common pitfalls?
A1: This one-pot method is efficient but sensitive to several parameters.[10][11] The reaction proceeds through an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent cyclization.[10]
-
Catalyst Activity: Ensure you are using an active and appropriate copper salt. Copper(II) acetate (Cu(OAc)₂) is an inexpensive and commonly used catalyst for this transformation.[2][10]
-
Reaction Conditions: The reaction typically requires elevated temperatures. If the temperature is too low, the rate of reaction will be slow. Conversely, excessively high temperatures can lead to decomposition.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. The sequential nature of the reaction means that the relative amounts of the two different nitriles (if making an unsymmetrically substituted triazole) and hydroxylamine are critical.
-
Atmosphere: While some copper-catalyzed reactions can be run in air, others benefit from an inert atmosphere to prevent oxidation of the catalyst or sensitive intermediates.[4][12] Check the specific requirements for your reaction.
Q2: My ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is sluggish. How can I improve it?
A2: Ruthenium-catalyzed cycloadditions are powerful for synthesizing 1,5-disubstituted 1,2,3-triazoles (a related but distinct class often encountered alongside 1,2,4-triazoles) and fully substituted triazoles from internal alkynes.[13] However, catalyst activity can be a major hurdle.
-
Mechanism Insight: Unlike copper-catalyzed reactions, RuAAC proceeds via oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination.[13] The catalyst's ligand environment is crucial for its stability and reactivity.
-
Troubleshooting & Optimization:
-
Catalyst Choice: The choice of ruthenium catalyst is critical. Complexes like CpRuCl(PPh₃)₂ and CpRuCl(COD) are highly effective.[13][14] For reactions with troublesome aryl azides, the tetramer [Cp*RuCl]₄ in DMF has been shown to be a more active catalytic system.[15]
-
Inert Atmosphere: RuAAC reactions are often sensitive to atmospheric oxygen and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[16]
-
Temperature: While some reactive catalysts like CpRuCl(COD) can work at room temperature, others like CpRuCl(PPh₃)₂ may require heating (e.g., 60-80 °C) to achieve a reasonable reaction rate.[14][16]
-
Solvent: The choice of solvent can influence catalyst activity. Benzene, THF, and DMF are commonly used.[14][15]
-
Q3: I'm attempting a metal-free synthesis, but the yield is poor. What factors are critical?
A3: Metal-free routes are attractive for avoiding metal contamination, especially in pharmaceutical applications.[17] However, they often require precise control of reaction conditions.
-
Reaction Type: Many metal-free methods involve cascade reactions or the use of specific reagents like iodine to promote oxidative cyclization.[2][4] For example, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines can be achieved using iodine as a catalyst.[4]
-
Reagent Purity: Without a metal catalyst to drive the reaction, the purity of the starting materials is paramount. Impurities can interfere with the delicate sequence of bond-forming events.
-
Optimizing Conditions: Carefully screen reaction parameters such as temperature, concentration, and the choice of oxidant (if applicable). Some metal-free reactions are promoted by weak organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).[18]
Section 3: Experimental Protocols & Workflows
This section provides detailed, actionable protocols and a logical workflow for catalyst selection.
Catalyst Selection Workflow
The choice of catalyst is fundamental to achieving the desired regioselectivity. Use the following decision tree to guide your selection process.
Caption: Catalyst selection decision tree for 1,2,4-triazole synthesis.
Protocol 1: General Procedure for Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
This protocol is adapted from established methods for synthesizing 1,2,4-triazoles from nitriles and hydroxylamine.[10][11]
Materials:
-
Nitrile 1 (1.0 mmol)
-
Nitrile 2 (1.2 mmol, if different from Nitrile 1)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO, 3 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add Nitrile 1, hydroxylamine hydrochloride, Cu(OAc)₂, and the base.
-
Add the solvent (DMSO) and seal the vial.
-
Heat the reaction mixture to 120 °C and stir for 12 hours. This step facilitates the formation of the amidoxime intermediate.
-
Cool the reaction mixture to room temperature. Add Nitrile 2 to the vial.
-
Reseal the vial and heat the mixture to 120 °C for an additional 24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.
Protocol 2: Troubleshooting Guide for Ruthenium-Catalyzed [3+2] Cycloaddition
This guide focuses on the synthesis of 1,5-disubstituted 1,2,3-triazoles, a common application of Ruthenium catalysis in triazole chemistry.[13][15]
Issue: Low or no conversion of starting materials.
Troubleshooting Steps:
-
Verify Inert Atmosphere:
-
Action: Ensure your reaction setup is free of oxygen. Use Schlenk techniques or a glovebox. Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
-
Rationale: Ruthenium catalysts, particularly Cp*RuCl(COD), are sensitive to oxygen and can be readily deactivated.[16]
-
-
Check Catalyst and Ligand Integrity:
-
Action: Use a fresh, reliable source of the Ruthenium catalyst. If using a catalyst like Cp*RuCl(PPh₃)₂, ensure the phosphine ligand has not oxidized.
-
Rationale: The catalyst's performance is highly dependent on its structure and oxidation state. Degradation will lead to poor activity.
-
-
Optimize Temperature and Time:
-
Action: If using CpRuCl(PPh₃)₂, increase the temperature to 60-80 °C. If using the more active CpRuCl(COD) or [Cp*RuCl]₄, the reaction should proceed at room temperature, but may require longer reaction times (up to 24h).
-
Rationale: Different Ru catalysts have different activation energies. Less reactive catalysts require thermal energy to facilitate the catalytic cycle.[14]
-
-
Change the Catalytic System:
-
Action: If you are using an aryl azide, especially one with electron-withdrawing groups, and experiencing low yields with CpRuCl(PPh₃)₂, switch to the [CpRuCl]₄ tetramer in DMF.
-
Rationale: Aryl azides are known to be challenging substrates in RuAAC. The [Cp*RuCl]₄ system has been specifically developed to overcome this limitation and is significantly more effective for these substrates.[15]
-
References
- BenchChem. (2025). Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives. BenchChem.
- Synlett. (2013). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Synlett, 24, 125–129.
- ResearchGate. (n.d.). Proposed mechanism for N-arylation of triazole catalysed by CuO. ResearchGate.
- Organic Chemistry International. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International.
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis. BenchChem.
- Tian, et al. (2020). Synthesis of 1,2,4-triazole by decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. Frontiers in Chemistry.
- Liu, J.-Q., et al. (2018). Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts. Organic Letters, 20, 6930-6933.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- ResearchGate. (n.d.). ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ResearchGate.
- Journal of Chemical Research. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of Chemical Research.
- UMI. (n.d.). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. UMI.
- Liu, et al. (2018). A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole. Frontiers in Chemistry.
- SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace.
- Thomas, J., et al. (2014). A Metal-Free Three-Component Reaction for the Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Angewandte Chemie International Edition, 53(32), 8563-8567.
- Fokin, V. V., Jia, G., et al. (2005). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(46), 15982-15983.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
- Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 7(15), 3239-3242.
- National Institutes of Health. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health.
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- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
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- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Synthesis of 4-Amino-1,2,4-triazole-3-thiol
Welcome to the technical support resource for the synthesis of 4-amino-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.
Synthesis Overview & Core Mechanism
The most prevalent and direct method for synthesizing 4-amino-1,2,4-triazole-3-thiol (unsubstituted at the 5-position) involves the cyclization of thiocarbohydrazide with formic acid.[1][2] The reaction proceeds by initial acylation of the thiocarbohydrazide by formic acid, followed by an intramolecular cyclodehydration to form the triazole ring.
The overall reaction is as follows:
This process, while straightforward in principle, is sensitive to reaction conditions which can lead to the formation of undesired side products and purification challenges.
Troubleshooting Common Synthesis Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Problem Area: Low Reaction Yield
Q1: My final yield of 4-amino-1,2,4-triazole-3-thiol is consistently below 50%. What are the primary causes and how can I optimize the reaction?
A1: Persistently low yields are typically traced back to one of three areas: reaction conditions, reagent quality, or competing side reactions.
-
Suboptimal Thermal Conditions: The cyclodehydration step requires sufficient thermal energy. However, excessive heat can lead to the decomposition of thiocarbohydrazide. A common procedure involves heating the neat mixture of thiocarbohydrazide and formic acid in an oil bath at 160–170°C for 2-3 hours.[2] If the temperature is too low, the reaction will be incomplete. If it's too high or heated for too long, decomposition occurs, often indicated by significant darkening of the reaction mixture.
-
Recommendation: Use a calibrated thermometer and a well-stirred oil bath. We recommend a temperature ramp-up study, starting from 140°C and increasing in 10°C increments in small-scale trials to find the optimal temperature for your specific setup.
-
-
Reagent Stoichiometry and Purity: While a 1:1 molar ratio is theoretically required, using a slight excess of formic acid can help drive the initial acylation step. However, a large excess can complicate workup. The purity of the thiocarbohydrazide is critical; it can degrade upon storage, especially if exposed to moisture.
-
Recommendation: Use a fresh or properly stored bottle of thiocarbohydrazide. Consider using a slight excess (1.1 to 1.2 equivalents) of formic acid.
-
-
Incomplete Reaction: Insufficient reaction time will leave a significant amount of the acylthiocarbohydrazide intermediate in the crude product.
-
Recommendation: Monitor the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and methanol. The starting material and product have very different polarities.
-
Problem Area: Product Purity and Side Reactions
Q2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities. What is the most likely side product and how is it formed?
A2: The most common impurity is the isomeric 1,3,4-thiadiazole derivative, specifically 2-amino-5-hydrazino-1,3,4-thiadiazole . This arises from an alternative cyclization pathway of the same acylthiocarbohydrazide intermediate. The pathway is particularly favored under certain conditions, such as those employing strong dehydrating agents like polyphosphate ester (PPE), but can also occur thermally.[3]
The key difference lies in which nitrogen atom of the hydrazine moiety attacks the acyl carbon during the cyclization step.
Q3: How can I spectroscopically distinguish the desired 4-amino-1,2,4-triazole-3-thiol from the 1,3,4-thiadiazole side product?
A3: Spectroscopic analysis is definitive for distinguishing these isomers.
| Feature | 4-Amino-1,2,4-triazole-3-thiol (Desired Product) | 1,3,4-Thiadiazole Impurity |
| ¹H NMR (DMSO-d₆) | -NH₂ Signal: A characteristic broad singlet around 5.20-5.80 ppm .[4] -SH/NH Signal: A broad singlet for the thione/thiol proton between 11.5-13.7 ppm .[1][4] | -NH₂ Signal: Will show a signal for its amino group. -NHNH₂ Signal: Will show distinct signals for the hydrazino group protons. The key is the absence of the highly deshielded triazole N-H proton. |
| IR (KBr) | -NH₂ Stretch: Two distinct N-H stretching bands around 3335 and 3280 cm⁻¹ .[4] -SH Stretch: A weak but observable S-H stretch around 2570 cm⁻¹ , confirming the presence of the thiol tautomer.[4] | -NH₂ Stretch: Will also show N-H stretches. Key Difference: Lacks the characteristic weak S-H band and may show different C=N stretching frequencies in the fingerprint region. |
Problem Area: Purification
Q4: My crude product is an oily or discolored solid that is difficult to handle. What is the recommended purification protocol?
A4: The crude product from this fusion reaction is often a solidified mass that requires purification.
-
Initial Workup: After cooling, the fused mass should be triturated (crushed and washed) with hot water. This helps to break up the solid and remove any remaining formic acid and some water-soluble impurities.
-
Recrystallization: The most effective purification method is recrystallization from ethanol.[4][5] The crude, water-washed solid should be dissolved in a minimum amount of boiling ethanol. If the solution is highly colored, a small amount of activated charcoal can be added and the solution hot-filtered. Upon cooling, the desired product should crystallize as a white or off-white solid.
-
Filtration and Drying: The recrystallized solid should be filtered, washed with a small amount of cold ethanol, and dried thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q: Does the product exist as the thiol or thione tautomer?
A: The compound exhibits thiol-thione tautomerism. Spectroscopic evidence from numerous studies confirms that the thione form is predominant in the solid state and in polar solvents like DMSO.[1][6] This is evidenced by the characteristic N-H proton signal in ¹H NMR spectra between 13-14 ppm and the presence of C=S absorption bands in IR spectra.[1][6] However, the thiol form is present in equilibrium, as shown by the weak S-H stretch in the IR spectrum.[4]
Q: Are there safer or more efficient alternative synthetic routes?
A: Yes, several other methods have been reported. A widely used alternative involves the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol.[5][7] This route often provides higher purity and yield but involves more steps. Another method starts from 5-substituted-2-mercapto-1,3,4-oxadiazoles and converts them to the triazole using hydrazine hydrate.[4]
Q: What are the critical safety precautions for this synthesis?
A: Both thiocarbohydrazide and hydrazine hydrate (a common reagent in alternative syntheses) are hazardous.
-
Thiocarbohydrazide: This compound is toxic.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust.
-
Hydrazine Hydrate: This is corrosive and a suspected carcinogen. All operations should be conducted within a fume hood.
-
Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis via the fusion method.
Synthesis of 4-Amino-1,2,4-triazole-3-thiol
-
Reagent Preparation: In a 100 mL round-bottom flask, place thiocarbohydrazide (10.6 g, 0.1 mol).
-
Reaction Setup: Add 98% formic acid (5.5 g, 4.6 mL, 0.12 mol) to the flask. Equip the flask with a condenser.
-
Heating: Place the flask in a pre-heated oil bath at 160-170°C. Heat the mixture with stirring for 2 hours. The mixture will melt and then gradually solidify as the reaction proceeds.[2]
-
Cooling & Workup: Remove the flask from the oil bath and allow it to cool to room temperature. The product will be a solid mass. Add 50 mL of hot deionized water and carefully break up the solid with a spatula.
-
Isolation of Crude Product: Filter the resulting suspension while warm. Wash the collected solid with an additional 20 mL of hot water, followed by 20 mL of cold water.
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add ethanol (~100-120 mL) and heat the mixture to boiling on a hot plate until the solid completely dissolves.
-
Purification: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Final Product Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C.
Expected Yield: 65-75%. Melting Point: ~204°C.[4]
References
-
International Journal of Creative Research Thoughts (IJCRT). (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. [Link]
-
Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy. [Link]
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules. [Link]
-
Volochnyuk, D., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. [Link]
-
Shvets, N., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. SCIENTIA PHARMACEUTICA. [Link]
-
Zhang, H., et al. (2016). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research. [Link]
- Google Patents. (2003).
-
Tozkoparan, B., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate. (2012). (PDF) Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
Wikipedia. (n.d.). Thiocarbohydrazide. [Link]
-
Al-Azawi, F. I. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
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Technical Support Center: Enhancing the Stability of 3-Mercapto-1,2,4-Triazole Compounds
Welcome to the technical support center for 3-mercapto-1,2,4-triazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the stability of these versatile compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to the Stability Challenges of 3-Mercapto-1,2,4-triazole
3-Mercapto-1,2,4-triazole is a crucial heterocyclic scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a reactive mercapto (thiol) group, however, makes this compound and its analogs susceptible to degradation, primarily through oxidation. The most common degradation pathway is the formation of a disulfide bridge, leading to 3,3'-dithiobis(1H-1,2,4-triazole). This dimerization can significantly alter the compound's biological activity and physicochemical properties, leading to inconsistent and unreliable experimental results.
This guide will walk you through the common stability issues and provide actionable strategies to mitigate them, ensuring the integrity of your compounds and the reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Preventing Degradation
Question 1: My stock solution of 3-mercapto-1,2,4-triazole is showing a loss of potency over time. What is the likely cause and how can I prevent this?
Answer: The most probable cause for the loss of potency is the oxidation of the thiol group to a disulfide. This is a common issue with thiol-containing compounds.[2]
Causality: The thiol group (-SH) is susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or under basic pH conditions. This leads to the formation of a disulfide bond (-S-S-) between two molecules of the triazole, as illustrated below.
Caption: Oxidative degradation of 3-mercapto-1,2,4-triazole.
Troubleshooting and Prevention:
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended. For solutions, prefer storing at -20°C or lower.[3]
-
Solvent Choice: Use deoxygenated solvents for preparing stock solutions. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes before use.
-
pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) for your solutions, as basic conditions can promote the formation of the more reactive thiolate anion, which is more susceptible to oxidation.[4]
-
Use of Antioxidants/Reducing Agents: For assays where it won't interfere, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the buffer to maintain the thiol in its reduced state.[2][4] Note that DTT has a limited half-life in aqueous solutions and should be freshly prepared.[2]
-
Inert Atmosphere: When handling the compound for extended periods, especially in solution, work under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).
Question 2: I am observing an unexpected peak in my HPLC analysis of a 3-mercapto-1,2,4-triazole derivative. Could this be a degradation product? How can I confirm this?
Answer: Yes, an unexpected peak, particularly one with a different retention time, is often indicative of degradation. The most common degradation product is the corresponding disulfide dimer.
Confirmation and Analysis:
-
HPLC Method: A validated stability-indicating HPLC method is crucial.[5][6] This is a method that can separate the parent compound from its degradation products. A typical reversed-phase HPLC method can be used.
| Parameter | Condition |
| Column | C18 (e.g., Newcrom R1 or equivalent) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid or Formic Acid |
| Detector | UV (monitor at an appropriate wavelength) |
| MS-compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid |
| Data derived from multiple sources.[7] |
-
Forced Degradation Studies: To confirm the identity of the degradation peak, you can perform forced degradation studies. Expose a sample of your compound to oxidative stress (e.g., by adding a small amount of hydrogen peroxide) and analyze it by HPLC. The peak that increases in intensity should correspond to the disulfide dimer.
-
Mass Spectrometry (MS): The most definitive way to identify the unknown peak is by using LC-MS. The disulfide dimer will have a molecular weight that is twice the molecular weight of the parent compound minus two.
-
Disulfide Reduction: Treat your sample with a reducing agent like tributylphosphine (TBP) and re-analyze by HPLC.[8] The peak corresponding to the disulfide should decrease or disappear, while the peak for the parent thiol should increase.
Caption: Workflow for identifying degradation products.
Section 2: Strategies for Enhancing Stability through Derivatization
Question 3: I need to improve the stability of my 3-mercapto-1,2,4-triazole compound for in vivo studies. What are the most effective derivatization strategies?
Answer: Derivatizing the reactive thiol group is a highly effective strategy to enhance stability. The two most common and effective approaches are S-alkylation and the formation of Schiff bases.
1. S-Alkylation:
-
Causality: By replacing the acidic proton of the thiol group with an alkyl group, you form a stable thioether linkage. This prevents the formation of the reactive thiolate anion and subsequent oxidation to a disulfide. S-alkylated derivatives are generally more stable and can exhibit modified biological activities.[9][10]
-
Experimental Protocol for S-Alkylation:
-
Deprotonation: Dissolve the 3-mercapto-1,2,4-triazole derivative (1 equivalent) in a suitable solvent like ethanol. Add a base such as potassium hydroxide (1.2 equivalents) and heat the mixture until a clear solution is obtained.[9] This generates the thiolate anion in situ.
-
Alkylation: To the cooled solution, add the desired alkylating agent (e.g., an alkyl halide) (1.2 equivalents) dissolved in ethanol.
-
Reaction: Reflux the reaction mixture for 1-2 hours.
-
Isolation: After cooling, the precipitated S-alkylated product can be filtered, washed with deionized water, and dried.[9]
-
2. Schiff Base Formation:
-
Causality: If your 3-mercapto-1,2,4-triazole has an amino group (e.g., 4-amino-3-mercapto-1,2,4-triazole), you can react it with an aldehyde or ketone to form a Schiff base (an imine). This derivatization can improve stability and often enhances biological activity.[11][12]
-
Experimental Protocol for Schiff Base Formation:
-
Dissolution: Dissolve the 4-amino-3-mercapto-1,2,4-triazole derivative (0.01 mole) in a minimal amount of hot ethanol.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (0.01 mole) dissolved in hot ethanol.
-
Catalysis and Reaction: Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours (e.g., 10 hours).
-
Isolation: Allow the solution to cool, and the precipitated Schiff base can be collected by filtration, washed, and recrystallized from ethanol.[12]
-
3. Metal Complexation:
-
Causality: 3-Mercapto-1,2,4-triazole and its derivatives are excellent ligands for metal ions, coordinating through the sulfur and/or nitrogen atoms.[13] The formation of a metal complex can stabilize the thiol group by involving it in coordination, thereby preventing its oxidation.
-
Experimental Protocol for Metal Complex Formation:
-
Preparation of Solutions: Dissolve a metal salt (e.g., acetates of Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) in a solvent mixture like chloroform and ethanol. In a separate flask, dissolve the 3-mercapto-1,2,4-triazole ligand.
-
Reaction: Add the metal salt solution to the ligand solution. A base like diisopropylethylamine can be added to facilitate deprotonation of the thiol.
-
Reflux and Isolation: Heat the mixture under reflux for a few hours. The resulting solid complex can be collected by filtration, washed with cold water and ethanol, and dried.
-
Caption: Derivatization strategies to improve stability.
Section 3: Best Practices in Experimental Design
Question 4: I am designing a high-throughput screening (HTS) assay with a 3-mercapto-1,2,4-triazole derivative. What special precautions should I take?
Answer: Thiol-containing compounds can be problematic in HTS assays due to their reactivity, which can lead to false positives.
Best Practices for HTS:
-
Inclusion of Reducing Agents: As a standard practice, include a thiol-scavenging reagent like DTT (1-5 mM) in your assay buffer.[2] This will help maintain the integrity of your compound and can also identify compounds that are reactive toward thiols.
-
Control Experiments: Run control experiments to assess the stability of your compound in the assay buffer over the duration of the experiment.
-
Thiol-Reactive Compound Counter-Screen: It is advisable to test your compound in the presence and absence of DTT. A significant change in activity with the addition of DTT should raise concerns about the compound being a thiol-reactive species.[2]
-
Freshly Prepared Solutions: Always use freshly prepared solutions of your 3-mercapto-1,2,4-triazole derivative for your assays to minimize the impact of degradation.
Question 5: What are the key considerations for choosing a solvent for my experiments involving 3-mercapto-1,2,4-triazole?
Answer: Solvent choice can significantly impact the stability of your compound.
Solvent Considerations:
| Solvent Type | Considerations | Recommendations |
| Protic Solvents (e.g., water, ethanol) | Can participate in hydrogen bonding and may facilitate proton transfer, potentially influencing the thiol-thione tautomerism.[14] | Soluble in hot water and ethanol.[1][15] Use deoxygenated protic solvents when possible. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Good for dissolving the compound but can also contain water and peroxides (from degradation) that can promote oxidation. | Use high-purity, anhydrous grades of these solvents. Store over molecular sieves to keep them dry. |
| Aprotic Nonpolar Solvents (e.g., hexane, toluene) | Generally poor solvents for the parent compound due to its polarity. | Less likely to promote oxidation but solubility is a major limitation. |
References
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for 3,3'-Dithiobis(1H-1,2,4-triazole)
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
- Bercean, V. N., et al. (2010). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Revista de Chimie, 61(9), 833-836.
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
- Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT calculations. Journal of Molecular Structure, 1222, 128892.
- Gabryszewski, M. (2003). Silver(I) Complexes of 1H-1,2,4-Triazole-3-thiol, 3-Amino-5-mercapto-1,2,4-triazole, and 3-Amino-5-methylthio-1,2,4-triazole. ChemInform, 34(33).
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for 3-Mercapto-1,2,4-triazole in Life Science Research. BenchChem.
- Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
- Kumar, A., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Journal of the Iranian Chemical Society, 18(12), 3297-3315.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 634-645.
- SiliCycle. (2021, December 8).
- Krings, B., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- Giles, G. I., & Jacob, C. (2002). Reactive sulfur species: an emerging concept in cellular damage and signaling.
- Bajaj, S., et al. (2003). Stability indicating studies by using different analytical techniques. International Journal of Scientific Development and Research, 1(5), 1-10.
- Reiser, O., et al. (2006). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions, (21), 2663-2671.
- Fisher Scientific. 3-Mercapto-1,2,4-triazole, 98%.
- Bercean, V. N., et al. (2019). S-Alkylated 1,2,4-Triazoles Derivatives.
- Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144.
- Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1422.
- Al-Hamdani, A. A., et al. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 18(8), 105193.
- Iannone, M., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(15), 5809.
- BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to 3-mercapto-4-n-butyl-1,2,4-triazole. BenchChem.
- PubChem. 3-Mercapto-1,2,4-triazole.
- Rouabhi, R. (2010).
- Kumar, S., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(3), 100652.
- Kumar, G. V., et al. (2022). Synthesis of Novel 3-Mercapto 1,2,4- Triazole Derived Mannich Basses and their Biological Activities. International Journal of Research and Pharmaceutical Sciences, 13(2), 1234-1240.
- Tokyo Chemical Industry Co., Ltd. 3-Mercapto-1,2,4-triazole.
- Chen, J., et al. (2023). Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China. Frontiers in Environmental Science, 11, 1189654.
- Wnorowski, A., et al. (2023). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation.
- Chen, J., et al. (2023). Seasonal co-pollution characteristics of parent-PAHs and alkylated-PAHs in karst mining area soil of Guizhou, Southwest China. Frontiers in Environmental Science, 11, 1189654.
- Burgess, E. R., et al. (2021). Divergent Transport Dynamics of Alkylated versus Unsubstituted Polycyclic Aromatic Hydrocarbons at the Air–Water and Sediment-Water Interfaces at a Legacy Creosote Site. Environmental Science & Technology, 55(15), 10446-10456.
- Wang, Z., et al. (2016). Polycyclic aromatic hydrocarbons (PAHs) and alkylated PAHs in the coastal seawater, surface sediment and oyster from Dalian, Northeast China. Ecotoxicology and Environmental Safety, 128, 149-157.
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Technical Support Center: Optimization of HPLC-MS/MS for Triazole Metabolite Detection in Soil
Welcome to the technical support center for the analysis of triazole metabolites in soil using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What makes the analysis of triazole metabolites in soil challenging?
A1: The primary challenges stem from the physicochemical properties of triazole metabolites and the complexity of the soil matrix. Triazole metabolites, such as 1,2,4-triazole (TRZ), triazole alanine (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA), are highly polar and have low molecular weights.[1][2][3] This polarity makes them difficult to retain on traditional reversed-phase HPLC columns, leading to poor chromatographic separation from matrix interferences.[4][5] Furthermore, soil is a complex matrix containing a wide variety of organic and inorganic components that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[6][7]
Q2: What is the recommended sample preparation technique for triazole metabolites in soil?
A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting triazole metabolites from soil.[8][9][10] This method typically involves an extraction with acetonitrile, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[8] The choice of d-SPE sorbents, such as primary secondary amine (PSA) and C18, is crucial for removing matrix components like organic acids, pigments, and lipids that can interfere with the analysis.[8]
Q3: Which type of HPLC column is best suited for separating polar triazole metabolites?
A3: Due to their high polarity, retaining and separating triazole metabolites on standard C18 columns can be challenging.[4][5] Specialized columns are often required. Porous graphitic carbon (PGC) columns, such as the Hypercarb™, are a popular choice as they provide good retention for polar compounds.[4][9] Other options include mixed-mode columns that combine reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) characteristics.[5][11][12] These columns offer enhanced retention and selectivity for polar analytes.[5][11]
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, particularly ion suppression, are a significant concern in LC-MS/MS analysis of soil extracts.[13][14][15] Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: A thorough cleanup step during sample preparation is the first line of defense.[6]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes of interest from co-eluting matrix components is crucial.[15]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[16]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[17][18]
-
Internal Standards: The use of isotopically labeled internal standards is a highly effective way to correct for matrix effects and variations in instrument response.[14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your HPLC-MS/MS analysis of triazole metabolites in soil.
Section 1: Sample Extraction and Cleanup
Problem: Low and inconsistent recoveries of triazole metabolites.
-
Potential Cause 1: Inefficient Extraction from the Soil Matrix. Triazole metabolites can bind to active sites in the soil, especially in soils with high organic matter or clay content.
-
Solution:
-
Ensure adequate homogenization: Thoroughly mix the soil sample to ensure uniformity.
-
Optimize the extraction solvent: While acetonitrile is commonly used, you can experiment with adding a small percentage of water (e.g., 1-5%) to the acetonitrile to improve the extraction of highly polar metabolites.
-
Increase extraction time/intensity: Try increasing the vortexing or shaking time during the extraction step to ensure complete partitioning of the analytes from the soil particles.
-
Consider a pre-wetting step: For dry soil samples, adding a small amount of water and allowing it to equilibrate before adding the extraction solvent can improve extraction efficiency.[10]
-
-
-
Potential Cause 2: Inappropriate d-SPE Cleanup Sorbents. The choice of d-SPE sorbents is critical. Using the wrong sorbent or an incorrect amount can lead to the loss of analytes or insufficient removal of interferences.
-
Solution:
-
Verify sorbent selection: For triazole metabolite analysis, a combination of PSA and C18 is generally effective.[8] PSA removes acidic interferences, while C18 removes non-polar interferences.
-
Optimize sorbent amount: The amount of d-SPE sorbent should be proportional to the amount of matrix. For highly complex soil matrices, you may need to increase the amount of sorbent. However, excessive amounts can lead to analyte loss. Perform a small optimization experiment with varying amounts of sorbents to find the best balance.
-
Evaluate different sorbents: If recoveries are still low, consider other sorbents like graphitized carbon black (GCB) for pigment removal, but be aware that it can also retain some planar analytes.
-
-
-
Potential Cause 3: Analyte Degradation. Triazole metabolites can be susceptible to degradation under certain pH conditions.
-
Solution:
-
Control pH: The use of buffered QuEChERS extraction salts (e.g., containing citrate or acetate buffers) can help maintain a stable pH during extraction and prevent the degradation of pH-sensitive analytes.[10]
-
-
Section 2: Chromatographic Separation
Problem: Poor peak shape (tailing or fronting) for triazole metabolites.
-
Potential Cause 1: Secondary Interactions with the Column. Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in the triazole ring, leading to peak tailing.
-
Solution:
-
Use a suitable column: As mentioned in the FAQs, specialized columns like PGC or mixed-mode columns are recommended.[4][5][9][11]
-
Optimize mobile phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and reduce secondary interactions. For basic triazole metabolites, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often beneficial.[19]
-
Mobile phase additives: The addition of a small amount of an amine modifier to the mobile phase can help to block active sites on the column and improve peak shape.
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak fronting.[19][20]
-
Potential Cause 3: Extra-column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.
-
Solution:
-
Use appropriate tubing: Ensure that the tubing connecting the components of your HPLC system has a small internal diameter and is as short as possible.
-
Check fittings: Make sure all fittings are properly tightened to avoid dead volume.
-
-
Problem: Insufficient retention of early-eluting triazole metabolites.
-
Potential Cause: Inappropriate Mobile Phase Composition or Gradient. The high polarity of some triazole metabolites makes them challenging to retain on reversed-phase columns.
-
Solution:
-
Modify the initial mobile phase: Start with a highly aqueous mobile phase (e.g., 95-98% water) to maximize the retention of polar analytes.[21]
-
Use a shallower gradient: A slow, shallow gradient at the beginning of the run can improve the separation of early-eluting peaks.[21]
-
Consider HILIC: For extremely polar metabolites, switching to a HILIC column and mobile phase (high organic content) may be necessary to achieve adequate retention.[5][11]
-
-
Section 3: Mass Spectrometry Detection
Problem: Significant ion suppression and poor sensitivity.
-
Potential Cause 1: Co-eluting Matrix Components. Endogenous compounds from the soil matrix that elute at the same time as the analytes can compete for ionization in the ESI source, leading to a decrease in the analyte signal.[14][15][16]
-
Solution:
-
Improve chromatographic separation: Further optimize the HPLC method to separate the analytes from the region of the chromatogram where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.[22]
-
Enhance sample cleanup: Re-evaluate the d-SPE cleanup step. You may need to use a different combination or a larger amount of sorbents.
-
Differential Mobility Spectrometry (DMS): Technologies like SelexION® can provide an additional dimension of separation based on ion mobility, which can effectively separate analytes from co-eluting interferences and reduce background noise.[1][2]
-
-
-
Potential Cause 2: Suboptimal MS/MS Parameters. Incorrect precursor/product ion selection or collision energy can result in poor sensitivity.
-
Solution:
-
Optimize MRM transitions: Infuse a standard solution of each triazole metabolite into the mass spectrometer to determine the most abundant and specific precursor and product ions.
-
Optimize collision energy: For each MRM transition, perform a collision energy optimization to find the value that yields the highest product ion intensity.[23]
-
Optimize source parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization efficiency of the triazole metabolites.[2]
-
-
Problem: Inconsistent instrument response and poor reproducibility.
-
Potential Cause 1: Matrix Fouling of the Ion Source. Over time, non-volatile matrix components can build up on the ion source components, leading to a decrease in sensitivity and erratic performance.
-
Solution:
-
Regular source cleaning: Implement a regular maintenance schedule for cleaning the ion source, including the capillary, skimmer, and other ion optics.
-
Use a divert valve: Program a divert valve to direct the flow from the HPLC to waste during the early and late parts of the chromatogram when highly retained, non-volatile matrix components may be eluting.
-
-
-
Potential Cause 2: Mobile Phase Inconsistency. Variations in the preparation of the mobile phase can lead to shifts in retention time and changes in ionization efficiency.[19][20]
-
Solution:
-
Use high-purity solvents and additives: Always use HPLC or LC-MS grade solvents and reagents.[20]
-
Precise preparation: Prepare mobile phases carefully and consistently. Use a pH meter to ensure accurate pH adjustment of buffered mobile phases.
-
Degas mobile phases: Thoroughly degas the mobile phases before use to prevent the formation of bubbles in the system.
-
-
Experimental Protocols and Data
Protocol 1: Modified QuEChERS Extraction for Triazole Metabolites in Soil[8]
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the soil sample.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Table 1: Example HPLC Gradient Program for Triazole Metabolite Separation
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 98 | 2 |
| 15.0 | 98 | 2 |
Note: This is an example program and should be optimized for your specific column and analytes.
Table 2: Example MRM Transitions and Collision Energies for Selected Triazole Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2,4-Triazole (TRZ) | 70.1 | 43.1 | 15 |
| Triazole Alanine (TAL) | 157.1 | 70.1 | 20 |
| Triazole Acetic Acid (TAA) | 128.1 | 84.1 | 18 |
Note: These values are illustrative and should be optimized on your specific instrument.[1]
Visualizations
Workflow for Triazole Metabolite Analysis in Soil
Caption: Overall workflow from soil sample preparation to data analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
References
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved January 12, 2026, from [Link]
-
Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. (n.d.). DaSP. Retrieved January 12, 2026, from [Link]
-
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Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Refinement of antimicrobial testing protocols for triazole derivatives
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven guidance on the refinement of antimicrobial testing protocols for triazole derivatives. This is not just a list of steps; it's a consolidation of expertise aimed at empowering your research with accuracy and reproducibility.
Technical Support Center: Triazole Derivatives
This guide is structured to anticipate the challenges you may face, providing clear, actionable solutions grounded in established scientific principles. We will navigate from common queries to complex troubleshooting scenarios, ensuring every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common questions encountered when performing antifungal susceptibility testing (AST) for triazole derivatives.
Q1: Which standardized method should I follow for triazole susceptibility testing?
A1: The choice between Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines depends on your laboratory's location and regulatory requirements.[1][2] Both provide robust, standardized protocols for broth microdilution, which is considered the reference method.[3]
-
CLSI: Documents M27 (for yeasts) and M38 (for filamentous fungi) are the primary resources.[4] The M60 and M27M44S documents provide the most current performance standards and minimum inhibitory concentration (MIC) breakpoints.[5][6]
-
EUCAST: Provides its own set of detailed methodologies and clinical breakpoints, which are regularly updated.[7][8]
For routine screening, disk diffusion (CLSI M44) and gradient diffusion strips are simpler alternatives, though they may be less accurate for certain drug-organism combinations.[4][9]
Q2: How do I properly dissolve and dilute my triazole derivative? It's not water-soluble.
A2: This is a critical step, as improper dissolution can lead to inaccurate MIC values. Most triazoles are hydrophobic and require an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly recommended and used solvent for preparing stock solutions of water-insoluble triazoles.[10][11][12][13]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.[12] Ensure the compound is completely dissolved.
Causality: The final concentration of the solvent in the test wells must be low enough to not inhibit fungal growth on its own. Studies have shown that DMSO concentrations should ideally be kept below 2.5% to avoid impacting the growth of fungi like Candida glabrata.[14]
Q3: What are the key mechanisms of triazole resistance I should be aware of?
A3: Understanding resistance mechanisms provides context for unexpected results. Triazoles work by inhibiting the lanosterol 14α-demethylase enzyme (encoded by ERG11 or cyp51A), which is crucial for ergosterol synthesis in the fungal cell membrane.[15][16][17] Resistance primarily develops through two routes:
-
Target Gene Modification: Mutations in the cyp51A gene are the most common mechanism, especially in Aspergillus fumigatus.[16][18][19] These mutations can prevent the triazole from binding effectively to the enzyme.
-
Efflux Pump Overexpression: Fungi can actively pump the triazole drug out of the cell, preventing it from reaching its target. This is a common mechanism in Candida species.[15]
Environmental exposure to azole fungicides used in agriculture can also select for resistant strains of A. fumigatus.[16][17]
Section 2: Troubleshooting Guide
This section tackles specific experimental issues in a problem-solution format.
Problem 1: My MIC results are inconsistent between experiments.
-
Potential Cause 1: Inoculum Variability. The density of the starting fungal inoculum is a critical parameter.
-
Solution: Always prepare your inoculum from a fresh culture (24-48 hours old). Standardize the inoculum density using a spectrophotometer to a 0.5 McFarland standard, followed by the recommended dilution in the test medium. For yeasts, the final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
-
Potential Cause 2: Media and Reagent Issues. The composition and pH of your media can significantly affect drug activity and fungal growth.
-
Potential Cause 3: Subjective Endpoint Reading. Visually determining the MIC can be subjective.
-
Solution: The MIC for triazoles against yeasts is typically defined as the lowest concentration that produces a prominent (approximately 50%) reduction in growth compared to the drug-free control well. Using a microplate reader to measure optical density can help standardize this reading.[3]
-
Problem 2: I'm observing "trailing growth" (also called the "trailing endpoint"). The wells don't become completely clear, making the MIC hard to determine.
-
Scientific Explanation: Trailing is the phenomenon of reduced but persistent fungal growth at drug concentrations above the true MIC.[22] This can lead to a falsely high (resistant) MIC reading at 48 hours compared to a susceptible reading at 24 hours.[21][22] It is a well-documented issue, particularly with fluconazole and Candida albicans.[22]
-
Solution 1: Adhere to the 24-hour Reading. For many triazoles, especially fluconazole, the 24-hour endpoint reading is often more clinically relevant and less affected by trailing.[22]
-
Solution 2: Check the Media pH. The trailing effect is pH-dependent.[21] Trailing is more pronounced at a neutral pH (7.0). Some research has shown that adjusting the RPMI medium to a lower pH (≤5.0) can eliminate trailing without affecting the MICs of truly susceptible or resistant isolates.[21][23] However, this is a deviation from the standard protocol and should be validated internally.
-
Self-Validation: It's crucial to understand that isolates exhibiting this "low-high" phenotype (susceptible at 24h, resistant at 48h) often respond to therapy in vivo as if they were susceptible.[21]
Problem 3: My quality control (QC) strain is out of the acceptable range.
-
Potential Cause 1: QC Strain Integrity. Repeated subculturing can lead to changes in the QC strain's susceptibility profile.
-
Potential Cause 2: Technical Error. If the QC strain fails, it invalidates the entire batch of tests.
-
Solution: Do not report patient/sample results.[24] Methodically review every step of the protocol: media preparation, drug dilutions, inoculum preparation, and incubation conditions. Rerun the QC strain alone to confirm the error. If it fails again, use a fresh aliquot.
-
Recommended QC Strains for Triazoles:
| QC Strain | Purpose |
|---|---|
| Candida parapsilosis ATCC 22019 | Standard for yeast susceptibility testing.[24][25] |
| Candida krusei ATCC 6258 | Provides a control for intrinsic fluconazole resistance.[24][25][26] |
| Aspergillus flavus ATCC 204304 | Recommended by CLSI for mold testing. |
| Aspergillus fumigatus ATCC 204305 | Recommended by CLSI for mold testing. |
Note: Specific acceptable MIC ranges are published in CLSI M60 and EUCAST documents and must be consulted for each testing batch.[5][24]
Section 3: Detailed Experimental Protocols
These protocols are synthesized from CLSI standards to provide a clear, step-by-step workflow.
This protocol is based on the CLSI M27 methodology.[4]
Workflow Diagram: Broth Microdilution
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Methodology:
-
Prepare Antifungal Plates: a. Prepare a stock solution of the triazole derivative in 100% DMSO.[11] b. Perform serial twofold dilutions of the drug in RPMI-1640 medium (buffered with MOPS, pH 7.0) at 2x the final desired concentration. c. Dispense 100 µL of each 2x drug concentration into the appropriate wells of a 96-well U-bottom microtiter plate.[4]
-
Prepare Inoculum: a. Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.[24] b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density.
-
Inoculate Plates: a. Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the final 1x drug concentrations. b. The final inoculum should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[4] c. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation and Reading: a. Incubate the plate at 35°C for 24 to 48 hours. b. Read the MIC at 24 hours. The MIC is the lowest drug concentration showing a significant reduction in growth (typically ≥50%) compared to the growth control.
This protocol is based on the CLSI M44 methodology.[9]
Step-by-Step Methodology:
-
Prepare Media: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye. The dye enhances zone edge definition.
-
Prepare Inoculum: Prepare the inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculate Plate: a. Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Apply Disks: a. Aseptically place the antifungal disks (e.g., voriconazole, fluconazole) onto the agar surface. b. Ensure the disks are in firm contact with the agar.
-
Incubation and Reading: a. Incubate the plates at 35°C for 20 to 24 hours. b. Measure the diameter of the zones of inhibition (including the disk diameter) in millimeters. c. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the breakpoints published in CLSI M60/M27M44S.[5][6]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting out-of-range QC results.
By adhering to these refined protocols and utilizing the troubleshooting guides, you can significantly enhance the reliability and accuracy of your antimicrobial testing for novel triazole derivatives.
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Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Diagnostic Microbiology and Infectious Disease. Available at: [Link]
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Arendrup, M. C., & Rodriguez-Tudela, J. L. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología. Available at: [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. ASM Journals. Available at: [Link]
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Arthington-Skaggs, B. A., Lee-Yang, W., & Ciblak, M. A. (2000). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with closely related analogs, supported by experimental data and established spectroscopic principles. Our objective is to furnish a comprehensive resource for the unambiguous structural elucidation of this and similar heterocyclic systems.
Introduction to 1,2,4-Triazole-5-ones
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The this compound, in particular, represents a class of compounds with significant potential for further functionalization and biological screening. Accurate and thorough characterization of these molecules is paramount for advancing drug discovery efforts. This guide will focus on the key spectroscopic techniques—NMR and MS—that are indispensable for confirming the molecular structure and purity of these compounds.
Spectroscopic Data of this compound
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.8 | broad s | 1H | SH |
| ~11.8 | broad s | 1H | NH |
| ~4.0-4.2 | m | 1H | N-CH (cyclohexyl) |
| ~1.0-2.0 | m | 10H | Cyclohexyl-CH₂ |
Rationale behind predictions: The mercapto (SH) and amide (NH) protons of the triazole ring are expected to be broad singlets at the downfield region of the spectrum due to hydrogen bonding and exchange with the solvent.[4][6] The methine proton of the cyclohexyl group attached to the nitrogen will appear as a multiplet, while the remaining cyclohexyl protons will resonate as a complex multiplet in the aliphatic region.[7]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=S (Thione) |
| ~155 | C=O (Amide) |
| ~55 | N-CH (cyclohexyl) |
| ~30 | Cyclohexyl-CH₂ |
| ~25 | Cyclohexyl-CH₂ |
| ~24 | Cyclohexyl-CH₂ |
Rationale behind predictions: The carbon atoms of the C=S and C=O groups are expected to resonate at the most downfield positions due to their electron-withdrawing nature.[1][3] The cyclohexyl carbons will appear in the aliphatic region of the spectrum.[5]
Table 3: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Interpretation |
| 213.09 | [M-H]⁻ |
| 215.11 | [M+H]⁺ |
| 237.09 | [M+Na]⁺ |
Rationale behind predictions: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the molecular ion peak, often as protonated [M+H]⁺ or deprotonated [M-H]⁻ species. Adducts with sodium [M+Na]⁺ are also commonly observed. The predicted m/z values are based on the molecular formula C₈H₁₂N₄OS.[8]
Comparative Spectroscopic Analysis
To provide a clearer understanding of the spectral features of our target compound, we will compare its expected data with that of a structurally related analog, 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , for which experimental data is available.[5]
Table 4: ¹H NMR Data Comparison (DMSO-d₆)
| Compound | Key Chemical Shifts (δ) ppm |
| This compound (Predicted) | ~13.8 (SH), ~11.8 (NH), ~4.0-4.2 (N-CH), ~1.0-2.0 (Cyclohexyl-CH₂) |
| 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[5] | 14.4 (s, 1H, NH), 7.2–7.5 (m, 6H, Ar–H), 8.6 (m, 2H, Ar–H) |
The most significant difference lies in the aliphatic versus aromatic regions. The presence of the cyclohexyl group in our target compound results in signals in the upfield region (1.0-4.2 ppm), whereas the phenyl and pyridyl groups of the analog produce signals in the downfield aromatic region (7.2-8.6 ppm).[5]
Table 5: ¹³C NMR Data Comparison (DMSO-d₆)
| Compound | Key Chemical Shifts (δ) ppm |
| This compound (Predicted) | ~165 (C=S), ~155 (C=O), ~55 (N-CH), ~24-30 (Cyclohexyl-CH₂) |
| 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[5] | 169.1, 150.0, 148.0, 135.3, 133.1, 131.1, 130.0, 128.8, 127.6, 122.0 |
Similar to the ¹H NMR, the ¹³C NMR spectrum of the target compound is characterized by aliphatic carbon signals from the cyclohexyl group, while the analog shows a series of signals in the aromatic region.[5] The C=S signal is expected to be in a similar downfield region for both compounds.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use an electrospray ionization mass spectrometer (ESI-MS), preferably a high-resolution instrument (e.g., Q-TOF) for accurate mass measurements.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize the fragmentor voltage to control the degree of in-source fragmentation.
-
-
Data Analysis : Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel 1,2,4-triazole derivative.
Caption: Experimental workflow for synthesis and structural elucidation.
Conclusion
The structural characterization of novel heterocyclic compounds is a critical step in the drug discovery pipeline. This guide has provided a comprehensive overview of the expected NMR and Mass Spec data for this compound, along with a comparative analysis with a related structure. By following the detailed experimental protocols and utilizing the provided spectral interpretations, researchers can confidently and accurately elucidate the structures of new 1,2,4-triazole derivatives, thereby accelerating the development of new therapeutic agents.
References
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Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health. 3
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Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. 4
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(New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. ResearchGate.
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S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. 9
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Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem. 1
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FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. ResearchGate.
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Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Beilstein Journals. 10
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Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. 11
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4-(((3-cyclohexyl-5-mercapto-4h-1,2,4-triazol-4-yl)imino)me)-2,6-dimethoxyphenol. PubChem. 8
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spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds. Benchchem. 12
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. 2
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Synthesis and GIAO NMR Calculations for Some Novel 4‑Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental H- and C- Chemical Shifts. ResearchGate.
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Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. ResearchGate.
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Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. 13
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Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.
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Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. 14
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4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Wikipedia.
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The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate.
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4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-1,3-BENZENEDIOL AldrichCPR. Sigma-Aldrich.
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The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). 7
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. 15
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Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. National Institutes of Health.
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A Comparative Analysis of Novel Triazole Derivatives and Fluconazole in Antifungal Activity
In the persistent battle against invasive fungal infections, the azole class of antifungals has long been a clinical cornerstone. Fluconazole, a first-generation triazole, revolutionized the treatment of candidiasis and cryptococcosis due to its excellent oral bioavailability and safety profile. However, its efficacy is increasingly undermined by the rise of resistant fungal strains, necessitating the development of new, more potent derivatives. This guide provides a comparative study of the antifungal activity of next-generation triazole derivatives versus fluconazole, grounded in experimental data and mechanistic insights to inform researchers and drug development professionals.
The Mechanistic Imperative: Targeting Fungal Ergosterol
Triazole antifungals, both fluconazole and its modern derivatives, exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical catalyst in the biosynthesis of ergosterol.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The core mechanism involves the nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of lanosterol 14α-demethylase.[3][4][5] This action competitively inhibits the natural substrate, lanosterol, from binding, thereby halting the conversion of lanosterol to ergosterol.[2][6] The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the cell membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7]
Novel triazole derivatives are engineered to overcome the limitations of fluconazole. Structural modifications often focus on the side-chain attached to the core triazole structure. These modifications aim to enhance binding affinity to the target enzyme, even in mutated forms that confer resistance to fluconazole, or to improve the compound's physicochemical properties.[3][8][9]
Caption: Mechanism of Triazole Antifungal Agents.
Comparative In Vitro Antifungal Activity: A Data-Driven Analysis
The most direct measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize comparative MIC data for fluconazole and several novel triazole derivatives against key pathogenic fungi. The data reveals that many of these newer agents exhibit significantly lower MIC values, indicating greater potency, particularly against fluconazole-resistant strains.
Table 1: Comparative MIC₅₀ Values (µg/mL) Against Candida Species
| Compound | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. parapsilosis |
|---|---|---|---|---|
| Fluconazole | 1.0 - 1.52[10][11] | >64[10] | 0.25[12] | 0.0313[12] |
| Novel Triazole 4s | 0.53 [11] | <20 [11] | - | - |
| Novel Triazole A1 | 0.125 [13] | 1.0 [13] | 0.125 [13] | 0.5 [13] |
| Novel Triazole 14l | - | - | 0.125 - 0.5 [12] | - |
| Novel Triazole 5a | 0.0313 [12] | - | - | 0.0313 [12] |
Note: MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates. Lower values indicate higher potency. Data is compiled from multiple independent studies.
Table 2: Comparative MIC₈₀ Values (µg/mL) Against Various Pathogenic Fungi
| Compound | Cryptococcus neoformans | Aspergillus fumigatus | Microsporum gypseum |
|---|---|---|---|
| Fluconazole | 2.0[12] | >64[6] | >64[6] |
| Novel Triazole 6b/6c | 0.0156 - 0.5 [12] | - | - |
| Novel Triazole 10k | - | 0.125 - 1 [12] | - |
| Novel Triazole 1a/1q/1r | - | - | <0.004 [6] |
Note: MIC₈₀ is the minimum inhibitory concentration required to inhibit the growth of 80% of isolates. This is a common metric for yeast susceptibility testing.
The data clearly demonstrates that novel triazole derivatives frequently exhibit superior in vitro activity compared to fluconazole. For instance, compounds like '4s' and 'A1' not only show greater potency against susceptible Candida albicans but, crucially, retain significant activity against fluconazole-resistant isolates.[11][13] This is often attributed to structural modifications that allow for more effective binding to the target enzyme, overcoming resistance mechanisms such as target site mutations or drug efflux pumps.[13][14] Molecular docking studies have further corroborated these findings, showing that these novel compounds can establish favorable hydrophobic, van der Waals, and hydrogen-bonding interactions within the active site of lanosterol 14α-demethylase.[8][15][16]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of comparative data, standardized methodologies are paramount. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21]
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is the gold standard for determining the MIC of an antifungal agent.[22]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation for Triazole Compounds in Plasma
This guide provides an in-depth comparison of bioanalytical methods for the quantitative analysis of triazole antifungal compounds in plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods that adhere to global regulatory standards. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind methodological choices, ensuring your assays are not only compliant but also scientifically sound.
The Regulatory Bedrock: Harmonized Standards for Bioanalytical Validation
The foundation of any bioanalytical method validation is a thorough understanding of the current regulatory landscape. Historically, different regulatory bodies had their own specific guidelines, but the International Council for Harmonisation (ICH) has made significant strides in unifying these standards. The ICH M10 guideline on bioanalytical method validation is now the harmonized framework implemented by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] Adherence to the principles laid out in ICH M10 is crucial for the acceptance of bioanalytical data in regulatory submissions for both preclinical and clinical studies.[6][7]
The core objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[2][6][7] This involves a comprehensive evaluation of several key parameters to ensure the reliability and reproducibility of the data generated.[1][8]
Key Validation Parameters as per ICH M10:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][4]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1][8]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][8]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[1]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[1][4]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[8]
-
Matrix Effect: The alteration of the analytical signal by the presence of interfering components in the biological matrix.
This guide will focus on the practical application of these principles to the analysis of triazole compounds in plasma.
Analytical Techniques for Triazole Quantification: A Comparative Analysis
The choice of analytical technique is a critical decision in bioanalytical method development. For triazole compounds, the most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique that has been successfully used for the therapeutic drug monitoring (TDM) of some triazoles.[9][10]
-
Principle: This method separates the triazole compounds from other plasma components on a chromatographic column, and the concentration is determined by measuring the absorbance of UV light by the analyte.
-
Advantages:
-
Cost-effective instrumentation.
-
Relatively simple to operate and maintain.
-
Can be sufficient for routine TDM where high sensitivity is not paramount.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS, which may be a limitation for potent triazoles with low plasma concentrations.
-
Potential for interference from co-eluting compounds that absorb at the same wavelength, impacting selectivity.[11]
-
May require more extensive sample cleanup to minimize interferences.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the bioanalysis of drugs in complex matrices like plasma due to its superior sensitivity and selectivity.[12][13][14]
-
Principle: After chromatographic separation, the analyte is ionized and fragmented in the mass spectrometer. Specific parent-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.
-
Advantages:
-
High Sensitivity: Enables the quantification of triazoles at very low concentrations (ng/mL or even pg/mL levels).[15][16][17]
-
High Selectivity and Specificity: The use of multiple reaction monitoring (MRM) significantly reduces the likelihood of interference from other compounds.[15]
-
High Throughput: Fast analysis times allow for the processing of a large number of samples.[12]
-
Multiplexing Capability: Simultaneous analysis of multiple triazoles and their metabolites is readily achievable.[16][18]
-
-
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
Susceptibility to matrix effects, which requires careful method development and validation.[19]
-
Requires more specialized technical expertise for operation and troubleshooting.
-
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity | Moderate | High to Very High |
| Selectivity | Good | Excellent |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Expertise | General | Specialized |
| Matrix Effect | Less prone but interferences can occur | Prone to ion suppression/enhancement |
| Application | Routine TDM for some triazoles | Pharmacokinetic studies, TDM, trace analysis |
Causality Behind the Choice: For pivotal pharmacokinetic and toxicokinetic studies that require high sensitivity and specificity to support regulatory submissions, LC-MS/MS is the unequivocal choice.[20][21] Its ability to accurately quantify low drug concentrations and distinguish the analyte from metabolites and other interferences is paramount for reliable data.[2] For routine clinical TDM of triazoles with higher therapeutic ranges, a well-validated HPLC-UV method can be a cost-effective and practical alternative.
Plasma Sample Preparation: The Key to a Clean Analysis
The complexity of plasma necessitates a sample preparation step to remove proteins and other interfering substances before instrumental analysis.[20][21][22] The choice of sample preparation technique significantly impacts method performance, including recovery, matrix effects, and overall robustness.
Bioanalytical Sample Preparation Workflow
Caption: General workflow for plasma sample preparation in bioanalysis.
Protein Precipitation (PPT)
Protein precipitation is the simplest and often the first-line approach for sample cleanup.[9][23]
-
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is added to the plasma sample to denature and precipitate proteins.[9][23] After centrifugation, the supernatant containing the analyte is collected for analysis.
-
Advantages:
-
Fast and straightforward.
-
Inexpensive.
-
High recovery for many analytes.
-
-
Disadvantages:
-
Less clean extracts compared to other methods, which can lead to significant matrix effects, particularly in LC-MS/MS.[10]
-
Potential for co-precipitation of the analyte with the proteins.
-
The resulting supernatant may need further processing (e.g., evaporation and reconstitution) to be compatible with the chromatographic mobile phase.
-
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that separates the analyte from the aqueous plasma matrix into an immiscible organic solvent.
-
Principle: The plasma sample is mixed with an immiscible organic solvent. The analyte, based on its partition coefficient, preferentially moves into the organic phase, leaving behind water-soluble interferences. The organic layer is then separated, evaporated, and the residue is reconstituted for analysis.
-
Advantages:
-
Provides cleaner extracts than PPT, reducing matrix effects.
-
Can concentrate the analyte, improving sensitivity.
-
-
Disadvantages:
-
More time-consuming and labor-intensive.
-
Requires larger volumes of organic solvents.
-
The choice of extraction solvent is critical and needs to be optimized for each analyte.
-
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile technique that can provide the cleanest extracts.[22]
-
Principle: The plasma sample is passed through a solid sorbent bed packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
-
Advantages:
-
Provides the cleanest extracts, minimizing matrix effects.
-
High concentration factors can be achieved.
-
Can be automated for high-throughput applications.[24]
-
-
Disadvantages:
-
Higher cost per sample compared to PPT and LLE.
-
Method development can be more complex, requiring optimization of the sorbent, wash, and elution solvents.
-
Comparison of Sample Preparation Techniques for Triazole Analysis
| Technique | Selectivity | Cleanliness | Throughput | Cost | Development Effort |
| Protein Precipitation | Low | Low | High | Low | Low |
| Liquid-Liquid Extraction | Moderate | Moderate | Low | Moderate | Moderate |
| Solid-Phase Extraction | High | High | High (with automation) | High | High |
Causality Behind the Choice: For rapid analysis where some degree of matrix effect can be tolerated and compensated for with a suitable internal standard, protein precipitation is a common choice, especially for LC-MS/MS methods.[15][16] When cleaner extracts are essential to overcome significant matrix effects or when higher sensitivity is required, LLE or SPE are preferred. For high-throughput laboratories, automated SPE provides a robust and reproducible solution for sample preparation.[24]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and should be optimized and fully validated for your specific application.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Triazoles in Human Plasma
This protocol is a generalized procedure based on common practices for the analysis of triazoles like voriconazole, itraconazole, and posaconazole.[15][16][18]
1. Materials and Reagents:
-
Reference standards for the triazole compounds and a suitable stable isotope-labeled internal standard (SIL-IS).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid.
-
Drug-free human plasma.
2. Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and the internal standard.
5. Validation Parameters and Acceptance Criteria (based on ICH M10):
-
Linearity: At least 6 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Within ±15% of the nominal concentration (±20% at the LLOQ).
-
Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
-
Selectivity: No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
-
Stability: Analyte concentration should be within ±15% of the baseline concentration under various storage and handling conditions.
LC-MS/MS Analysis Workflow
Caption: Workflow of a typical LC-MS/MS analysis.
Conclusion: Ensuring Data Integrity in Triazole Bioanalysis
The successful validation of a bioanalytical method for triazole compounds in plasma is a multifaceted process that requires a deep understanding of regulatory guidelines, analytical chemistry, and the specific properties of the analytes. While LC-MS/MS coupled with protein precipitation often provides a good balance of speed, sensitivity, and selectivity, the optimal method will depend on the specific goals of the study. By carefully considering the pros and cons of different analytical techniques and sample preparation methods, and by rigorously validating the chosen method according to the harmonized ICH M10 guideline, researchers can ensure the generation of high-quality, reliable data to support their drug development programs. This commitment to scientific integrity and regulatory compliance is fundamental to making informed decisions about the safety and efficacy of these important antifungal agents.
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A Comparative Guide to the Cross-Validation of Analytical Techniques for Dithiobis Triazole Characterization
For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and successful therapeutic development. Dithiobis triazoles, a class of heterocyclic compounds featuring a disulfide linkage between two triazole rings, present unique analytical challenges due to their combination of nitrogen-rich heterocycles and a reactive sulfur-sulfur bond. A single analytical technique is insufficient to provide the comprehensive data required for complete structural elucidation and purity assessment.
This guide presents a holistic, field-proven approach to characterizing dithiobis triazoles, centered on the principle of cross-validation . Cross-validation is the process of employing multiple, orthogonal analytical methods to verify results, ensuring that the data is reliable, consistent, and accurate.[1] By integrating data from spectroscopic, chromatographic, and elemental analyses, we build a self-validating system that provides an unshakeable foundation for further research and development.
The Imperative of a Multi-Technique Approach
Relying on a single data point, however compelling, introduces unacceptable risk. For instance, a correct molecular weight from Mass Spectrometry does not preclude the existence of isomers, nor does it confirm purity. Similarly, a clean ¹H NMR spectrum might not reveal the presence of impurities lacking protons. The power of cross-validation lies in using a suite of techniques where the strengths of one method compensate for the limitations of another. This workflow transforms a collection of individual measurements into a cohesive and definitive structural proof.
Spectroscopic Techniques: The Foundation of Structural Elucidation
Spectroscopic methods provide the initial, fundamental insights into the molecular structure of the synthesized dithiobis triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] For dithiobis triazoles, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment.
Key Insights from NMR:
-
¹H NMR: Confirms the proton environment. Key signals include the triazole ring protons, protons on adjacent substituents, and the absence of thiol (–SH) protons, which indicates successful disulfide bond formation. The chemical shifts provide crucial information about the electronic environment of the protons.[3]
-
¹³C NMR: Reveals the number of unique carbon atoms, confirming the overall carbon skeleton and symmetry of the molecule.[2][3]
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive proof. COSY establishes proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals to build the complete molecular connectivity map, confirming substituent positions on the triazole rings.[4]
-
Sample Preparation: Dissolve ~5-10 mg of the dithiobis triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate all signals and assign the chemical shifts (δ) in parts per million (ppm).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides the elemental composition of the parent ion, adding a higher degree of confidence.
Key Insights from MS:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Confirms the molecular weight of the dithiobis triazole. The measured mass should be within 5 ppm of the calculated theoretical mass for HRMS.
-
Isotopic Pattern: The presence of two sulfur atoms creates a characteristic isotopic pattern for the M+2 peak, which should be observed and compared to the theoretical pattern.
-
Fragmentation Analysis: The fragmentation pattern can provide evidence for the disulfide linkage and the structure of the triazole moieties. Cleavage of the S-S bond is a common fragmentation pathway.[5][6]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquisition: Acquire the spectrum in positive ion mode. The high resolution allows for the determination of the exact mass.
-
Analysis: Identify the molecular ion peak (typically [M+H]⁺). Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula of the target dithiobis triazole.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[2] It serves as a quick check to confirm the presence of key structural motifs and the absence of starting materials.
Key Insights from FTIR:
-
C=N Stretching: Typically observed in the 1600-1650 cm⁻¹ region, characteristic of the triazole ring.[2]
-
N-N Stretching: May appear in the 1250-1350 cm⁻¹ range.
-
S-S Stretching: The disulfide bond stretch is often weak and can be difficult to observe, typically appearing in the 400-550 cm⁻¹ region. Its absence is not conclusive, but its presence is confirmatory.
-
Absence of S-H Stretch: Critically, the absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) provides strong evidence that the starting thiol has been consumed and the disulfide bond has formed.[7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to expected values for the dithiobis triazole structure.
Chromatographic and Elemental Analysis: Quantifying Purity and Composition
While spectroscopy defines the structure, it is chromatography and elemental analysis that provide quantitative data on purity and elemental composition, respectively.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of pharmaceutical compounds.[8] It separates the target compound from impurities, allowing for quantification.
Key Insights from HPLC:
-
Purity Assessment: The area percentage of the main peak provides a quantitative measure of the sample's purity. For drug development, purity should typically be >95%.
-
Impurity Profiling: Detects and helps quantify starting materials, by-products, and degradation products.
-
Method Validation: A validated HPLC method ensures that the purity measurement is accurate and reproducible.[9][10]
-
Method Development: Develop a method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) that effectively separates the main peak from all impurities.[11]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system with a UV detector set to a wavelength where the dithiobis triazole has strong absorbance (e.g., ~260 nm).
-
Analysis: Inject the sample. Integrate the peaks in the resulting chromatogram. Calculate the purity based on the relative area of the main peak.
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[12] This is a fundamental technique that directly validates the empirical formula derived from the proposed structure.
Key Insights from Elemental Analysis:
-
Formula Confirmation: The experimentally determined percentages of C, H, N, and S must agree with the calculated theoretical values for the proposed molecular formula, typically within a ±0.4% tolerance.[13]
-
Purity Check: A significant deviation from the theoretical values can indicate the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.[14][15]
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogeneous sample into a tin capsule.
-
Instrumentation: Use an automated CHNS elemental analyzer.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[14]
-
Calculation: The instrument software calculates the percentage of each element. Compare these experimental values to the theoretical percentages calculated from the molecular formula.
Advanced Characterization: Thermal Properties and Definitive Structure
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and phase transitions of the compound.
Key Insights from TGA/DSC:
-
Melting Point (DSC): Provides a key physical constant that is an indicator of purity. A sharp melting endotherm suggests a pure compound.[16]
-
Thermal Stability (TGA): Determines the decomposition temperature, which is important for understanding the material's stability for storage and formulation.[17]
Single Crystal X-Ray Diffraction (SCXRD)
When a suitable single crystal can be grown, SCXRD is the "gold standard" for structural determination. It provides an unambiguous 3D map of the atomic arrangement, bond lengths, and bond angles in the solid state.[18]
Key Insights from SCXRD:
-
Absolute Structure: Provides definitive proof of connectivity and conformation, validating all interpretations made from spectroscopic data.[19][20]
-
Stereochemistry: Unambiguously determines the absolute configuration of any chiral centers.
-
Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice.[21]
Data Integration: A Comparative Summary
| Analytical Technique | Information Provided | Key Question Answered for Dithiobis Triazoles | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | Atomic connectivity, chemical environment, core structure.[4] | What is the precise covalent structure and substitution pattern? | Provides detailed structural map in solution. | Not quantitative for purity unless using qNMR; requires soluble sample.[22] |
| HRMS | Molecular weight and elemental formula.[23] | Does the molecule have the correct mass and elemental composition? | High sensitivity and accuracy for formula confirmation. | Does not distinguish between isomers; provides little purity information. |
| FTIR | Presence of functional groups.[2] | Are the key functional groups (triazole, S-S) present and starting materials (thiol) absent? | Fast, non-destructive, good for functional group confirmation. | Often provides correlational, not definitive, structural data; S-S bond is weak. |
| HPLC-UV | Purity and number of components.[10] | How pure is the sample, and what impurities are present? | Gold standard for purity quantification; high sensitivity. | Requires a chromophore; peak identity must be confirmed by another method (e.g., MS). |
| Elemental Analysis | Elemental percentage composition (C,H,N,S).[12][24] | Does the bulk sample have the correct empirical formula? | Provides fundamental confirmation of elemental ratios. | Requires a pure, dry sample; deviations can be hard to interpret. |
| TGA/DSC | Melting point, decomposition temperature.[25] | What are the key thermal properties and stability limits? | Provides important physical characterization data. | Indirectly related to structure; sensitive to impurities. |
| SCXRD | Absolute 3D atomic arrangement.[18][26] | What is the definitive, unambiguous 3D structure in the solid state? | Provides absolute structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. |
By systematically applying these techniques and ensuring the results are concordant, researchers can characterize dithiobis triazoles with the highest degree of scientific rigor, providing the solid data foundation required for publication, patent applications, and progression through the drug development pipeline.
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A Comparative Guide to the In Vitro Cytotoxicity of 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
Introduction: The Tale of Two Isomers in Oncology Research
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among them, the five-membered triazole ring system stands out for its remarkable versatility and significant biological activities.[1] Triazoles exist as two primary constitutional isomers: the 1,2,3-triazole and the 1,2,4-triazole. While structurally similar, the arrangement of nitrogen atoms within the ring imparts distinct physicochemical properties, influencing how they interact with biological targets.[1] This distinction is particularly relevant in oncology, where both scaffolds have been extensively explored to develop novel cytotoxic agents.[2][3]
This guide provides an in-depth comparison of the in vitro cytotoxicity of 1,2,3-triazole and 1,2,4-triazole derivatives. Moving beyond a simple catalog of compounds, we will dissect the experimental data from a Senior Application Scientist's perspective, explaining the causality behind their cytotoxic effects and the methodologies used to quantify them. Our focus is on providing researchers and drug development professionals with a clear, evidence-based understanding of the therapeutic potential and mechanistic nuances of these two pivotal classes of compounds.
Mechanistic Underpinnings: How Triazoles Exert Their Cytotoxic Effects
The anticancer potential of triazole derivatives is not coincidental; it stems from their ability to interact with diverse and critical cellular machinery. The isomeric form of the triazole ring often dictates the preferred mechanism of action.
-
1,2,3-Triazole Derivatives: This isomer is frequently employed as a rigid linker to connect different pharmacophores or as a bioisostere for amide bonds, a feature that enhances molecular stability.[4] Its derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[4][5] The "click chemistry" revolution, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient, fueling their exploration in drug discovery.[2][4]
-
1,2,4-Triazole Derivatives: This scaffold is a cornerstone of many established drugs and is particularly known for its ability to inhibit key enzymes involved in cancer progression.[6][7] The nitrogen arrangement in the 1,2,4-triazole ring is adept at coordinating with metal ions in enzyme active sites or forming critical hydrogen bonds.[7] Consequently, its derivatives have been successfully developed as inhibitors of targets such as protein kinases, tubulin, and aromatase, a key enzyme in estrogen biosynthesis relevant to breast cancer.[8][9]
Below is a conceptual diagram illustrating a generalized mechanism by which a triazole derivative might induce apoptosis in a cancer cell.
Caption: Generalized signaling pathway for triazole-induced apoptosis.
Comparative Analysis of In Vitro Cytotoxicity
A direct, absolute comparison between the two isomers is challenging due to the vast structural diversity of their derivatives and variations in experimental conditions across studies. However, by examining representative data, we can discern important trends and highlight compounds with exceptional potency. The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Cytotoxicity of 1,2,3-Triazole Derivatives
Derivatives of 1,2,3-triazole have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Often, these compounds are hybrids, where the triazole ring links a known bioactive scaffold (like coumarin, quinoline, or chalcone) to another functional group to enhance activity.[5]
| Compound/Derivative Series | Cancer Cell Line(s) | Reported IC50 Value(s) | Key Findings & Observations |
| Oxazolo[5,4-d]pyrimidine Hybrids | MCF-7 (Breast), A549 (Lung) | 0.11 - 0.18 µM | Showed significantly more potency than the standard drug Etoposide, with molecular docking suggesting inhibition of topoisomerase IIβ.[10] |
| 1,2,3-Triazol-naphthalimide Hybrid | MCF-7 (Breast), SMMC-7721 (Liver) | 0.348 - 0.258 µM | Demonstrates potent activity in the sub-micromolar range against breast and liver cancer cells.[11] |
| Coumarin-Triazole Hybrids (4a, 4b) | A549 (Lung) | 2.97 - 4.78 µM | These compounds were found to be more potent against lung cancer cells than the conventional chemotherapy drug cisplatin (IC50: 24.15 µM).[5][12] |
| Nitrostyrene-Triazole Hybrids (6i, 6g) | Hep-2 (Larynx), L929 (Fibrosarcoma) | 4.66 - 5.18 µM | Exhibited strong cytotoxic effects and were shown to induce apoptosis in the tested cancer cell lines.[13] |
| Amino Acid Conjugates | MCF-7 (Breast), HepG2 (Liver) | <10 µM | Showed significant antiproliferative activity at low micromolar concentrations.[14] |
Cytotoxicity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, such as Letrozole and Anastrozole, which are aromatase inhibitors.[6] Research continues to yield novel derivatives with direct cytotoxic activity against various cancer types.
| Compound/Derivative Series | Cancer Cell Line(s) | Reported IC50 Value(s) | Key Findings & Observations |
| Indolyl 1,2,4-Triazoles (Vg) | MCF-7 (Breast) | 0.891 µM | This compound showed superior cytotoxic activity compared to the reference drug staurosporine (IC50 = 3.144 µM) and arrested the cell cycle at the G0/G1 phase.[15] |
| Substituted Pyridine Hybrids (PS9) | MCF-7 (Breast), HepG2 (Liver) | 26.28 nM | Exhibited exceptionally potent cytotoxicity in the nanomolar range against both breast and liver cancer cell lines.[16] |
| Butane-1,4-dione Derivatives (10a) | Hela (Cervical), MCF-7 (Breast) | 5.6 - 6.43 µM | Displayed promising activity against cervical and breast cancer cell lines.[6] |
| Betulin-1,2,4-Triazole Hybrids (Bet-TZ1) | A375 (Melanoma) | 22.41 µM | Showed the highest cytotoxicity against the A375 melanoma cell line and was found to induce apoptosis via caspase 9 expression.[17] |
| Thiazolepyridine Hybrids | Prostate, Lung, Breast Cancer Lines | Significant Activity | While specific IC50 values were not detailed in the review, these compounds were reported to have significant anticancer activity.[18] |
Experimental Protocol: A Guide to the MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[21] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 540 and 590 nm.[21]
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Prepare a cell suspension of the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives and a vehicle control (e.g., DMSO).
-
Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[22]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[19]
-
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
The following diagram outlines the standard workflow for an in vitro cytotoxicity screening experiment.
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Conclusion and Future Outlook
The evidence presented makes it clear that both 1,2,3-triazole and 1,2,4-triazole isomers are exceptionally valuable scaffolds in the development of novel anticancer agents. It is not a matter of one isomer being definitively superior to the other; rather, their utility is dictated by the specific molecular context and the intended biological target.
-
1,2,3-triazole derivatives have shown remarkable potency, particularly when used to create complex hybrid molecules, with some compounds demonstrating IC50 values in the low micromolar and even nanomolar range.[10][11] Their synthetic accessibility via "click chemistry" ensures they will remain a popular choice for creating large, diverse libraries for high-throughput screening.
-
1,2,4-triazole derivatives continue to yield highly potent and selective enzyme inhibitors, building on the clinical success of drugs like Letrozole.[6] The discovery of compounds with nanomolar cytotoxicity underscores the ongoing potential of this scaffold for developing targeted therapies.[16]
Future research will likely focus on the rational design of hybrid compounds that incorporate both triazole isomers or combine a triazole core with other pharmacophores to achieve multi-targeted effects, potentially overcoming drug resistance mechanisms. As our understanding of cancer biology deepens, the strategic application of these versatile triazole scaffolds will undoubtedly lead to the development of more effective and selective anticancer therapeutics.
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The Tale of Two Substituents: A Comparative Guide to the Antimicrobial Efficacy of 4-Cyclohexyl vs. 4-Phenyl Triazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the 1,2,4-triazole scaffold has proven to be a remarkably versatile and potent nucleus. Its derivatives form the backbone of numerous clinically significant drugs, particularly antifungals. The biological activity of these heterocyclic compounds can be exquisitely tuned by the nature of the substituents appended to the core ring. Among the most critical positions for modification is the N-4 atom. This guide provides a detailed, evidence-based comparison of the antimicrobial efficacy conferred by two sterically and electronically distinct substituents at this position: the aliphatic, flexible cyclohexyl group and the aromatic, planar phenyl group. By delving into the structure-activity relationships, mechanism of action, and supporting experimental data, we aim to provide a clear rationale for experimental choices in the design of next-generation triazole-based antimicrobials.
The Crucial Role of the N-4 Substituent: A Structural Perspective
The substituent at the N-4 position of the 1,2,4-triazole ring plays a pivotal role in defining the molecule's overall shape, lipophilicity, and interaction with its biological target. The choice between a cyclohexyl and a phenyl group represents a fundamental divergence in chemical properties.
-
The 4-Phenyl Group: This aromatic moiety is rigid, planar, and capable of engaging in π-π stacking and hydrophobic interactions within a target's active site. Its electron-rich nature can influence the electronic properties of the entire molecule. Structure-activity relationship (SAR) studies frequently suggest that the presence of a phenyl ring at the N-4 position is favorable for antimicrobial activity, particularly against fungi.[1]
-
The 4-Cyclohexyl Group: In contrast, the cyclohexyl group is a saturated, non-planar, and conformationally flexible aliphatic ring. It provides significant bulk and lipophilicity but interacts with target sites purely through hydrophobic and van der Waals forces. While less commonly explored than its aromatic counterpart, the unique spatial arrangement of the cyclohexyl group can lead to novel binding modes and potentially improved selectivity or activity spectra.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism for the vast majority of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
The triazole molecule coordinates with the heme iron atom at the active site of CYP51 via one of its nitrogen atoms, effectively blocking the enzyme's function.[3] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of mature ergosterol and the accumulation of toxic sterol intermediates.[2][4] The resulting fungal cell membrane becomes compromised in its fluidity and permeability, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth and replication.[3]
Comparative Efficacy: Supporting Experimental Data
Direct comparison of antimicrobial activity is most meaningful when compounds from the same chemical series are tested under identical conditions. A study by Turan-Zitouni et al. provides such a comparison, synthesizing a series of 5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives with either a phenyl or a cyclohexyl group at the N-4 position. Their findings, summarized below, offer valuable insights.
| Compound ID | N-4 Substituent | C. albicans (ATCC 10231) | C. glabrata (ATCC 90030) | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | P. aeruginosa (ATCC 1539) |
| 3a | Phenyl | >1000 | 500 | 250 | 500 | 1000 |
| 3b | Cyclohexyl | 500 | 250 | 250 | 500 | 1000 |
| Reference | Ketoconazole | 15.6 | 15.6 | - | - | - |
| Reference | Ampicillin | - | - | 7.8 | 7.8 | >1000 |
Data sourced from Turan-Zitouni, G. et al. (2005). All values are Minimum Inhibitory Concentrations (MIC) in µg/mL.[5]
From this dataset, several key observations can be made:
-
Antifungal Activity: The 4-cyclohexyl substituted compound (3b ) demonstrated superior antifungal activity compared to its 4-phenyl counterpart (3a ). It exhibited a twofold increase in potency against both Candida albicans and Candida glabrata. This finding is significant, as it suggests that for this particular molecular scaffold, the bulky, flexible cyclohexyl group may enable a more favorable interaction with the fungal CYP51 active site than the rigid phenyl ring.
-
Antibacterial Activity: Both compounds showed identical, moderate activity against the Gram-positive bacterium Staphylococcus aureus (MIC 250 µg/mL) and the Gram-negative bacterium Escherichia coli (MIC 500 µg/mL). Neither compound was particularly effective against Pseudomonas aeruginosa. This suggests that the N-4 substituent choice (phenyl vs. cyclohexyl) had little impact on the antibacterial spectrum for this series, which was generally weak.
-
Comparison to Standards: While the novel compounds did not reach the potency of the standard drugs Ketoconazole and Ampicillin, the data clearly establishes a structure-activity relationship where the cyclohexyl substituent confers a distinct advantage in antifungal efficacy.
Experimental Protocols for Evaluation: The Broth Microdilution Method
To ensure reproducibility and comparability of antimicrobial efficacy data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides a reference method for broth dilution antifungal susceptibility testing of yeasts, which serves as the gold standard.
Detailed Step-by-Step Methodology (CLSI M27)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound against a yeast isolate.
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the powdered test compound (e.g., 4-cyclohexyl triazole derivative).
-
Dissolve in a suitable solvent (typically dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Preparation of Microtiter Plates:
-
Using sterile 96-well microtiter plates, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium.
-
This is typically done by adding 100 µL of RPMI to all wells, then adding 100 µL of the stock solution to the first column of wells, mixing, and transferring 100 µL to the next column, repeating across the plate to create a concentration gradient.
-
-
Inoculum Preparation:
-
From a fresh (24-hour) culture of the yeast (e.g., Candida albicans) on an agar plate, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ cells/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well (medium only).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.
-
Results are read visually, often with the aid of a reading mirror, or spectrophotometrically.
-
Conclusion and Future Directions
This guide demonstrates that the choice of an N-4 substituent on the 1,2,4-triazole ring is a critical determinant of antimicrobial efficacy. While the aromatic phenyl group is a common and often effective choice, experimental evidence from the work of Turan-Zitouni et al. clearly shows that for at least one chemical series, the aliphatic cyclohexyl group confers superior antifungal activity against clinically relevant Candida species.[5] This highlights a crucial principle in drug design: assumptions must be validated by empirical data. The flexibility and unique steric profile of the cyclohexyl group may offer a route to overcoming existing resistance mechanisms or achieving better target engagement.
For researchers in this field, these findings suggest several avenues for future work:
-
Broader Screening: Synthesize and test more pairs of 4-phenyl and 4-cyclohexyl triazole derivatives across diverse structural scaffolds to determine if the observed antifungal advantage of the cyclohexyl group is a generalizable phenomenon.
-
Molecular Modeling: Conduct docking studies of both compound types in the active site of fungal CYP51 to generate hypotheses about the specific molecular interactions responsible for the observed differences in efficacy.
-
Toxicity Profiling: Evaluate the cytotoxicity of these compounds against mammalian cell lines to determine their selectivity index, a crucial parameter for any potential therapeutic agent.
By systematically exploring less conventional substituents like the cyclohexyl group, the field of antimicrobial drug development can uncover new structure-activity relationships and pave the way for the creation of more effective and selective therapeutic agents.
References
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Rybak, D. et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. Available at: [Link]2][4]
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Broad Institute (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Available at: [Link]5]
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Turan-Zitouni, G., Kaplancıklı, Z. A., Yıldız, M. T., Chevallet, P., & Kaya, D. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607–613. Available at: [Link]
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Wikipedia (n.d.). Posaconazole. Available at: [Link]]
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Ferreira, M. et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI M27. Available at: [Link]
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Gade, M. R., & S., P. K. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports. Available at: [Link]
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Espinel-Ingroff, A. et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Al-Wabli, R. I. et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Anticancer Activity of 1,2,4-Triazole Derivatives
In the landscape of anticancer drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities.[2][4] This guide provides a critical comparison of the in vitro and in vivo anticancer activities of promising 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of translating preclinical data into tangible clinical outcomes. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the correlation between cell-based assays and animal models, ultimately providing a framework for more predictive and efficient drug development.
The In Vitro Gateway: Initial Assessment of Anticancer Potential
The initial evaluation of any potential anticancer compound begins with in vitro assays. These cell-based studies are indispensable for high-throughput screening and for gaining preliminary insights into a compound's cytotoxic or cytostatic effects and its mechanism of action. The choice of cell lines and assays is critical and is dictated by the specific cancer type being targeted and the anticipated molecular mechanism of the 1,2,4-triazole derivative.
A frequently employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[4][5][6] The half-maximal inhibitory concentration (IC50) value derived from this assay is a key metric for comparing the potency of different compounds.
Featured 1,2,4-Triazole Derivatives: In Vitro Anticancer Activity
To illustrate the in vitro performance of 1,2,4-triazole derivatives, we have compiled data on a selection of compounds from recent studies. These compounds have been chosen based on the availability of both in vitro and in vivo data, allowing for a direct comparison.
| Compound ID | Cancer Cell Line | In Vitro Assay | IC50 (µM) | Reference |
| Compound A | A549 (Lung Carcinoma) | MTT | 7.5 | [4] |
| MCF-7 (Breast Adenocarcinoma) | MTT | 5.2 | [4] | |
| Hela (Cervical Carcinoma) | MTT | 9.8 | [4] | |
| Compound B | MDA-MB-231 (Breast Cancer) | MTT | 9.89 | |
| Compound C | B16F10 (Murine Melanoma) | MTT | 41.12 |
Analysis of In Vitro Data: The data presented in the table highlight the varying degrees of cytotoxic potential of different 1,2,4-triazole derivatives against a range of cancer cell lines. For instance, Compound A demonstrates broad-spectrum activity against lung, breast, and cervical cancer cells with relatively low micromolar IC50 values. Compound B also shows potent activity against a breast cancer cell line.[7] In contrast, Compound C exhibits more moderate activity against melanoma cells. This initial screening is crucial for identifying promising candidates for further investigation in more complex biological systems.
The In Vivo Proving Ground: Validating Anticancer Efficacy in Living Organisms
While in vitro assays provide valuable initial data, they cannot fully replicate the complex environment of a living organism. Factors such as drug metabolism, pharmacokinetics, and tumor microenvironment interactions are absent in cell culture. Therefore, in vivo studies using animal models are essential for validating the anticancer efficacy and assessing the overall safety profile of a drug candidate.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model for evaluating anticancer agents. Tumor growth inhibition is a primary endpoint in these studies, providing a direct measure of the compound's therapeutic effect.
Featured 1,2,4-Triazole Derivatives: In Vivo Anticancer Activity
Here, we present the in vivo data for the same 1,2,4-triazole derivatives to facilitate a direct comparison with their in vitro performance.
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound B | Ehrlich Ascites Carcinoma (EAC) Model (Mice) | Breast Cancer | 60 mg/kg | Significant reduction in tumor volume | [7] |
| 120 mg/kg | Significant reduction in tumor volume | [7] | |||
| Compound D | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) Models (Mice) | Liquid and Solid Tumors | Not Specified | Possessed antitumor activity | [8] |
Analysis of In Vivo Data and Correlation with In Vitro Results:
The in vivo data for Compound B demonstrates a clear dose-dependent inhibition of tumor growth in a breast cancer model, corroborating its potent in vitro activity against the MDA-MB-231 breast cancer cell line.[7] This positive correlation between in vitro and in vivo results is a strong indicator of the compound's potential as a therapeutic agent.
Similarly, the novel 1,2,4-triazole derivatives MPA and OBC (referred to as Compound D in our table for simplicity) showed good cytotoxic potential in in-vitro assays and were found to possess antitumor activity in both liquid and solid tumor models in vivo.[8]
It is important to note that a direct quantitative correlation between IC50 values and percentage of tumor growth inhibition is not always straightforward. Discrepancies can arise due to various factors, including:
-
Pharmacokinetics and Bioavailability: A compound may exhibit high potency in vitro but have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, leading to lower efficacy.
-
Metabolic Stability: The compound might be rapidly metabolized in the liver, reducing its concentration at the tumor site.
-
Toxicity: The dose required to achieve a therapeutic effect in vivo may be limited by toxicity to the host organism.
Therefore, a holistic approach that considers both in vitro and in vivo data is crucial for making informed decisions in the drug development process.
Unraveling the Mechanism: Targeting Key Signaling Pathways
The anticancer activity of 1,2,4-triazole derivatives often stems from their ability to interact with specific molecular targets within cancer cells. Understanding these mechanisms is vital for rational drug design and for identifying potential biomarkers for patient selection. Two prominent mechanisms of action for 1,2,4-triazoles are the inhibition of tubulin polymerization and the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Several 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11]
Caption: Inhibition of Tubulin Polymerization by a 1,2,4-Triazole Derivative.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[12] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an attractive therapeutic target.[12] Certain 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, blocking the downstream signaling cascades that drive tumor growth.[3][13]
Caption: Inhibition of the EGFR Signaling Pathway by a 1,2,4-Triazole Derivative.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of a 1,2,4-triazole derivative on a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
1,2,4-triazole derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Protocol: Xenograft Tumor Model
This protocol describes the establishment of a xenograft tumor model in mice to evaluate the in vivo anticancer efficacy of a 1,2,4-triazole derivative.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional)
-
1,2,4-triazole derivative formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest the cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 1,2,4-triazole derivative and the vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Caption: A streamlined workflow from in vitro screening to in vivo validation for 1,2,4-triazole anticancer agents.
Conclusion and Future Directions
The journey of a 1,2,4-triazole derivative from a laboratory curiosity to a potential clinical candidate is a multi-step process that relies on a strong correlation between in vitro and in vivo data. This guide has provided a framework for understanding this critical relationship, emphasizing the importance of robust experimental design, detailed protocols, and a mechanistic understanding of the compound's action. Future research in this field should focus on the development of more predictive in vitro models, such as 3D organoids and co-culture systems, that better mimic the tumor microenvironment. Additionally, a deeper understanding of the ADME properties of 1,2,4-triazole derivatives will be crucial for improving their in vivo efficacy and translating promising preclinical findings into successful clinical outcomes.
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- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry, 76, 495–508.
- Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 306–310.
- Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2021). New Journal of Chemistry, 45(10), 4647–4660.
- Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.
- Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. (2022). RSC Medicinal Chemistry, 13(4), 454–468.
- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159.
- Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 697–712.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry, 20(16), 1441–1460.
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Medicinal Chemistry.
- Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). ACS Omega, 7(50), 46888–46903.
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- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 105.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Pharmaceuticals, 14(12), 1227.
- Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. (2022). RSC Medicinal Chemistry, 13(4), 454–468.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Triazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of molecular docking performance for triazole derivatives against key enzyme targets. Moving beyond a simple procedural list, this document synthesizes technical protocols with field-proven insights, explaining the causal relationships behind experimental choices to ensure a robust and reproducible in silico workflow.
Introduction: The Significance of Triazoles and Molecular Docking
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its remarkable versatility in forming interactions with biological macromolecules makes it a privileged structure for designing potent and selective enzyme inhibitors.[1] Triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
Key therapeutic applications include:
-
Antifungal Agents: Triazoles like fluconazole and itraconazole act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[2][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
-
Anticancer Agents: Derivatives such as letrozole and anastrozole are aromatase inhibitors used in breast cancer therapy.[3] Other triazoles show potential by targeting crucial cancer-related proteins like kinases (e.g., EGFR, c-kit tyrosine kinase), tubulin, and histone demethylases (e.g., KDM5A).[3][5][6][7][8]
Given this therapeutic breadth, computational methods like molecular docking have become indispensable for accelerating drug discovery.[1] Docking predicts the preferred orientation and binding affinity of a ligand (the triazole derivative) within the active site of a target protein, providing critical insights that guide the synthesis and experimental testing of new drug candidates.[5][9]
Foundational Pillars: Selecting Targets and Tools
The success of any docking study hinges on the careful selection of the biological target and the computational software.
Common Enzyme Targets for Triazole Derivatives
The choice of target is dictated by the therapeutic goal. Prominent enzyme families targeted by triazoles include:
-
Cytochrome P450 (CYP) Enzymes: Primarily CYP51 (lanosterol 14α-demethylase) in fungi.[2][4] Systemic triazoles are also known to interact with human CYPs like CYP3A4, CYP2C9, and CYP2C19, which is a major consideration for drug-drug interactions.[10][11]
-
Protein Kinases: These enzymes are central to cell signaling, and their dysregulation is a hallmark of cancer.[8] Triazoles have been designed to inhibit kinases like EGFR, ROCK1, and protein kinase B.[5][6][12]
-
Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis, targeted for hormone-receptor-positive breast cancer.[3]
-
Tubulin: Inhibition of tubulin polymerization disrupts the cytoskeleton and is a validated anticancer strategy.[3]
Choosing the Right Docking Software: A Causal Explanation
Different docking programs employ distinct algorithms and scoring functions, which can significantly impact results. There is no single "best" software; the choice depends on a balance of accuracy, speed, and accessibility.
-
AutoDock Vina & its Derivatives (AutoDock 4.2, Smina, PyRx): These are widely used, open-source tools ideal for academic research.[1][13][14] They utilize a Lamarckian genetic algorithm, which efficiently explores the conformational space of the ligand. The scoring functions are empirically derived to approximate binding free energy. PyRx provides a user-friendly graphical interface that automates many of the steps, making it accessible for beginners.[14]
-
Commercial Software (e.g., Glide, GOLD, Surflex-Dock): Often used in industrial settings, these programs may offer more sophisticated scoring functions and algorithms, potentially leading to higher accuracy in pose prediction and ranking.[13][15] However, they require commercial licenses.
Expert Insight: For a robust study, it is advisable to use at least two different docking programs.[16] If the top-ranking poses and interaction patterns are consistent across different algorithms, it increases confidence in the in silico prediction.
The Experimental Protocol: A Self-Validating Workflow
This section details a comprehensive, step-by-step protocol for a comparative docking analysis. Each stage includes quality control measures to ensure the trustworthiness of the results.
Diagram: Generalized Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step 1: Preparation of the Target Enzyme (Receptor)
-
Structure Retrieval: Download the 3D crystallographic structure of the target enzyme from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure (<2.5 Å) that preferably contains a co-crystallized ligand similar to your compounds of interest.
-
Initial Cleanup: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio), remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file.[13] The presence of conserved water molecules in the active site should be carefully considered, as they can mediate ligand-protein interactions.[17]
-
Protein Preparation: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges for AutoDock). This step is crucial for accurately calculating electrostatic and hydrogen bonding interactions.[17] Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).[17]
Step 2: Preparation of Triazole Derivatives (Ligands)
-
Structure Generation: Obtain 2D structures of your triazole derivatives from databases like PubChem or draw them using chemical sketchers.
-
Conversion and Optimization: Convert the 2D structures to 3D. It is critical to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformation is energetically favorable.
-
Format Preparation: Save the prepared ligands in the appropriate format (e.g., .pdbqt), which includes defining the rotatable bonds that the docking algorithm will explore.[14]
Step 3: Defining the Binding Site (Grid Generation)
The docking simulation must be confined to a specific region of the protein to be computationally efficient.
-
Identify the Active Site: If you have a protein with a co-crystallized ligand, the active site is readily identifiable. If not, use literature information or active site prediction servers.
-
Generate the Grid Box: Define a 3D grid box that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time.[13] This step generates a grid parameter file.[17]
Step 4: The Docking Simulation
Using the prepared protein, ligand files, and the grid parameter file, execute the docking simulation.[18] The software will systematically sample different conformations and orientations (poses) of the ligand within the active site and calculate a score for each.
Step 5: Protocol Validation (Trustworthiness Pillar)
Before analyzing your novel compounds, you must validate your docking protocol. This is a critical self-validating step.
-
Re-docking: Take the original co-crystallized ligand that you removed from the PDB file in Step 1. Dock it back into the protein's active site using your established protocol.[19]
-
RMSD Calculation: Superimpose the top-scoring docked pose of the co-crystallized ligand onto the original experimental pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Acceptance Criteria: A validated protocol should be able to reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[19][20] If the RMSD is higher, you may need to adjust the grid box size, docking parameters, or even the choice of protein structure.
Step 6: Analysis and Interpretation of Results
Once the protocol is validated, you can proceed with docking your novel triazole derivatives.
-
Binding Affinity/Docking Score: The primary quantitative output is the docking score, typically expressed in kcal/mol.[16] A lower (more negative) score generally indicates a more favorable binding affinity.[5][16]
-
Interaction Analysis: This is the most critical part of the analysis. Use visualization software to examine the top-scoring poses for each derivative. Identify key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the overall binding.
-
Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic systems like the triazole ring.
-
-
Pose Clustering: The docking algorithm will generate multiple binding poses. Analyze the results to see if the lowest-energy poses cluster into a similar conformation. A large, low-energy cluster suggests a more confident prediction.[16]
Comparative Analysis: A Case Study
To illustrate the process, consider a hypothetical comparative analysis of three triazole derivatives (a known drug, Fluconazole, and two novel derivatives, TZD-01 and TZD-02) against the fungal target Lanosterol 14α-demethylase (CYP51) from Candida albicans.
Table 1: Comparative Docking Results against C. albicans CYP51
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds | Key Hydrophobic Interactions |
| Fluconazole | -8.9 | Heme, TYR132, CYS449 | 2 | PHE228, ILE304, MET508 |
| TZD-01 | -10.5 | Heme, TYR132, SER378 | 3 | ILE304, MET381, MET508 |
| TZD-02 | -7.2 | Heme, PHE228 | 1 | TYR132, ILE304 |
Interpretation:
-
TZD-01 shows the most promising docking score (-10.5 kcal/mol), which is significantly better than the reference drug, Fluconazole.[5]
-
The analysis reveals that TZD-01 forms an additional hydrogen bond with SER378, which is absent in the Fluconazole interaction. This specific interaction could explain its superior predicted affinity.
-
TZD-02 has a weaker docking score, likely due to its inability to form a critical hydrogen bond with TYR132, instead engaging in a less favorable hydrophobic contact.
This in silico data provides a clear, rational basis for prioritizing TZD-01 for chemical synthesis and subsequent in vitro biological evaluation.
Conclusion: From Silico to Bench
Molecular docking is a powerful computational tool that provides invaluable insights into the potential interactions between triazole derivatives and their enzyme targets. By following a rigorous, self-validating protocol, researchers can generate reliable data to compare novel compounds, understand structure-activity relationships, and rationally guide drug design efforts. The results from this comparative analysis serve not as an endpoint, but as a robust hypothesis-generating step that significantly enhances the efficiency of the drug discovery pipeline.
References
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- PubMed Central (NIH). (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
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- Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
- MDPI. (n.d.). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity.
- Adis Journals. (n.d.). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related triazole compounds.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Stench: Mercaptans are notorious for their strong, unpleasant odors, which can be indicative of a leak or spill.[5][7]
-
Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects.[2]
Summary of Potential Hazards and Properties
| Property | Anticipated Hazard/Characteristic | Source/Analogy |
| Physical State | Solid (powder) | [5] |
| Oral Toxicity | Harmful if swallowed | [3][4][5][6] |
| Dermal Toxicity | May cause skin irritation | [1][2][3] |
| Eye Irritation | Causes serious eye irritation | [2][3][4] |
| Inhalation Hazard | May cause respiratory irritation | [2] |
| Odor | Strong, unpleasant (stench) | [5][7] |
| Environmental Hazard | Potentially toxic to aquatic life | [2] |
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate protective equipment to minimize exposure.[8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye and Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[1] Avoid creating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleanup materials (absorbent, wipes, etc.) in the hazardous waste container.
-
Dispose of Cleanup Materials: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in the following section.
Proper Disposal Procedures: A Step-by-Step Guide
The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave".[10][11] The following disposal protocol is designed to be compliant with these regulations.
Step 1: Waste Characterization and Segregation
Proper identification and segregation of hazardous waste is a critical first step.[10][12]
-
Waste Determination: Based on its anticipated properties, this compound waste should be classified as hazardous chemical waste.
-
Segregation: This waste must be collected separately from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[12][13] Specifically, keep it separate from acids, bases, and oxidizers to prevent potentially violent reactions.[14]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Container Compatibility: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[15]
-
Container Condition: The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[13]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion.[15]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[16]
-
Label Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
Hazard Identification: The label should also indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][17]
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[13][16]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Manifesting: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[18]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: The EPA considers a container "empty" if it has been triple rinsed with a solvent capable of removing the chemical residue.[12]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[12]
-
Container Disposal: Once properly decontaminated, the container can typically be disposed of as non-hazardous waste, though you should confirm this with your institution's EHS department.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By following these guidelines, researchers can ensure they are adhering to the highest standards of laboratory practice, protecting themselves, their colleagues, and the community at large. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
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Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Scribd. (n.d.). Lab Guide: Handling Mercaptans. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
- Fisher Scientific. (2025).
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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University of Kentucky. (n.d.). Using Mercaptans | Research Safety. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Brandeis University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one. The procedural recommendations herein are synthesized from established safety data for structurally analogous mercapto-triazole compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe laboratory environment.
Hazard Assessment and Triage
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2][3][4]
-
Skin Irritation : Direct contact with the skin is likely to cause irritation.[2][3][5][6]
-
Serious Eye Irritation : Contact with the eyes can be expected to cause serious irritation or damage.[1][2][3][5]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[2][5]
-
Stench : The presence of a mercapto group suggests the potential for a strong, unpleasant odor.[2]
Given these potential hazards, a cautious and proactive approach to personal protection is warranted.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for mercapto-triazole compounds.
Primary Engineering Controls
Before detailing specific PPE, it is critical to emphasize the importance of engineering controls as the first line of defense.
-
Ventilation : Always handle this compound in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[7]
Mandatory PPE Ensemble
| PPE Component | Specifications and Rationale |
| Hand Protection | Type: Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Rationale: To prevent skin contact and subsequent irritation.[5][7] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid self-contamination. |
| Eye and Face Protection | Type: Chemical safety goggles are mandatory.[5][7] A face shield should be worn in conjunction with goggles when there is a risk of splashing or aerosol generation. Rationale: To protect against serious eye irritation or damage from direct contact.[1][2][5] |
| Skin and Body Protection | Type: A laboratory coat is required. Chemical-resistant aprons and sleeves should be considered for larger quantities or when there is a significant risk of splashing. Rationale: To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Type: In the absence of adequate engineering controls (i.e., outside of a fume hood) or when handling large quantities, a government-approved respirator is necessary.[7] The specific type of respirator and cartridge should be selected based on a formal risk assessment. Rationale: To prevent the inhalation of dust or aerosols that may cause respiratory irritation.[2][5] |
Operational Protocols: From Benchtop to Disposal
A systematic approach to handling and disposal is essential to mitigate risks.
Pre-Operational Checklist
-
Review Safety Information : Familiarize yourself with the known hazards of similar mercapto-triazole compounds.
-
Verify Engineering Controls : Confirm that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.
-
Assemble and Inspect PPE : Don the complete, mandatory PPE ensemble, ensuring each component is free from defects.
-
Prepare a Designated Workspace : Clearly demarcate the area where the compound will be handled.
Step-by-Step Handling Procedure
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.
-
Solution Preparation : When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
-
Reaction Monitoring : Keep all reaction vessels closed to the extent possible.
-
Post-Handling Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[2][7]
Spill and Emergency Response
-
Minor Spills : For small spills, evacuate the immediate area, ensure adequate ventilation, and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Major Spills : In the event of a large spill, evacuate the laboratory and alert your institution's emergency response team.
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[7]
-
Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling : The waste container label should include the full chemical name and associated hazard warnings.
-
Disposal : Dispose of the waste through your institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[1][2]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection when handling the target compound.
References
- ChemTrack.org. Safety Guideline.
- Fisher Scientific.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- TCI Chemicals.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
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Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
